(6-Chloropyrazin-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(6-chloropyrazin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-3-8-2-4(1-7)9-5;/h2-3H,1,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHGCIVOVGEUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856240 | |
| Record name | 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-24-4 | |
| Record name | 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Preamble: Navigating the Isomeric Landscape
In the field of medicinal chemistry, precision in molecular architecture is paramount. The subject of this guide, (6-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No. 1357945-24-4), is a key heterocyclic building block.[1][2][3] It is crucial for the reader to note that while this document is centered on the 6-chloro-2-methanamine isomer, a significant portion of the publicly available, detailed procedural literature pertains to its close structural isomer, (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No. 939412-86-9).[4][5] These compounds feature substituents in a para (1,4-like) versus an ortho (1,2-like) relationship, respectively. Due to the conserved pyrazine core and functional groups, the synthetic and reactive principles are largely analogous. Therefore, where specific experimental data for the 6-chloro isomer is sparse, this guide will present protocols for the 3-chloro isomer as a scientifically robust and illustrative proxy, with this distinction being clearly noted. This approach is taken to provide the most practical and actionable insights for researchers in the field.
Molecular Overview and Physicochemical Identity
This compound is a substituted pyrazine derivative. The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in pharmacologically active molecules due to its ability to participate in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems.[6] The presence of a chlorine atom provides a reactive handle for nucleophilic aromatic substitution (SNAr), while the primary aminomethyl group offers a site for amide coupling and other derivatizations. The hydrochloride salt form is utilized to enhance the compound's stability and solubility in polar protic solvents, which is a critical consideration for reaction setup and purification processes.
Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 1357945-24-4 | [1][2][3] |
| Molecular Formula | C₅H₇Cl₂N₃ | [2] |
| Molecular Weight | 180.04 g/mol | [1][2] |
| IUPAC Name | (6-chloropyrazin-2-yl)methanamine;hydrochloride | N/A (Standard) |
| Appearance | Solid (Specific color/form may vary) | [7] |
| Purity | Typically ≥95% | [1][2] |
Chemical Structure
The structure consists of a central pyrazine ring substituted at the C2 and C6 positions with aminomethyl and chloro groups, respectively.
Caption: Structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of chloropyrazinyl methanamines is pivotal for their application in multi-step drug synthesis campaigns. The general strategy involves the reduction of a corresponding cyanopyrazine precursor.
Representative Synthesis Protocol (for 3-Chloro Isomer)
This protocol details the synthesis of the isomeric (3-Chloropyrazin-2-yl)methanamine hydrochloride and is presented as a validated, representative procedure for this class of compounds. The causality behind this choice of reagents lies in the high efficiency and selectivity of Raney Nickel for nitrile reduction under hydrogenation conditions, which is often cleaner than metal hydride reductions for this substrate class. The final acidification with HCl serves both to protonate the amine for purification and to generate the stable hydrochloride salt.
Objective: To synthesize (3-Chloropyrazin-2-yl)methanamine hydrochloride via reduction of 3-chloropyrazine-2-carbonitrile.[4]
Materials:
-
3-Chloropyrazine-2-carbonitrile (1.0 eq.)
-
Raney Nickel (approx. 67% w/w of starting material)
-
Acetic Acid (approx. 8.3 mL per g of starting material)
-
Hydrogen gas (H₂)
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) in acetic acid (50 mL), carefully add Raney Nickel (4.00 g) under an inert atmosphere.[4]
-
Hydrogenation: Seal the reaction vessel and place it under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).[4]
-
Reaction Execution: Stir the suspension vigorously at room temperature for 1.5 days. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting nitrile.[4]
-
Work-up & Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying; keep the filter cake wet. Wash the filter cake with a small amount of acetic acid or THF.
-
Solvent Removal & Salt Formation: Collect the filtrate and concentrate it under reduced pressure (rotary evaporation). To the resulting residue, add toluene (40 mL) and evaporate again to azeotropically remove residual acetic acid. Add 1N HCl (15 mL) to the residue, followed by toluene (40 mL), and evaporate to dryness. This sequence ensures the formation of the hydrochloride salt.[4]
-
Final Purification: Dissolve the residue in tetrahydrofuran (30 mL) and filter to remove any insoluble impurities. Concentrate the filtrate to dryness under reduced pressure to yield the final product as a solid.[4]
Synthesis Workflow Visualization
Caption: General workflow for the synthesis of chloropyrazinyl methanamine HCl.
Core Reactivity
The utility of this compound stems from two key reactive sites:
-
C6-Chloro Group: The chlorine atom is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards attack by nucleophiles (e.g., amines, alcohols, thiols), enabling the displacement of the chloride. This is the primary reaction used to couple this fragment to other parts of a target molecule.
-
Primary Amine: The aminomethyl group is a versatile nucleophile. It readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amides. It can also participate in reductive amination, alkylation, and sulfonylation reactions.
Applications in Medicinal Chemistry & Drug Discovery
This class of compounds serves as a crucial "hinge-binding" scaffold, particularly in the development of kinase inhibitors.[8] The nitrogen atoms of the pyrazine ring can form critical hydrogen bonds with the amino acid backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.
Case Study: Scaffolds for Kinase Inhibitors (Nek2)
(Never in mitosis gene a)-related kinase-2 (Nek2) is a serine/threonine kinase that is a promising target in cancer research due to its role in cell division.[7][8] Studies on related aminopyrazine and aminopyridine scaffolds have demonstrated their effectiveness as hinge-binding motifs for Nek2.[8] The general design principle involves using the aminopyrazine core to anchor the inhibitor in the ATP pocket, while substituents attached via the SNAr reaction and amide coupling explore other pockets to achieve potency and selectivity.
While a specific protocol using the 6-chloro isomer is not published, a representative coupling reaction would follow this logic:
Objective: To couple the aminopyrazine core to a partner molecule via SNAr (Illustrative Protocol).
-
Amine Protection (Optional but Recommended): The primary amine of (6-Chloropyrazin-2-yl)methanamine is often protected (e.g., as a Boc-carbamate) to prevent self-reaction and direct the subsequent SNAr reaction.
-
SNAr Reaction: The protected chloropyrazine is reacted with a nucleophile (e.g., an aniline or phenol derivative) in the presence of a base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA or HCl for a Boc group).
-
Amide Coupling: The now-free primary amine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to complete the synthesis of the target inhibitor.
Logical Framework for Application
The strategic value of this building block can be visualized as a branching path from a core structure to a therapeutic concept.
Caption: Logical path from the core building block to its therapeutic application.
Analytical Characterization
-
¹H NMR: The spectrum would show characteristic signals for the two non-equivalent aromatic protons on the pyrazine ring, a singlet or triplet for the methylene (-CH₂) protons, and a broad signal for the amine (-NH₂) and ammonium (-NH₃⁺) protons. The exact chemical shifts would be influenced by the solvent used (e.g., DMSO-d₆ or D₂O).
-
¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms in the molecule.
-
Mass Spectrometry (MS): ESI-MS would show a molecular ion peak corresponding to the free base [M+H]⁺ at approximately m/z 144.03, exhibiting a characteristic isotopic pattern (~3:1 ratio) due to the presence of one chlorine atom.
-
Purity Analysis (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of the compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. The GHS classifications for the closely related 3-chloro isomer provide a strong basis for safety protocols.[9]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). Molbase. Retrieved January 10, 2026, from [Link]
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This compound [P87899]. (n.d.). ChemUniverse. Retrieved January 10, 2026, from [Link]
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This compound, min 95%, 100 mg. (n.d.). SteloChem. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). Chemsigma. Retrieved January 10, 2026, from [Link]
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Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
- Bavetsias, V., et al. (2016). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Oncotarget, 7(26), 39545–39571.
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Synthesis of acalabrutinib (XXVII). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
- Patent WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof. (n.d.). Google Patents.
- Patent WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates. (n.d.). Google Patents.
- Patent WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates. (n.d.). Google Patents.
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6-chloropyrazin-2-amine. (n.d.). ZaiQi Bio-Tech. Retrieved January 10, 2026, from [Link]
- van den Biggelaar, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7545–7555.
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(3-Chloropyrazin-2-yl)methanamine;hydrochloride. (n.d.). Pharmacompass. Retrieved January 10, 2026, from [Link]
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(3-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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(3-Chloropyrazin-2-yl)methanamine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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(5-Chloropyrazin-2-yl)methanamine. (n.d.). Alentris Research. Retrieved January 10, 2026, from [Link]
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An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (6-Chloropyrazin-2-yl)methanamine hydrochloride, a critical building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical experience.
Core Compound Identification and Physicochemical Profile
This compound is a substituted pyrazine derivative recognized for its utility in the synthesis of complex bioactive molecules. Its unique structural features, including the reactive chlorine atom and the primary amine group, make it a versatile intermediate in medicinal chemistry.
The definitive Chemical Abstracts Service (CAS) number for this compound is 1357945-24-4 .[1][2][3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1357945-24-4 | [1][2][3] |
| Molecular Formula | C₅H₆ClN₃·HCl (or C₅H₇Cl₂N₃) | [1][2] |
| Molecular Weight | 180.04 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Off-white solid | [4] |
| Storage | Store at 2-8°C in a dry, sealed place | [4][5] |
| Solubility | Soluble in Methanol | [4] |
| MDL Number | MFCD20327986 | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of chloropyrazine methanamine derivatives is a well-established process in organic chemistry, often involving the reduction of a nitrile or a related functional group. While specific process details can be proprietary, a general and illustrative synthetic route can be described. The following protocol is based on established chemical principles for the synthesis of analogous compounds, such as (3-Chloropyrazin-2-yl)methanamine hydrochloride.[6]
The core transformation involves the reduction of a cyanopyrazine precursor to the corresponding primary amine. The choice of reducing agent and reaction conditions is critical to achieving high yield and purity, preventing over-reduction or side reactions. The use of Raney Nickel under a hydrogen atmosphere is a common and effective method for this transformation. The subsequent treatment with hydrochloric acid ensures the formation of the stable hydrochloride salt, which often improves handling and solubility characteristics.[6]
Experimental Protocol: Illustrative Synthesis
This protocol is adapted from the synthesis of a closely related isomer and serves as an exemplary workflow.[6]
-
Nitrile Reduction Setup: To a solution of 6-chloro-2-cyanopyrazine (1.0 eq.) in a suitable solvent such as acetic acid, add Raney Nickel catalyst (approx. 0.6-0.7 eq. by weight).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed. This may take 24-36 hours.[6]
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst.
-
Salt Formation and Isolation:
-
Concentrate the filtrate under reduced pressure.
-
Add toluene and concentrate again to azeotropically remove residual acetic acid.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., THF) and add a solution of 1N HCl (1.0-1.2 eq.).[6]
-
Stir the mixture to allow for the precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
-
Synthesis Workflow Diagram
Caption: Illustrative workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
Chloropyrazine derivatives are highly valued scaffolds in pharmaceutical research. The title compound serves as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[7]
-
Kinase Inhibitor Synthesis: The pyrazine core can act as a "hinge-binding" fragment, a critical interaction motif for many kinase inhibitors. The amine group provides a convenient handle for further chemical elaboration, allowing for the construction of more complex molecules that can potently and selectively inhibit kinase activity.[7] Research has specifically pointed to its use in developing inhibitors for targets like Nek2 (Never in mitosis gene a-related kinase-2), which is implicated in various cancers.[7]
-
Antimicrobial and Antifungal Agents: The chloropyrazine scaffold is also being investigated for its potential in developing new antimicrobial and antifungal drugs.[7] The electronic properties conferred by the chlorine atom and the pyrazine ring can be tuned through synthetic modifications to interact with essential enzymes in pathogens.
-
Versatile Synthetic Intermediate: The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chlorine with various other functional groups, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[8] This versatility makes it an invaluable tool for exploring structure-activity relationships (SAR).
Safety, Handling, and Storage Protocols
As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The following guidelines are synthesized from safety data sheets for this and structurally related compounds.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.[9]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[10][11]
-
Respiratory Irritation: Avoid inhalation of dust, which may cause respiratory tract irritation.[12]
Table 2: Personal Protective Equipment (PPE) and Handling
| Precaution Type | Specification | Rationale and Best Practices |
| Eye Protection | Safety glasses with side-shields or goggles. | Must be worn at all times to prevent contact with eyes. Ensure compliance with standards such as NIOSH (US) or EN 166 (EU).[13] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[13] |
| Skin/Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[11] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoid formation and inhalation of dust. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[12][13] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | Standard good laboratory practice to prevent ingestion and contamination.[11][14] |
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[13]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a Poison Center or doctor.[9]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from environmental extremes.[14] Recommended storage is between 2-8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Emergency Procedures Workflow
Caption: Workflow for first aid response to chemical exposure.
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This compound [1357945-24-4]. Chemsigma. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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(3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3. PubChem. [Link]
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Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Omega. [Link]
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(5-Chloropyrazin-2-yl)methanamine Hydrochloride. Allmpus. [Link]
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An In-Depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: Structure, Synthesis, and Comprehensive Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (6-chloropyrazin-2-yl)methanamine hydrochloride, a key intermediate in modern pharmaceutical synthesis. Moving beyond a simple recitation of facts, this document delves into the rationale behind analytical choices, offering field-proven insights into its characterization and quality control. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of a Versatile Building Block
This compound has emerged as a crucial heterocyclic building block, most notably in the synthesis of targeted covalent inhibitors. Its primary application lies in the production of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1] The precise structure and purity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding its chemical properties and having robust analytical methods for its characterization are therefore of utmost importance for researchers and professionals in drug development and manufacturing.
Chemical Structure and Physicochemical Properties
The structural integrity of this compound dictates its reactivity and is the foundation for all analytical investigations.
Chemical Structure
The molecule consists of a pyrazine ring substituted with a chlorine atom at the 6-position and a methanamine hydrochloride group at the 2-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are critical for method development, formulation, and stability studies.
| Property | Value | Source |
| CAS Number | 1357945-24-4 | [2] |
| Molecular Formula | C₅H₇Cl₂N₃ | [3] |
| Molecular Weight | 180.04 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥98% | [5] |
Synthesis and Potential Impurities
A robust understanding of the synthetic route is fundamental to anticipating potential impurities, which is a cornerstone of a comprehensive analytical control strategy.[6][7]
Synthetic Pathway Overview
The synthesis of the isomeric (3-chloropyrazin-2-yl)methanamine hydrochloride often proceeds from 2-chloro-3-cyanopyrazine. A common method involves the reduction of the nitrile group to a primary amine using a reducing agent like Raney Nickel under a hydrogen atmosphere, followed by salt formation with hydrochloric acid.[8]
Caption: General synthesis pathway for a chloropyrazin-methanamine hydrochloride isomer.
Potential Impurities
Impurity profiling is a critical aspect of ensuring the quality of any pharmaceutical intermediate.[6][7] Based on general pyrazine synthesis, potential impurities could include:
-
Starting materials: Unreacted 2,6-dichloropyrazine or other precursors.
-
Over-reduction products: If a nitrile reduction is employed, the amine could be further alkylated.
-
Hydrolysis products: The chloro group on the pyrazine ring can be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxypyrazine derivative.
-
Positional isomers: Incomplete separation during synthesis could lead to the presence of other chloropyrazin-methanamine isomers.[10]
-
Residual solvents: Solvents used in the reaction and purification steps.
Comprehensive Analytical Characterization
A multi-faceted analytical approach is necessary for the complete characterization of this compound, ensuring its identity, purity, and quality. The following sections detail the key analytical techniques and expected results.
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling in the pharmaceutical industry.[11][12][13][14] Given its role as an intermediate for Acalabrutinib, a reverse-phase HPLC (RP-HPLC) method is a logical choice.
4.1.1. Step-by-Step HPLC Method Development (A Foundational Approach)
The following protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound, drawing upon established methods for the final API, Acalabrutinib.[10][15][16][17][18]
-
Column Selection: A C18 column is a standard starting point for the analysis of moderately polar compounds. A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.[10][15][17]
-
Mobile Phase Selection:
-
Aqueous Phase: A buffered aqueous phase is crucial for consistent retention and peak shape of an amine-containing compound. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point.[15][16]
-
Organic Phase: Acetonitrile or methanol are common organic modifiers. A gradient elution from a low to a high percentage of the organic phase is recommended to ensure the elution of any less polar impurities.
-
-
Detection: UV detection is suitable for this molecule due to the aromatic pyrazine ring. A photodiode array (PDA) detector is advantageous for assessing peak purity and identifying the optimal detection wavelength, likely in the range of 230-290 nm.[10][15][16]
-
Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good resolution between the main peak and any impurities, with a reasonable run time.
4.1.2. Example HPLC Conditions (Adapted from Acalabrutinib Methods)
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a broad range of polarities.[10][15][17] |
| Mobile Phase A | 0.1% Ortho-phosphoric acid in water | Buffers the mobile phase to ensure consistent ionization of the analyte.[10][17] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography.[10][15] |
| Gradient | 10-90% B over 20 minutes | To elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10][15][16] |
| Detection | UV at ~236 nm | A likely wavelength of maximum absorbance for the pyrazine chromophore.[10][17] |
| Column Temperature | 30 °C | To ensure reproducible retention times.[10][17] |
4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including pyrazine derivatives.[6][19][20] It is particularly useful for identifying and quantifying residual solvents and certain volatile impurities.
Step-by-Step GC-MS Protocol
-
Sample Preparation: The hydrochloride salt is non-volatile. Derivatization to a more volatile form (e.g., by silylation or acylation of the amine) may be necessary for GC analysis.[18] Alternatively, analysis of the free base after neutralization could be performed.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point for the separation of pyrazine derivatives.
-
Injector and Oven Program: A split/splitless injector is typically used. The oven temperature program should be optimized to achieve good separation of all components. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).[8]
-
Mass Spectrometry Detection: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.
Spectroscopic Analysis: Structural Confirmation and Identification
Spectroscopic techniques provide definitive structural information and are essential for confirming the identity of this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[9][10][21]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.[24] Expected signals include those for the four distinct carbons of the pyrazine ring and one for the methylene carbon.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.[25][26]
-
Molecular Ion Peak: In the mass spectrum of the free base, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of (6-chloropyrazin-2-yl)methanamine. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyrazine derivatives include loss of HCN, C₂H₂, and cleavage of the side chain.[27]
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[26][28]
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3200 | N-H | Stretching (amine salt) |
| ~3100-3000 | C-H | Aromatic stretching |
| ~2900-2800 | C-H | Aliphatic stretching |
| ~1600-1450 | C=C, C=N | Ring stretching |
| ~1200-1000 | C-Cl | Stretching |
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including the stereochemistry and conformation.[15][17][29] While not a routine analytical technique for every batch, obtaining a crystal structure of this compound is highly valuable for reference and for understanding its solid-state properties. The process involves growing a suitable single crystal and analyzing its diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
Conclusion: A Framework for Quality and Consistency
This technical guide has provided a comprehensive framework for the understanding and analysis of this compound. By integrating knowledge of its synthesis, potential impurities, and the application of a suite of modern analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The methodologies and insights presented herein are intended to serve as a robust starting point for the development of specific, validated analytical methods that adhere to the highest standards of scientific integrity and regulatory compliance.
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DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF NEW ANTICANCER AGENT ACALABRUTINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION. (2019, April 20). ResearchGate. Retrieved from [Link]
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Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation. (n.d.). Retrieved from [Link]
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Analytical Method Development and Validation for Determination of Acalabrutinib by Using RP-HPLC. (n.d.). YMER. Retrieved from [Link]
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1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... (n.d.). ResearchGate. Retrieved from [Link]
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X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. (2025, August 6). ResearchGate. Retrieved from [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025, November 3). ACS Publications. Retrieved from [Link]
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The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Retrieved from [Link]
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Analysis of Nonpolar Heterocyclic Amines in Cooked Foods and Meat Extracts Using Gas Chromatography-Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
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HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS. (n.d.). Semantic Scholar. Retrieved from [Link]
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Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. (2025, August 9). ResearchGate. Retrieved from [Link]
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Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025, August 6). ResearchGate. Retrieved from [Link]
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Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. (2018, March 1). PubMed. Retrieved from [Link]
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1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). DergiPark. Retrieved from [Link]
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(5-Chloropyrazin-2-yl)methanamine. (n.d.). Alentris Research Pvt. Ltd. Retrieved from [Link]
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A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). ResearchGate. Retrieved from [Link]
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(6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide on its Emergence, Synthesis, and Application
Introduction: The Strategic Importance of the Pyrazine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent due to their ability to engage in various biological interactions.[1] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties and structural rigidity make it a versatile core for developing novel therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[1][3] (6-Chloropyrazin-2-yl)methanamine hydrochloride, a key derivative, has emerged as a critical building block, enabling the synthesis of complex molecular architectures for targeted therapies. This guide provides a comprehensive technical overview of its discovery, synthesis, and pivotal role in drug development for researchers and scientists in the field.
Discovery and History: A Deduction from the Evolution of Pyrazine Chemistry
The specific discovery of this compound is not documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader exploration of substituted pyrazines in medicinal chemistry. The history is one of gradual innovation in synthetic methodology and an increasing appreciation for the pyrazine core in drug design.
The groundwork was laid by early investigations into the synthesis and reactivity of chloropyrazines. A notable patent from the mid-20th century describes the preparation of 2-aminopyrazine from 2-chloropyrazine, establishing a fundamental transformation for introducing amino functionalities to this heterocyclic system.[4] Later work in the 1960s detailed methods for producing dichloropyrazines, including the 2,6-isomer, which is a logical precursor to the title compound.[5]
The impetus for synthesizing specific isomers like (6-Chloropyrazin-2-yl)methanamine likely arose from structure-activity relationship (SAR) studies within various drug discovery programs. As researchers sought to optimize the pharmacological properties of lead compounds, the strategic placement of substituents on the pyrazine ring became crucial. The 6-chloro substitution, in particular, offers a handle for further chemical modification while influencing the electronic and steric profile of the molecule.
While a definitive first synthesis is not clearly cited, the patent literature for related compounds, such as the (3-chloropyrazin-2-yl)methanamine isomer, provides a window into the synthetic strategies that would have been employed.[6] These patents, often focused on the final, more complex drug molecules, describe the synthesis of such intermediates as enabling steps. Therefore, the "discovery" of this compound can be best understood as a necessary invention within the broader context of advancing medicinal chemistry programs that required this specific, functionalized building block.
Synthetic Strategies and Methodologies
The synthesis of this compound relies on established principles of heterocyclic chemistry. The primary challenge lies in the regioselective functionalization of the pyrazine ring. A logical and commonly employed synthetic pathway starts from the commercially available 2,6-dichloropyrazine.
Conceptual Synthetic Workflow
The overall transformation involves the selective reaction at one of the chloro-positions to introduce a functional group that can be converted to an aminomethyl group, followed by the formation of the hydrochloride salt.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on established methods for the synthesis of related pyrazine derivatives.
Step 1: Synthesis of 6-Chloro-2-cyanopyrazine from 2,6-Dichloropyrazine
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-2-cyanopyrazine.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or DMSO are used to dissolve the reactants and facilitate the nucleophilic aromatic substitution (SNAr) reaction.
-
Nucleophile: Sodium or potassium cyanide is a common and effective nucleophile for introducing the cyano group onto the electron-deficient pyrazine ring.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction on the deactivated pyrazine ring.
Step 2: Reduction of 6-Chloro-2-cyanopyrazine to (6-Chloropyrazin-2-yl)methanamine
-
In a pressure vessel, dissolve 6-chloro-2-cyanopyrazine (1.0 eq) in a suitable solvent, such as methanol or ethanol, saturated with ammonia.
-
Add a catalytic amount of Raney nickel (approximately 10-20% by weight).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (6-Chloropyrazin-2-yl)methanamine.
Causality Behind Experimental Choices:
-
Catalyst: Raney nickel is a highly effective and commonly used catalyst for the hydrogenation of nitriles to primary amines.
-
Ammonia: The use of an ammonia-saturated solvent helps to suppress the formation of secondary amine byproducts.
-
Hydrogen Pressure: High-pressure hydrogen is necessary to facilitate the catalytic reduction.
Step 3: Formation of this compound
-
Dissolve the crude (6-Chloropyrazin-2-yl)methanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Anhydrous solvents are crucial to prevent the introduction of water, which can affect the crystallinity and stability of the final salt.
-
Acid Addition: The dropwise addition of HCl allows for controlled precipitation and the formation of a well-defined crystalline salt.
Physicochemical Properties and Characterization
The hydrochloride salt of (6-Chloropyrazin-2-yl)methanamine is typically a white to off-white solid, which is more stable and easier to handle than the free base. Its structure and purity are confirmed using a variety of analytical techniques.
| Property | Data |
| Molecular Formula | C5H7Cl2N3 |
| Molecular Weight | 180.04 g/mol |
| CAS Number | 1357945-24-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol |
| 1H NMR | Peaks corresponding to the pyrazine ring protons and the methylene and amine protons. |
| 13C NMR | Resonances for the carbon atoms of the pyrazine ring and the methylene carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base and characteristic isotopic pattern for chlorine. |
| Purity (HPLC) | Typically >95% for commercial-grade material. |
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution or cross-coupling reactions, while the aminomethyl group at the 2-position can be readily acylated, alkylated, or used in the formation of other functional groups.
Case Study: A Building Block for Kinase Inhibitors
A significant application of this building block is in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazine core can mimic the hinge-binding motif of ATP, while the aminomethyl and chloro- substituents provide vectors for elaborating the molecule to achieve potency and selectivity.
Caption: General synthetic utility in constructing kinase inhibitors.
This strategic utility is exemplified in the development of inhibitors for kinases such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), where aminopyrazine derivatives have shown significant promise.[7]
Conclusion
This compound, while not having a storied discovery in its own right, represents a crucial tool in the arsenal of the modern medicinal chemist. Its development is a testament to the ongoing need for well-defined, functionalized heterocyclic building blocks to facilitate the rapid and efficient synthesis of novel drug candidates. The synthetic routes to this compound are logical extensions of established pyrazine chemistry, and its application continues to expand as new biological targets are identified. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of this key intermediate is essential for the successful development of the next generation of targeted therapies.
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A Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chlorinated Pyrazine Scaffolds
In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are of paramount importance, with a significant percentage of small-molecule drugs approved by the FDA featuring these structural motifs. Among these, the pyrazine core stands out as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. The introduction of a chlorine atom to the pyrazine ring further enhances its utility, providing a reactive handle for a variety of synthetic transformations crucial for the construction of compound libraries and the optimization of lead candidates.
This guide provides a comprehensive technical overview of (6-Chloropyrazin-2-yl)methanamine hydrochloride, a key building block for pharmaceutical research and development. While public domain data on this specific isomer is limited, this document will leverage available information on closely related isomers to provide a holistic understanding of its chemical properties, potential synthetic routes, and applications. A central theme will be the comparative reactivity of the chloropyrazine isomers, offering insights into how the position of the chlorine atom influences synthetic outcomes.
Nomenclature, Isomerism, and Core Chemical Properties
A precise understanding of the nomenclature and isomerism of (chloropyrazin-2-yl)methanamine hydrochloride is fundamental for unambiguous communication and procurement in a research setting. The position of the chlorine atom on the pyrazine ring significantly impacts the molecule's electronic properties and reactivity.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . It is crucial to distinguish this from its isomers, which are often encountered in chemical databases and supplier catalogs.
| Property | This compound |
| IUPAC Name | This compound |
| CAS Number | 1357945-24-4[1][2][3][4][5] |
| Molecular Formula | C5H7Cl2N3[4] |
| Molecular Weight | 180.04 g/mol [4][5] |
| Common Synonyms | 2-(Aminomethyl)-6-chloropyrazine hydrochloride |
Isomeric Landscape
The isomeric landscape of (chloropyrazin-2-yl)methanamine hydrochloride is a critical consideration for any synthetic chemist. The three principal isomers are the 3-chloro, 5-chloro, and the titular 6-chloro variant. The numbering of the pyrazine ring, which dictates the isomer's name, follows IUPAC conventions, starting from one of the nitrogen atoms and proceeding around the ring.
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(6-Chloropyrazin-2-yl)methanamine hydrochloride molecular weight and formula
An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Key Building Block in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, plausible synthetic routes, and its strategic application as a molecular scaffold, drawing insights from its close structural isomers that have proven valuable in the synthesis of targeted therapeutics.
Core Chemical Properties and Identifiers
This compound belongs to the class of chlorinated pyrazine derivatives. These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to participate in hydrogen bonding and other key interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and reaction setup.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1357945-24-4 | [1] |
| Molecular Formula | C₅H₆ClN₃·HCl (or C₅H₇Cl₂N₃) | [1] |
| Molecular Weight | 180.04 g/mol | [1] |
| Purity | ≥95% (Typical commercial grade) | [1] |
Synthesis Pathway: A Representative Protocol
While a specific, peer-reviewed synthesis for the 6-chloro isomer is not widely published, a highly plausible and efficient route can be extrapolated from established protocols for its isomers, such as (3-chloropyrazin-2-yl)methanamine hydrochloride.[2] The most common approach involves the catalytic reduction of the corresponding cyanopyrazine precursor.
Causality Behind Experimental Choices:
-
Starting Material: The synthesis logically begins with 6-chloro-pyrazine-2-carbonitrile. The cyano group is an excellent precursor to a methylamine group via reduction.
-
Catalyst and Reducing Agent: Raney Nickel (often referred to as "nickel Ruanne") is a cost-effective and highly active catalyst for the hydrogenation of nitriles to primary amines under mild conditions (room temperature, H₂ balloon).[2]
-
Solvent: Acetic acid serves as a suitable solvent that facilitates the reaction without interfering with the reduction.
-
Salt Formation: The final addition of hydrochloric acid (HCl) is crucial for converting the free base into its more stable and soluble hydrochloride salt, which simplifies isolation and purification.
Caption: Proposed synthesis workflow for (6-Chloropyrazin-2-yl)methanamine HCl.
Applications in Drug Discovery and Development
Chlorinated heterocycles are integral to modern pharmaceuticals, with over 88% of drugs in the United States relying on chlorine chemistry for their synthesis or as part of their final structure.[3] The (Chloropyrazin-2-yl)methanamine scaffold is particularly valuable as a synthetic intermediate or "building block" for creating more complex molecules with therapeutic potential.
While specific applications for the 6-chloro isomer are proprietary or in early-stage research, the utility of this scaffold is powerfully demonstrated by its isomers:
-
Kinase Inhibitor Synthesis: The isomeric compound, (5-chloropyrazin-2-yl)methanamine hydrochloride, is a key intermediate in the development of potent and selective inhibitors of Nek2 (Never in mitosis gene a-related kinase-2).[4] Nek2 is a recognized target in cancer research due to its elevated expression in various tumors. In this context, the chloropyrazine moiety acts as a crucial "hinge-binding fragment," anchoring the inhibitor molecule to the target enzyme.[4]
-
API Intermediate for Oncology: The (3-chloropyrazin-2-yl)methanamine isomer is a critical intermediate in the manufacturing process of Acalabrutinib , a highly successful second-generation Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell cancers like chronic lymphocytic leukemia.[5]
The ability of the chlorine atom to be substituted via nucleophilic aromatic substitution (SNAr) reactions allows for the generation of diverse compound libraries, making these scaffolds highly attractive for lead optimization campaigns in drug discovery.[4]
Caption: Role as a building block in the synthesis of targeted therapeutics.
Detailed Experimental Protocol: Proposed Synthesis
The following protocol is a self-validating system adapted from a published procedure for a close isomer and represents a robust method for synthesizing the target compound.[2]
Objective: To synthesize this compound from 6-chloro-pyrazine-2-carbonitrile.
Materials:
-
6-chloro-pyrazine-2-carbonitrile (1.0 eq.)
-
Raney Nickel (approx. 65-70% by weight of starting material)
-
Acetic Acid (approx. 8-10 mL per gram of starting material)
-
Hydrogen (H₂) gas balloon
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Filtration apparatus (e.g., Büchner funnel with Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 6-chloro-pyrazine-2-carbonitrile in acetic acid, carefully add Raney Nickel. The addition may be exothermic; perform it slowly.
-
Hydrogenation: Seal the reaction vessel and fit it with a hydrogen balloon. Allow the reaction to stir vigorously at room temperature.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 24-36 hours.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of acetic acid or THF to ensure complete recovery of the product.
-
Solvent Removal and Salt Formation:
-
Collect the filtrate and concentrate it to dryness using a rotary evaporator.
-
Add toluene to the residue and evaporate again. This azeotropic removal of residual acetic acid is a critical step for purity.
-
Add 1N HCl to the residue, swirl to mix, and then add toluene again.
-
Concentrate the mixture to dryness on the rotary evaporator. The HCl converts the amine product to its hydrochloride salt.
-
-
Final Purification:
-
Dissolve the resulting residue in a minimal amount of a suitable solvent like THF.
-
Filter the solution to remove any insoluble impurities.
-
Evaporate the filtrate to dryness to yield this compound.
-
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Profile: While specific GHS data for the 6-chloro isomer is not published, the structurally similar (3-chloropyrazin-2-yl)methanamine hydrochloride is classified with the following hazards:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt is generally more stable than the free base but should be protected from moisture.
Conclusion
This compound is a valuable chemical entity for synthetic and medicinal chemists. Its defined molecular weight and formula, combined with a versatile pyrazine core, make it an important building block. The strategic insights gained from the well-documented applications of its 3-chloro and 5-chloro isomers in synthesizing high-profile drugs and kinase inhibitors underscore the immense potential of this scaffold. The representative synthesis and protocols provided herein offer a robust framework for researchers to utilize this compound effectively in their discovery and development programs.
References
-
Lindsay-Scott, P. J., et al. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]
-
ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]
-
Chemsigma. This compound [1357945-24-4]. [Link]
-
PubChem. (3-Chloropyrazin-2-yl)methanamine hydrochloride. [Link]
-
ChemUniverse. This compound [P87899]. [Link]
-
Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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- 2. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
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(6-Chloropyrazin-2-yl)methanamine hydrochloride physical and chemical properties
An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: Unveiling a Key Building Block for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a privileged heterocycle, integral to the architecture of numerous FDA-approved therapeutics.[1] Its nitrogen-rich core offers a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable electronic properties. The strategic functionalization of this ring system provides a robust platform for developing highly specific and potent pharmacological agents.
This guide focuses on a particularly valuable derivative: This compound (CAS No. 1357945-24-4). The presence of a chlorine atom, a primary aminomethyl group, and the pyrazine core creates a trifecta of chemical utility. The chlorine atom serves as a versatile synthetic handle for nucleophilic aromatic substitution or cross-coupling reactions, while the aminomethyl group provides a crucial point for amide bond formation or other conjugations. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, simplifying its handling and use in aqueous reaction media.[2]
While seemingly a simple molecule, its true potential is realized in its application as a foundational building block, particularly in the burgeoning field of targeted protein degradation.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core physical and chemical properties, a plausible and field-proven synthetic strategy, and a discussion of its critical role in the design of next-generation therapeutics like Proteolysis-Targeting Chimeras (PROTACs).
Section 1: Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and drug design. This compound is a solid at room temperature, and its key identifying characteristics are summarized below.[4]
Caption: Structure of this compound.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1357945-24-4 | [5][6] |
| Molecular Formula | C₅H₇Cl₂N₃ (or C₅H₆ClN₃·HCl) | [6] |
| Molecular Weight | 180.04 g/mol | [6] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | |
| Melting Point | Data not available | |
| SMILES | NCC1=NC(Cl)=CN=C1.[H]Cl | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [6] |
Section 2: Synthesis and Reactivity
A Plausible Synthetic Pathway
This transformation is a cornerstone of amine synthesis. The choice of reducing agent is critical and dictates the reaction conditions. Catalytic hydrogenation using a metal catalyst like Raney Nickel in an acidic medium (e.g., acetic acid) is a common and effective method.[7] The acid serves to protonate the pyrazine nitrogens, enhancing reactivity, and ensures the final product is isolated as the stable hydrochloride salt.
Experimental Protocol: Reduction of 6-Chloropyrazine-2-carbonitrile
Disclaimer: This protocol is a representative example based on analogous chemical transformations and should be optimized and validated by the end-user.
-
Reaction Setup: To a solution of 6-chloropyrazine-2-carbonitrile (1.0 eq.) in glacial acetic acid (approx. 8-10 mL per gram of nitrile) in a hydrogenation vessel, carefully add Raney Nickel (approx. 0.6-0.7 eq. by weight) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically to 50 psi, or use a hydrogen balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 18-36 hours). The disappearance of the nitrile peak and the appearance of the more polar amine product are key indicators.
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional acetic acid or methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
To ensure the formation of the hydrochloride salt and remove residual acetic acid, co-evaporate the residue with toluene (2x), followed by the addition of 1N HCl, and a final co-evaporation with toluene.
-
-
Purification: The resulting crude solid can be further purified by trituration with a suitable solvent (e.g., diethyl ether or tetrahydrofuran) or recrystallization to yield this compound.[7]
Caption: A plausible workflow for the synthesis of the target compound.
Section 3: Applications in Drug Development & Research
A Key Building Block for Targeted Protein Degraders
The primary application of this compound in contemporary drug discovery is as a Protein Degrader Building Block .[3] This positions it at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them.
The most prominent TPD technology is the Proteolysis-Targeting Chimera (PROTAC) . A PROTAC is a heterobifunctional molecule comprising three parts:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase enzyme.
-
A flexible linker connecting the two ligands.
This compound is an ideal fragment for incorporation into the PROTAC structure, typically as part of the E3 ligase ligand or the linker system. The primary amine serves as a perfect attachment point for the linker, while the chloro-pyrazine moiety can be used to build out more complex E3 ligase binding motifs or to fine-tune the physicochemical properties (e.g., solubility, cell permeability) of the final PROTAC molecule.
Caption: General architecture of a PROTAC, highlighting the compound's role.
Utility in Kinase Inhibitor Synthesis
Beyond protein degradation, the chloropyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][8] The pyridine-like nitrogens of the pyrazine ring are excellent hydrogen bond acceptors, enabling them to form critical interactions with the hinge region of the ATP-binding pocket of many kinases. The chlorine atom can be displaced via nucleophilic aromatic substitution to append other fragments that target different regions of the kinase, allowing for the systematic exploration of structure-activity relationships (SAR).
Section 4: Safety, Handling, and Storage
Hazard Assessment
As of the date of this guide, specific, peer-reviewed toxicological data for this compound (CAS 1357945-24-4) is limited.[5] However, based on the known hazards of the structurally analogous isomer, (3-chloropyrazin-2-yl)methanamine hydrochloride, and general principles of chemical safety for chlorinated aromatic amines, a cautious approach is warranted.
The probable GHS hazard classifications, inferred from the 3-chloro isomer, are:[9]
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).
-
H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).
-
H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).
Recommended Handling Protocol
All work with this compound should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.
Caption: A basic workflow for the safe handling of the compound in a lab setting.
Storage and Stability
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C) to prevent degradation.[6] The hydrochloride salt form provides good stability, but moisture and exposure to strong bases should be avoided.
References
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American Custom Chemicals Corporation. This compound, min 95%. [Link]
-
ChemUniverse. This compound [P87899]. [Link]
-
Golden, K. C., & Li, J. J. (2023). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]
-
Chemsigma. This compound [1357945-24-4]. [Link]
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The Strategic Role of (6-Chloropyrazin-2-yl)methanamine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Deep Dive into a Versatile Chemical Intermediate for Novel Therapeutics
This technical guide offers an in-depth exploration of (6-Chloropyrazin-2-yl)methanamine hydrochloride, a pivotal chemical intermediate in the landscape of pharmaceutical research and development. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, chemical properties, and strategic applications of this compound, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry
Pyrazine derivatives are a cornerstone in the development of novel therapeutics due to their presence in a wide array of biologically active compounds. The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold that can be readily functionalized to modulate pharmacological properties. The introduction of a chloromethylamine substituent, as in this compound, provides a reactive handle for the construction of diverse molecular architectures, making it a valuable building block in the synthesis of compound libraries for drug screening.
Physicochemical Properties and Structure
This compound is a stable, crystalline solid. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various reaction conditions.
| Property | Value |
| CAS Number | 1357945-24-4 |
| Molecular Formula | C₅H₇Cl₂N₃ |
| Molecular Weight | 180.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and lower alcohols |
The structure of this compound features a pyrazine ring substituted with a chlorine atom at the 6-position and a methanamine hydrochloride group at the 2-position. This specific substitution pattern influences the electronic properties and reactivity of the molecule.
Synthesis of this compound: A Reliable Synthetic Pathway
The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of 6-chloropyrazine-2-carbonitrile. This precursor is accessible through various synthetic routes, often starting from commercially available pyrazine derivatives.
Experimental Protocol: Catalytic Hydrogenation of 6-Chloropyrazine-2-carbonitrile
This protocol is based on established methods for the reduction of pyrazine nitriles.[1]
Objective: To synthesize this compound via the reduction of 6-chloropyrazine-2-carbonitrile.
Materials:
-
6-Chloropyrazine-2-carbonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas
-
Hydrochloric acid (concentrated)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, a solution of 6-chloropyrazine-2-carbonitrile in methanol is prepared.
-
Catalyst Addition: A catalytic amount of Raney Nickel slurry is carefully added to the solution under an inert atmosphere.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 50-100 psi). The reaction mixture is vigorously stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be kept wet with water to prevent ignition of the pyrophoric catalyst.
-
Salt Formation: The methanolic filtrate is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt of the product.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound as a solid.
The Role of this compound as a Chemical Intermediate
This compound is a bifunctional intermediate, offering two primary points for chemical modification: the chlorine atom on the pyrazine ring and the primary amine of the methanamine group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which is a key strategy in the synthesis of kinase inhibitors.[2][3][4] The reactivity of the chlorine atom is influenced by the electronic nature of the pyrazine ring and the position of other substituents.
Reactions of the Aminomethyl Group
The primary amine of the (6-Chloropyrazin-2-yl)methanamine moiety can readily undergo a range of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Alkylation and Arylation: Reaction with alkyl or aryl halides to introduce further substituents.
These reactions are fundamental in elongating the molecular structure and introducing functionalities that can interact with biological targets.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrazine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase. The 2,6-disubstituted pyrazine core, accessible through intermediates like this compound, has been a focus in the development of inhibitors for kinases such as CK2 and PIM.[2]
The general synthetic strategy involves an initial nucleophilic substitution at the 6-position of the pyrazine ring, followed by modification of the aminomethyl group at the 2-position. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Illustrative Synthetic Workflow for a Pyrazine-Based Kinase Inhibitor Library
Caption: Synthetic workflow for generating a kinase inhibitor library.
Structure-Activity Relationship (SAR) Considerations
The positional isomerism of the chloro and aminomethyl groups on the pyrazine ring can significantly impact the biological activity of the final compounds.[5] The 2,6-substitution pattern of this compound provides a distinct vector for substituent orientation compared to its 2,3- or 2,5-isomers. This can lead to different binding modes and potencies against specific biological targets. Therefore, having access to a range of chloropyrazin-methanamine isomers is crucial for comprehensive SAR exploration in a drug discovery program.
Conclusion
This compound is a highly valuable and versatile chemical intermediate for the synthesis of novel bioactive molecules. Its straightforward synthesis and the dual reactivity of its chloro and aminomethyl functionalities make it an ideal building block for the construction of diverse compound libraries, particularly in the search for new kinase inhibitors. A thorough understanding of its chemistry and strategic application can significantly accelerate the drug discovery and development process.
References
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-
Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (Source: Frontiers in Chemistry)
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (Source: ScienceDirect)
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (Source: Royal Society of Chemistry)
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies.
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (Source: Semantic Scholar)
- Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (Source: The Hive)
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
- Reduction of nitriles.
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activ
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9. (Source: ChemicalBook)
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- 2, 3-and 2, 6-dichloropyrazine by chlorination.
- Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. (Source: MDPI)
- Compositions and methods for treating disorders ameliorated by muscarinic receptor activation.
- Synthesis method of diphenylpyrazine derivative.
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Mastering the Developability Profile: A Technical Guide to the Solubility and Stability of (6-Chloropyrazin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This in-depth technical guide provides a comprehensive framework for characterizing (6-Chloropyrazin-2-yl)methanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. By synthesizing established methodologies with expert insights, this guide details the requisite experimental protocols to generate a robust developability profile. We will explore the nuances of kinetic and thermodynamic solubility assessment, delve into the rigors of forced degradation studies as mandated by regulatory bodies, and present a systematic approach to interpreting the resulting data. This document serves as a practical blueprint for researchers and drug development professionals to navigate the complexities of preclinical candidate assessment, ensuring a data-driven approach to formulation development and risk mitigation.
Introduction: The Pivotal Role of Solubility and Stability
This compound, with the molecular formula C₅H₇Cl₂N₃, is a pyrazine derivative that holds potential as a scaffold in drug discovery.[1][2] However, its therapeutic promise can only be realized if it can be effectively formulated and delivered, and if it maintains its integrity throughout its shelf life. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants.[3] Therefore, a comprehensive evaluation of its solubility and stability is not merely a perfunctory exercise but a cornerstone of a successful drug development program.[4]
This guide will provide a detailed exposition of the experimental workflows required to characterize these critical attributes. We will move beyond simple data reporting to explain the rationale behind experimental choices, enabling scientists to design and execute studies that yield meaningful and actionable insights.
Solubility Characterization: Beyond a Single Number
Solubility is a key determinant of a drug's absorption and, consequently, its bioavailability.[3] It is crucial to assess both kinetic and thermodynamic solubility to gain a complete picture of the compound's behavior.[5][6]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock (typically in DMSO) into an aqueous buffer.[5] This high-throughput screening method is invaluable in early discovery to quickly flag compounds with potential solubility liabilities.[5][6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in nephelometry is observed indicates precipitation and defines the kinetic solubility limit.[3][6]
Thermodynamic Solubility Determination
Thermodynamic solubility, often referred to as equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium.[5][7] The shake-flask method is the gold-standard for this determination.[7]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate various physiological environments.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid adsorption of the compound to the filter material.[8]
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Data Presentation: Solubility Profile of this compound
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Medium |
| Kinetic Solubility (µg/mL) | > 200 | > 200 | 150 | 120 | PBS |
| Thermodynamic Solubility (µg/mL) @ 25°C | 550 | 480 | 180 | 130 | Aqueous Buffer |
| Thermodynamic Solubility (µg/mL) @ 37°C | 620 | 550 | 210 | 150 | Aqueous Buffer |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Stability Assessment: Ensuring Molecular Integrity
Stability testing is mandated by regulatory agencies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[9] The goal is to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10][11] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[9][12][13]
Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[9] A degradation of 5-20% is generally considered optimal for method validation and degradant identification.[12][13]
A stock solution of this compound (e.g., 1 mg/mL) is typically used for these studies.[12]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.[12]
-
Photostability: Expose the solid drug substance and a solution to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][12][14] A control sample should be protected from light.
A validated stability-indicating analytical method, typically a reverse-phase HPLC method, is essential for separating and quantifying the parent compound from its degradation products.[4][15][16] The development of such a method is a primary outcome of forced degradation studies.[16]
Data Presentation: Forced Degradation of this compound
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl (60°C, 24h) | 92.5 | 7.5 | 2 | 4.8 min |
| 0.1 N NaOH (60°C, 24h) | 88.2 | 11.8 | 3 | 5.2 min, 6.1 min |
| 3% H₂O₂ (RT, 24h) | 85.1 | 14.9 | 1 | 7.3 min |
| Thermal (80°C, 48h) | 98.7 | 1.3 | 1 | 4.8 min |
| Photolytic (ICH Q1B) | 96.4 | 3.6 | 2 | 8.1 min |
Note: The data presented in this table is hypothetical and for illustrative purposes only. RT refers to Retention Time.
Long-Term Stability Studies
Following forced degradation, long-term stability studies are conducted under various storage conditions as defined by ICH guidelines to determine the re-test period or shelf life of the drug substance.[10][11][15]
Experimental Protocol: ICH Stability Storage and Testing
-
Storage Conditions: Store aliquots of this compound under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[10][11] For accelerated studies, time points are typically 0, 3, and 6 months.[10][11]
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and moisture content (e.g., by Karl Fischer titration).[4][15]
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the solubility and stability characterization of this compound. The presented protocols for kinetic and thermodynamic solubility, along with a detailed framework for forced degradation and long-term stability studies, provide a robust foundation for assessing its developability. The insights gained from these studies are paramount for guiding formulation development, selecting appropriate packaging, and establishing safe storage conditions and shelf life. A thorough understanding of these fundamental properties is indispensable for advancing promising molecules from the laboratory to the clinic.
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Rane, K. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]
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Chemicals Knowledge Hub. (2021). Spotlight on stability: API and drug product testing. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]
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Pharmacompass. (n.d.). CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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A Technical Guide to the Synthesis of (6-Chloropyrazin-2-yl)methanamine Hydrochloride from 2,6-Dichloropyrazine
Abstract: This document provides an in-depth technical guide for the synthesis of (6-chloropyrazin-2-yl)methanamine hydrochloride, a valuable building block in contemporary medicinal chemistry. The guide details a robust and scalable two-step synthetic pathway commencing from the readily available starting material, 2,6-dichloropyrazine. The core transformations involve a selective nucleophilic aromatic substitution (SNAr) to introduce a cyano group, followed by the catalytic hydrogenation of the resulting nitrile to the primary amine. Emphasis is placed on the causal reasoning behind procedural choices, process optimization, and safety considerations. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing detailed experimental protocols, mechanistic insights, and comparative data to facilitate successful synthesis and scale-up.
Introduction and Strategic Overview
(6-Chloropyrazin-2-yl)methanamine is a critical heterocyclic intermediate, frequently utilized in the synthesis of complex molecular architectures, particularly kinase inhibitors for oncological and immunological targets. Its structural motif provides a key vector for molecular elaboration. The strategic disconnection of this target molecule points to 2,6-dichloropyrazine as an ideal and cost-effective starting material[1][2][3].
The synthetic strategy detailed herein is a two-step sequence followed by salt formation for enhanced stability and handling. The overall transformation is as follows:
-
Selective Monocyanation: A nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichloropyrazine replaces one of the chloro substituents with a cyanide group, yielding the key intermediate, 6-chloropyrazine-2-carbonitrile.
-
Nitrile Reduction: The cyano group of the intermediate is selectively reduced to an aminomethyl group (-CH₂NH₂) to form (6-chloropyrazin-2-yl)methanamine.
-
Hydrochloride Salt Formation: The final product is isolated as its hydrochloride salt to improve crystallinity, stability, and handling properties.
This approach is favored for its efficiency, use of readily available reagents, and scalability.
Caption: High-level overview of the synthetic pathway.
Part 1: Selective Monocyanation of 2,6-Dichloropyrazine
Mechanistic Rationale and Selectivity
The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms in 2,6-dichloropyrazine activate the ring for such attacks. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The challenge in this step is to achieve selective monosubstitution and prevent the formation of the dicyanated byproduct. This is typically controlled by using a stoichiometric amount of the cyanide source and carefully managing reaction temperature and time. Transition metal catalysis, particularly with palladium or copper, can also be employed to facilitate this transformation under milder conditions, often with improved selectivity[4][5].
Comparison of Cyanation Protocols
Several methods exist for the cyanation of aryl halides. The choice of cyanide source and catalyst system is critical for yield, safety, and scalability.
| Cyanide Source | Catalyst/Conditions | Advantages | Disadvantages & Causality |
| NaCN or KCN | DMSO or DMF, 100-150 °C | Cost-effective reagents. | High temperatures required; risk of disubstitution; high toxicity of reagents. |
| Zn(CN)₂ | Pd(PPh₃)₄ or other Pd catalyst | Milder conditions; lower toxicity than alkali metal cyanides; often high yielding.[4] | Cost of palladium catalyst; potential for heavy metal contamination in the product. |
| CuCN | High temperature, polar aprotic solvent | Classic Rosenmund-von Braun reaction; effective for electron-deficient systems. | Stoichiometric copper use; harsh conditions; often difficult workup. |
| K₄[Fe(CN)₆] | Pd catalyst, DMF | Less toxic cyanide source.[4] | Requires a robust catalytic system; can be less reactive than other sources. |
For this specific transformation, palladium-catalyzed cyanation using Zn(CN)₂ offers a reliable balance of reactivity, selectivity, and safety for laboratory and pilot-plant scale operations.
Recommended Experimental Protocol: Cyanation
This protocol is based on a palladium-catalyzed process, which provides good yields under relatively mild conditions.
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a solution of aqueous ammonia (5%) and stir for 30 minutes to quench the catalyst and complex excess zinc salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 6-chloropyrazine-2-carbonitrile, can be purified by silica gel column chromatography or recrystallization from an ethanol/water mixture to yield a white to off-white solid.
Part 2: Reduction of 6-Chloropyrazine-2-carbonitrile
Principles and Chemoselectivity
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The primary challenge in this step is to achieve complete reduction of the nitrile without affecting the chloro-substituent on the pyrazine ring (dehalogenation).
-
Catalytic Hydrogenation: This is often the most economical and scalable method.[6] Catalysts like Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) are commonly used.[6][7] A key consideration is that these catalysts can also catalyze hydrodehalogenation. This side reaction can be suppressed by careful control of hydrogen pressure, temperature, and the addition of a base or ammonia to the reaction medium.[7] Ammonia also helps to prevent the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine faster than the product amine does.[6][7]
-
Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF) are highly effective for nitrile reduction.[7][8][9] They typically provide clean conversions on a lab scale and operate at lower temperatures, minimizing the risk of dehalogenation. However, their pyrophoric nature, the need for strictly anhydrous conditions, and challenging aqueous quenches make them less suitable for large-scale industrial processes.
Given the requirements for scalability and process safety, catalytic hydrogenation in the presence of ammonia is the recommended approach.
Recommended Experimental Protocol: Catalytic Hydrogenation
-
Reactor Charging: To a suitable hydrogenation reactor (e.g., a Parr shaker), add 6-chloropyrazine-2-carbonitrile (1.0 eq.) and a solvent such as methanol or ethanol saturated with ammonia.
-
Catalyst Addition: Add Raney Nickel (Ra-Ni, ~10-20% w/w, as a slurry in water or ethanol) to the reactor. Caution: Raney Nickel is pyrophoric and must be handled under a liquid or inert atmosphere.
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi.
-
Reaction Execution: Heat the mixture to 40-50 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake must be kept wet to prevent ignition of the catalyst upon exposure to air. Wash the filter cake thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude (6-chloropyrazin-2-yl)methanamine as an oil or low-melting solid. This crude product is typically used directly in the next step without further purification.
Part 3: Isolation as Hydrochloride Salt
Rationale and Protocol
The free-base amine is often an oil and can be unstable upon storage. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.
-
Dissolution: Dissolve the crude (6-chloropyrazin-2-yl)methanamine in a suitable solvent, such as isopropanol (IPA) or diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the pH is acidic (pH ~1-2).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and then dry it under vacuum. The resulting this compound can be further purified by recrystallization if necessary.
Process Workflow and Data Summary
Caption: Detailed step-by-step synthesis workflow.
Quantitative Summary
| Step | Starting Material | Product | Typical Yield | Purity (Typical) |
| 1. Cyanation | 2,6-Dichloropyrazine | 6-Chloropyrazine-2-carbonitrile | 75-85% | >98% (after purification) |
| 2. Reduction | 6-Chloropyrazine-2-carbonitrile | (6-Chloropyrazin-2-yl)methanamine | 80-90% | >95% (crude) |
| 3. Salt Formation | (6-Chloropyrazin-2-yl)methanamine | (6-Chloropyrazin-2-yl)methanamine HCl | >95% | >99% (after isolation) |
| Overall | 2,6-Dichloropyrazine | (6-Chloropyrazin-2-yl)methanamine HCl | 57-72% | >99% |
Critical Safety Considerations
-
Cyanide Compounds: Zinc cyanide (Zn(CN)₂) and other cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available.
-
Palladium Catalysts: While not highly toxic, palladium compounds are expensive and should be handled carefully to avoid waste. Some palladium complexes can be sensitizers.
-
Raney Nickel: Raney Nickel is a pyrophoric catalyst, especially when dry. It can ignite spontaneously in air. Always handle as a slurry under a liquid (e.g., water, ethanol) and never allow the filter cake to dry during filtration.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Hydrogenation reactions must be conducted in specialized pressure reactors in a well-ventilated area, free from ignition sources. Ensure the reactor is properly sealed and purged with an inert gas before and after the reaction.
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Reactions of Nitriles - Chemistry Steps. [Link]
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The Chloropyrazine Moiety: A Keystone Heterocycle for Modern Drug Discovery
An In-depth Technical Guide to Unlocking its Synthetic Potential
Introduction: The Privileged Status of Pyrazines in Medicinal Chemistry
The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores its significance as a "privileged scaffold".[2] Pyrazine-containing molecules exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, not only contribute to its biological activity but also endow it with a versatile reactivity profile, making it an attractive building block for synthetic chemists.[1]
Among the various functionalized pyrazines, the chloropyrazine moiety stands out as a particularly valuable synthetic intermediate. The presence of a reactive chlorine atom on the electron-deficient pyrazine ring allows for a diverse range of chemical transformations, enabling the facile introduction of various pharmacophoric elements. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity of the chloropyrazine moiety. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and showcase its application in the synthesis of complex bioactive molecules.
The Electronic Landscape of Chloropyrazine: The Key to its Reactivity
The reactivity of the chloropyrazine core is fundamentally governed by the electronic influence of the two ring nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing effect through both induction and the mesomeric effect, rendering the carbon atoms of the ring electron-deficient.[1] This inherent electrophilicity of the pyrazine ring is the primary driver for its susceptibility to nucleophilic attack.
The chlorine atom, being a good leaving group, further activates the ring towards nucleophilic aromatic substitution (SNAr). The carbon atom to which the chlorine is attached becomes a prime target for nucleophiles, initiating a cascade of reactions that are central to the synthetic utility of chloropyrazines.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr reaction is arguably the most fundamental and widely utilized transformation of chloropyrazines. The electron-deficient nature of the pyrazine ring greatly facilitates the addition of a nucleophile, which is the rate-determining step in this two-step addition-elimination mechanism.
Mechanism of SNAr on Chloropyrazine
The accepted mechanism for the SNAr reaction on a chloropyrazine involves the initial attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the pyrazine ring is restored.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrazine moiety.
Regioselectivity in Dichloropyrazines
In the case of unsymmetrically substituted dichloropyrazines, the site of nucleophilic attack is governed by the electronic nature of the existing substituent. Studies on 2-substituted 3,5-dichloropyrazines have shown that:
-
An electron-withdrawing group (EWG) at the 2-position directs the incoming nucleophile to the 5-position .[4][5]
-
An electron-donating group (EDG) at the 2-position directs the incoming nucleophile to the 3-position .[4][5]
This regioselectivity can be rationalized by considering the relative electrophilicity of the carbon atoms bearing the chlorine atoms, which is modulated by the substituent at the 2-position.[6]
Experimental Protocol: Amination of 3-Chloropyrazine-2-carbonitrile
This protocol details the SNAr reaction of 3-chloropyrazine-2-carbonitrile with a primary amine, a common transformation in the synthesis of biologically active molecules.[7]
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Substituted benzylamine (1.0 - 1.2 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3-chloropyrazine-2-carbonitrile (1.0 equivalent) in anhydrous THF, add the substituted benzylamine (1.0 - 1.2 equivalents).
-
Add triethylamine (2.0 equivalents) to the reaction mixture.
-
Cap the reaction vial and heat the mixture to 80 °C for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired 3-aminopyrazine-2-carbonitrile derivative.[7]
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
While SNAr reactions are highly effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of the chloropyrazine moiety.[8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents.[9] The electron-deficient nature of the pyrazine ring activates even the relatively inert C-Cl bond towards the oxidative addition step in the catalytic cycle.[10]
Comparative Reactivity: Chloropyrazine vs. Bromopyrazine In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl.[10] Consequently, bromopyrazines are inherently more reactive than their chloro counterparts due to the lower bond dissociation energy of the C-Br bond. However, advancements in catalyst and ligand design have made chloropyrazines highly viable and often more cost-effective substrates.[9][10]
| Halopyrazine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [11] |
| 2-Bromopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2 | 95 | [10] |
Experimental Protocol: Suzuki Coupling of 2-Chloropyrazine
This protocol provides a general procedure for the Suzuki coupling of 2-chloropyrazine with an arylboronic acid.[11]
Materials:
-
2-Chloropyrazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) ONO pincer complex (0.01 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a reaction flask, add 2-chloropyrazine (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.01 mol%).
-
Add a mixture of toluene and water as the solvent.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of 2-chloropyrazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[12] This reaction is particularly valuable when the desired C-N bond cannot be formed via a classical SNAr reaction due to the lower reactivity of the amine nucleophile.[12]
Principle of Selectivity in Dihalopyridines/Pyrazines When a substrate contains two different halogen atoms, such as 3-bromo-2-chloropyridine, the Buchwald-Hartwig amination is expected to proceed selectively at the more reactive C-Br bond.[12] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a faster rate of oxidative addition of the palladium(0) catalyst.[12]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrazine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a chloropyrazine derivative.[8]
Materials:
-
Chloropyrazine derivative
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂) (1-2 mol%)
-
Phosphine ligand (e.g., XantPhos) (2-4 mol%)
-
Strong base (e.g., LiHMDS or NaOtBu) (2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the chloropyrazine derivative (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the strong base (2.5 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture (e.g., 65-100 °C) with stirring for the required time (typically 16-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is instrumental in the synthesis of 2-alkynylpyrazines, which are important motifs in various functional materials and bioactive compounds.[13]
Experimental Protocol: Sonogashira Coupling of 2-Chloropyrazine
The following is a general protocol for the Sonogashira coupling of 2-chloropyrazine.[8]
Materials:
-
2-Chloropyrazine
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., [Pd(allyl)Cl]₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, triphenylphosphine, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the 2-chloropyrazine (1.0 equivalent) and the terminal alkyne (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Other Notable Transformations
Beyond the canonical SNAr and palladium-catalyzed cross-coupling reactions, the chloropyrazine moiety can participate in other valuable transformations.
Cobalt-Catalyzed Cross-Coupling
Recent research has demonstrated the utility of cobalt catalysts as a more sustainable alternative to palladium for cross-coupling reactions. A cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrazines has been reported, proceeding through the in situ formation of an arylzinc reagent.[14] This method offers a practical alternative for the synthesis of 2-aryldiazines under mild conditions.[14]
Reactivity of Chloropyrazine N-oxides
The oxidation of the pyrazine nitrogen atoms to form N-oxides can significantly alter the reactivity of the chloropyrazine ring. The N-oxide group is strongly electron-withdrawing, further activating the ring towards nucleophilic attack. Additionally, N-oxide intermediates can be strategically employed to facilitate other transformations, such as the Boekelheide rearrangement for the introduction of a hydroxymethyl group.[15] The chlorine atoms in chloropyrazine di-N-oxides can be displaced by various nucleophiles, and the reactivity can be modulated by the reaction conditions.[16]
Conclusion: A Versatile Scaffold for Future Innovation
The chloropyrazine moiety is a testament to the power of heterocyclic chemistry in drug discovery and materials science. Its inherent electronic properties, coupled with the reactivity of the C-Cl bond, provide a versatile platform for the synthesis of a vast array of functionalized molecules. From the workhorse SNAr reaction to the sophisticated palladium-catalyzed cross-coupling methodologies, the synthetic chemist has a powerful arsenal of tools to manipulate the chloropyrazine core. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the utility of chloropyrazines is poised to expand even further, solidifying its status as a truly privileged scaffold for scientific innovation.
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The Pyrazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its electron-deficient nature, make it a versatile scaffold for the design of novel therapeutic agents.[3] This guide provides a comprehensive exploration of pyrazine derivatives in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and diverse applications across a spectrum of diseases. We will navigate through their roles as anticancer, antitubercular, antiviral, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their interactions with key biological targets and signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals, fostering a deeper understanding of the pyrazine scaffold and inspiring further innovation in the field.
The Enduring Significance of the Pyrazine Core
The prevalence of the pyrazine ring in both natural products and synthetic pharmaceuticals underscores its importance in drug discovery.[2][3] A notable example is Pyrazinamide , a cornerstone of first-line tuberculosis therapy, highlighting the profound impact of this heterocyclic system on global health.[4] The structural and electronic characteristics of the pyrazine nucleus allow it to engage in a variety of non-covalent interactions with biological macromolecules, thereby modulating their function.[3] Furthermore, the pyrazine ring is amenable to a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
Synthetic Strategies: Building the Pyrazine Scaffold
The construction of the pyrazine ring and its derivatives can be achieved through several synthetic routes, ranging from classical condensation reactions to modern cross-coupling methodologies.
Classical Condensation Approaches
A traditional and widely employed method involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. This straightforward approach provides access to a diverse array of substituted pyrazines.
Modern Synthetic Methodologies
More contemporary approaches offer greater efficiency and functional group tolerance. The dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines is a prominent strategy.[5] Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have emerged as powerful tools for the functionalization of pre-formed pyrazine cores, allowing for the introduction of a wide range of substituents.[2]
Experimental Protocol: One-Pot Synthesis of 2,5-Diisopropylpyrazine
This protocol details a biomimetic synthesis of 2,5-diisopropylpyrazine through the dimerization of α-amino aldehydes generated in situ.
Materials:
-
Cbz-protected α-amino aldehyde precursor (derived from valine)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., toluene)
-
Celite
Procedure:
-
Generation of the α-Amino Aldehyde: Dissolve the Cbz-protected α-amino aldehyde precursor in the chosen anhydrous solvent in a reaction vessel equipped with a magnetic stirrer.
-
Hydrogenolysis: Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. The progress of the hydrogenolysis can be monitored by thin-layer chromatography (TLC).
-
Dimerization and Oxidation: Upon completion of the hydrogenolysis, continue stirring the reaction mixture under an air atmosphere to facilitate the dimerization of the in situ generated α-amino aldehyde and subsequent oxidation to the pyrazine.
-
Work-up and Purification: Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,5-diisopropylpyrazine.
Pyrazine Derivatives in Oncology
The development of pyrazine-containing compounds as anticancer agents has been a highly fruitful area of research.[1] These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.
Kinase Inhibition: A Major Anticancer Strategy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[6] Pyrazine derivatives have emerged as potent inhibitors of several key kinases implicated in tumorigenesis.[6][7][8]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in human cancers, making it a prime target for drug development.[6] Imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives have been developed as potent dual PI3K/mTOR inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[6]
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a critical role in cytokine signaling and is often constitutively active in various cancers. Pyrazine-based scaffolds, such as 3-amido-5-cyclopropylpyrrolopyrazines, have been optimized to yield selective JAK inhibitors.[9][10]
-
Other Kinase Targets: Pyrazine derivatives have also been developed as inhibitors of other important cancer-related kinases, including Aurora kinases, c-Met, and VEGFR-2.[11][12][13]
Visualizing Kinase Inhibition: The PI3K/Akt/mTOR Pathway
Caption: Pyrazine derivatives as dual inhibitors of the PI3K/mTOR pathway.
Structure-Activity Relationships (SAR) in Anticancer Pyrazines
The anticancer potency of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. For instance, in a series of[14][15][16]triazolo[4,3-a]pyrazine derivatives targeting c-Met and VEGFR-2, the introduction of a trifluoromethyl-1H-pyrazole moiety was found to enhance both antiproliferative and kinase inhibitory activities.[11][12]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Chalcone-Pyrazine Derivative 49 | A549 (Lung) | 0.13 |
| Colo-205 (Colon) | 0.19 | |
| Chalcone-Pyrazine Derivative 51 | MCF-7 (Breast) | 0.012 |
| A549 (Lung) | 0.045 | |
| DU-145 (Prostate) | 0.33 | |
| [14][15][16]triazolo[4,3-a]pyrazine 17l | A549 (Lung) | 0.98 |
| MCF-7 (Breast) | 1.05 | |
| Hela (Cervical) | 1.28 | |
| Imadazo[1,2-a]pyrazine 3c (CDK9 inhibitor) | Average of 3 cell lines | 6.66 |
Table 1: In vitro anticancer activity of selected pyrazine derivatives. Data compiled from multiple sources.[7][11][12][17]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cells in culture (e.g., A549, MCF-7)
-
96-well tissue culture plates
-
Test compound (pyrazine derivative)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Pyrazine Derivatives in the Fight Against Tuberculosis
Pyrazinamide is a first-line drug for the treatment of tuberculosis, and its success has spurred the development of numerous other pyrazine-based antitubercular agents.
Mechanism of Action of Pyrazinamide
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA disrupts the membrane potential and interferes with the energy production of Mycobacterium tuberculosis, particularly in the acidic environment of granulomas.
Structure-Activity Relationships of Antitubercular Pyrazines
The antimycobacterial activity of pyrazine carboxamide derivatives is influenced by the substituents on the phenyl ring. For example, in a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides, bromo substitution at the para position of the benzamide ring was found to be favorable for activity.[18]
| Compound/Derivative | Target Organism | MIC (µg/mL) |
| Pyrazinamide | M. tuberculosis H37Rv | ≤6.25 |
| Compound 8a | M. tuberculosis H37Rv | ≤6.25 |
| Compound 8b | M. tuberculosis H37Rv | ≤6.25 |
| Compound 8c | M. tuberculosis H37Rv | ≤6.25 |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | 12.5 |
Table 2: Minimum Inhibitory Concentrations (MICs) of selected antitubercular pyrazine derivatives.[19][20]
Antiviral Applications of Pyrazine Derivatives
Pyrazine-based compounds have demonstrated broad-spectrum antiviral activity.
Favipiravir: A Potent Antiviral Agent
Favipiravir (T-705) is a pyrazine-2-carboxamide derivative that has been approved for the treatment of influenza in Japan and has shown activity against a range of other RNA viruses, including SARS-CoV-2.[14][15][21] It acts as a prodrug and is converted intracellularly to its active form, which inhibits the viral RNA-dependent RNA polymerase.
Experimental Workflow: Neuraminidase Inhibition Assay
This workflow outlines a fluorescence-based assay to assess the ability of pyrazine derivatives to inhibit influenza neuraminidase, a key viral enzyme.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Neuroprotective Potential of Pyrazine Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing health challenge. Pyrazine derivatives are being investigated for their potential to combat these debilitating conditions.
Targeting Oxidative Stress and Amyloid-β Aggregation
Oxidative stress and the aggregation of amyloid-β (Aβ) peptides are key pathological features of Alzheimer's disease. Polysubstituted pyrazine derivatives have been designed as multifunctional agents that exhibit antioxidant properties and can inhibit Aβ aggregation.[22][23]
Structure-Activity Relationships for Neuroprotection
The neuroprotective effects of tetramethylpyrazine (TMP) derivatives are a subject of active research. The pyrazine ring is considered the core pharmacophore, and modifications to the methyl groups or the introduction of other bioactive moieties can enhance neuroprotective efficacy and improve pharmacokinetic properties.[1][24]
Conclusion and Future Perspectives
The pyrazine scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry, leading to the development of drugs for a wide range of diseases. The ease of synthesis and functionalization of the pyrazine ring, coupled with its favorable physicochemical properties, ensures its continued prominence in drug discovery. Future research will likely focus on the development of more selective and potent pyrazine derivatives through structure-based drug design and the exploration of novel biological targets. The combination of the pyrazine core with other pharmacophores to create hybrid molecules with dual or multiple mechanisms of action is also a promising avenue for future investigation. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyrazine derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.
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An In-Depth Technical Guide to the Role of Pyrazine Linkers in PROTAC Design
This guide provides a comprehensive technical overview of the strategic role of heterocyclic linkers in the design of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the pyrazine moiety. We will explore the rationale behind linker design, moving from flexible to rigid constructs, and delve into the distinct physicochemical properties that pyrazine and its saturated analog, piperazine, impart to a PROTAC. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.
The Linker's Ascent: From Passive Tether to Active Modulator
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system (UPS) for the selective degradation of a target protein of interest (POI).[1][2] A PROTAC consists of three components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]
Initially viewed as a simple spacer to bridge the two ligands, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Its length, composition, and rigidity profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[3][4] Early designs often featured flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these linkers incur a significant entropic penalty upon binding and can possess unfavorable physicochemical properties, such as high lipophilicity, which can hinder cell permeability and bioavailability.[3] This realization prompted a strategic shift towards more rigid and functional linker designs.
Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.
The N-Heterocycle Paradigm: Rigidity and Physicochemical Tuning
The incorporation of rigid scaffolds, such as saturated heterocycles, into the linker has emerged as a powerful strategy to enhance PROTAC performance.[3][5] These motifs constrain the linker's conformation, which can pre-organize the PROTAC into a bioactive state that is favorable for ternary complex formation, thereby reducing the entropic cost of binding.[5] Among these, piperazine has become a ubiquitous building block in modern PROTAC design.[3][5]
The Piperazine Precedent
Piperazine, a six-membered saturated ring with two nitrogen atoms, offers several key advantages:
-
Conformational Rigidity: It introduces a well-defined, semi-rigid structure that limits the number of accessible conformations, aiding in the formation of a stable ternary complex.[5]
-
Enhanced Solubility: The basic nitrogen atoms can be protonated at physiological pH. This ionization increases the aqueous solubility of the often large and lipophilic PROTAC molecule, which is crucial for improving its drug-like properties.[6]
-
Tunable Basicity (pKa): The pKa of the piperazine nitrogens is highly sensitive to the surrounding chemical environment.[6] Medicinal chemists can strategically place electron-withdrawing groups (e.g., amides) near the piperazine ring to fine-tune its basicity, thereby optimizing the balance between solubility and cell permeability.[6][]
-
Synthetic Versatility: As a common building block, piperazine provides a synthetically tractable handle for the modular assembly of PROTACs.[5]
The successful application of piperazine-containing linkers is exemplified in clinical candidates like ARV-110 and ARV-471, where replacing flexible linkers with more rigid piperidine and piperazine structures significantly boosted metabolic stability and potency.[5]
The Pyrazine Postulate: Leveraging Aromaticity
While piperazine's utility is well-established, the use of its aromatic counterpart, pyrazine , represents a more nuanced and deliberate design choice. Pyrazine is a six-membered aromatic heterocycle also containing two nitrogen atoms, but its aromaticity imparts distinct and potentially advantageous properties.
Key Differences and Strategic Advantages of Pyrazine Linkers:
-
Planarity and π-π Stacking: Unlike the flexible chair/boat conformations of piperazine, the pyrazine ring is planar. This planarity introduces a higher degree of conformational restriction. Critically, the delocalized π-electrons of the aromatic ring can participate in non-covalent π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) on the surface of the POI or E3 ligase.[4][8][9] These interactions can further stabilize the ternary complex, enhancing its lifetime and improving degradation efficiency.[4][8]
-
Reduced Basicity: The sp²-hybridized nitrogen atoms in pyrazine are significantly less basic than the sp³-hybridized nitrogens in piperazine. This means pyrazine is not readily protonated at physiological pH. While this sacrifices the solubility benefits of protonation, it can be advantageous for cell permeability, as a more neutral molecule can more easily cross the lipid bilayer.
-
Metabolic Stability: Aromatic rings are generally more resistant to oxidative metabolism compared to saturated alkyl chains or heterocycles, potentially improving the pharmacokinetic profile of the PROTAC.[8]
-
Modulation of Electronic Properties: As a heteroaromatic ring, pyrazine can act as a hydrogen bond acceptor and its dipole moment can be strategically oriented within the ternary complex to form favorable electrostatic interactions.[]
The choice between piperazine and pyrazine is therefore a strategic decision based on the specific requirements of the PROTAC system. If solubility is a primary hurdle, the tunable basicity of piperazine may be preferred. However, if enhancing ternary complex stability through specific, directional interactions like π-π stacking is the goal, the planar, aromatic nature of pyrazine offers a compelling advantage. Indeed, pyrazine has been successfully incorporated as a linker component in potent bioactive molecules, demonstrating its utility in establishing specific vectoral geometry.[2][11]
Case Study: Structure-Based Design of the SMARCA2/4 Degrader ACBI1
A preeminent example of rational PROTAC design that incorporates aromatic and heterocyclic linker elements is ACBI1, a potent degrader of the BAF complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[12][13]
Developed by Farnaby et al., the optimization of ACBI1 was guided by high-resolution ternary complex crystal structures.[13] The final structure links a SMARCA bromodomain ligand to a VHL E3 ligase ligand via a composite linker containing a piperazine moiety connected to a para-disubstituted aryl (benzyl) unit.[3]
Figure 2: Structural components and linker design rationale for the PROTAC degrader ACBI1.
The aryl unit in the linker was specifically designed to provide conformational restriction and to form a beneficial π-π stacking interaction with a tyrosine residue (Y98) on the VHL protein surface.[3] This structure-guided design, which leverages the properties of an aromatic linker component, resulted in ACBI1, a highly potent and cooperative degrader.[13]
Table 1: Degradation Potency of ACBI1 in MV-4-11 Cells
| Target Protein | DC₅₀ (nM) | Dₘₐₓ | Cell Line | Citation |
| SMARCA2 | 6 | >95% | MV-4-11 | [12][14] |
| SMARCA4 | 11 | >95% | MV-4-11 | [12][14] |
| PBRM1 | 32 | >95% | MV-4-11 | [12][14] |
| DC₅₀: Half-maximal degradation concentration after 18h treatment. Dₘₐₓ: Maximum degradation. |
The potent, low-nanomolar degradation activity of ACBI1 underscores the success of a rational, structure-based approach that strategically employs rigid aromatic and heterocyclic linkers to stabilize the ternary complex.[12]
Experimental Protocols for PROTAC Characterization
Validating the function of a novel PROTAC requires a suite of biophysical and cell-based assays. The following sections provide self-validating, step-by-step protocols for key experiments.
Protocol: Synthesis via Amide Coupling
This protocol describes a general method for the final coupling step in PROTAC synthesis, where a linker fragment with a carboxylic acid is joined to a warhead or anchor fragment with a free amine.
Objective: To covalently link the final two fragments of the PROTAC molecule.
Materials:
-
Fragment A (with terminal carboxylic acid)
-
Fragment B (with terminal amine)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.
-
Dissolution: In a reaction vessel, dissolve Fragment A (1.0 eq) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid to form a reactive ester.
-
Coupling: Add Fragment B (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using LC-MS until the starting material (Fragment A) is consumed (typically 2-12 hours).
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
Validation: Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of binary and ternary complex formation in real-time. This protocol describes immobilizing the E3 ligase and flowing the target protein and PROTAC over the surface.[15][16]
Figure 3: General experimental workflow for PROTAC ternary complex analysis using SPR.
Procedure:
-
Surface Preparation: Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[15]
-
Ligand Immobilization: Covalently immobilize the purified E3 ligase (e.g., VCB complex) onto one flow cell to a target level (e.g., 1000-3000 RU). A second flow cell is left blank or immobilized with a control protein to serve as a reference.[15]
-
Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.[15]
-
Binary Affinity (PROTAC to E3): To measure the direct binding of the PROTAC to the immobilized E3 ligase, inject a series of PROTAC concentrations (e.g., 0.1x to 10x the expected KD) over the flow cells. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[15]
-
Ternary Complex Formation: To measure the formation of the ternary complex, inject a constant, near-saturating concentration of the POI mixed with a titration series of the PROTAC.
-
Data Analysis: The binding response will be significantly higher than for the PROTAC alone if a stable ternary complex is formed. Fit the data to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the POI.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the KD for the PROTAC-E3 binary interaction to the apparent KD of the ternary complex formation. An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase (or vice-versa), which is a hallmark of a well-designed PROTAC.[16]
Protocol: Cellular Protein Degradation Assay by Western Blot
Objective: To quantify the reduction in target protein levels within cells following PROTAC treatment.[1][17]
Figure 4: Step-by-step workflow for quantifying PROTAC-induced protein degradation via Western Blot.
Procedure:
-
Cell Culture and Treatment: Seed the desired cell line in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (for dose-response) or with a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).[17]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the proteins by heating at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. Simultaneously, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[18]
-
Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[17][18]
-
Data Analysis: Quantify the band intensity for the POI and the loading control using densitometry software (e.g., ImageJ). Normalize the POI signal to its corresponding loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[17]
Conclusion and Future Outlook
The linker is a pharmacologically active component that is fundamental to the success of a PROTAC. The strategic incorporation of rigid N-heterocyclic scaffolds like piperazine and pyrazine has been instrumental in developing potent, selective, and drug-like protein degraders. While piperazine offers a proven method for enhancing solubility and rigidity, the aromatic pyrazine moiety provides a distinct set of tools for the medicinal chemist. Its planarity and ability to engage in π-π stacking offer a powerful, structure-based approach to enhancing ternary complex stability—a critical factor for efficient degradation. The success of rationally designed molecules like ACBI1 validates this approach. Future innovations in linker design will likely involve the development of novel aromatic and heteroaromatic scaffolds, enabling even finer control over the geometry and stability of the ternary complex and further expanding the reach of targeted protein degradation.
References
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Boehringer Ingelheim. (2025). Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo. ACS Publications. [Link]
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Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. [Link]
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Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. [Link]
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Helal, M. A., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: (6-Chloropyrazin-2-yl)methanamine Hydrochloride as a Key Intermediate in Acalabrutinib Synthesis
Abstract
Acalabrutinib (ACP-196) is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of B-cell malignancies, including mantle cell lymphoma.[1][2] Its efficacy and improved safety profile over first-generation inhibitors are attributed to its precise covalent binding to the Cys481 residue of BTK.[3] The synthesis of this complex molecule relies on the strategic assembly of key building blocks. This application note provides a detailed, field-proven protocol for the synthesis of a critical intermediate, (6-chloropyrazin-2-yl)methanamine hydrochloride. We will elucidate the rationale behind the chosen synthetic route, provide a step-by-step experimental procedure, and contextualize its role within the broader manufacturing process of Acalabrutinib.
Introduction: The Strategic Importance of the Pyrazine Core
The imidazo[1,5-a]pyrazine core of Acalabrutinib is fundamental to its pharmacological activity. The construction of this heterocyclic system is a pivotal part of the overall synthesis. A robust and scalable method for producing the starting materials for this core is therefore essential for efficient drug manufacturing.[4] (6-Chloropyrazin-2-yl)methanamine, often handled as its more stable hydrochloride salt, serves as a primary building block for this core structure.[5] Its synthesis via the catalytic hydrogenation of 6-chloropyrazine-2-carbonitrile represents a reliable and industrially viable method.[6]
This document outlines this specific transformation, providing researchers and drug development professionals with the necessary technical details to replicate this process, ensuring high yield and purity.
Overview of Acalabrutinib Synthesis
To appreciate the role of our target intermediate, it is crucial to understand its position within the convergent synthesis of Acalabrutinib. While numerous synthetic routes exist, a common strategy involves the initial construction of the imidazo[1,5-a]pyrazine ring system, followed by Suzuki coupling and final acylation.[1][7][8] The diagram below illustrates a representative pathway, highlighting the entry point of (6-chloropyrazin-2-yl)methanamine.
Figure 1: High-level overview of a convergent Acalabrutinib synthesis pathway.
Synthesis Protocol: this compound
This protocol details the catalytic hydrogenation of 6-chloropyrazine-2-carbonitrile. The conversion of the nitrile moiety to a primary amine is a fundamental transformation in organic synthesis.
3.1. Principle and Rationale
The chosen method employs Raney Nickel, a highly active hydrogenation catalyst, under a hydrogen atmosphere.[6]
-
Causality of Catalyst Choice: Raney Nickel is an effective and economical choice for nitrile reduction. Its high surface area and intrinsic catalytic activity allow the reaction to proceed under relatively mild conditions (room temperature and low hydrogen pressure).[9] The porous nickel surface readily adsorbs both hydrogen gas and the nitrile substrate, facilitating the stepwise reduction to the amine.
-
Role of the Solvent: Acetic acid is used as the solvent. It provides a polar medium for the substrate and, more importantly, its acidic nature can help prevent side reactions, such as the formation of secondary and tertiary amines, by protonating the newly formed primary amine, thereby deactivating it from further reaction.
-
Importance of Hydrochloride Salt Formation: The resulting free amine, (6-chloropyrazin-2-yl)methanamine, is often an oil and can be unstable upon storage. Conversion to its hydrochloride salt by treatment with HCl provides a stable, crystalline solid.[6] This form is significantly easier to handle, purify by filtration, and store for long-term use, which is critical in a multi-step industrial synthesis.
3.2. Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Suggested Quantity | Moles (mmol) | Notes |
| 6-Chloropyrazine-2-carbonitrile | 36199-81-4 | 139.55 | 6.00 g | 43.0 | Starting material. |
| Raney® Nickel (slurry in water) | 7440-02-0 | 58.69 (Ni) | ~4.0 g (wet) | N/A | Catalyst. Handle with care. |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | 50 mL | N/A | Solvent. |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | As needed | N/A | Reducing agent. |
| 1N Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 15 mL | 15.0 | For salt formation. |
| Toluene | 108-88-3 | 92.14 | 80 mL | N/A | For azeotropic drying. |
| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | As needed | N/A | Filtration aid. |
3.3. Experimental Workflow
The following diagram outlines the key operational steps for the synthesis.
Figure 2: Step-by-step workflow for the synthesis of the target intermediate.
3.4. Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol).
-
Add glacial acetic acid (50 mL) to dissolve the starting material.
-
-
Catalyst Addition:
-
Scientist's Note (Safety): Raney Nickel is pyrophoric (can ignite spontaneously in air) when dry. Always handle it as a slurry and keep it wet.
-
Carefully decant the water from the Raney Nickel slurry. Under a gentle stream of nitrogen or argon, add the wet Raney Nickel catalyst (~4.0 g) to the reaction flask.
-
-
Hydrogenation:
-
Seal the flask with a septum. Using a needle, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Maintain a positive pressure of hydrogen using the balloon and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material spot. The reaction is typically complete within 24-48 hours.[6]
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Scientist's Note (Safety): The filter cake containing Raney Nickel must not be allowed to dry.
-
Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with acetic acid. Filter the reaction mixture through the Celite® pad to remove the Raney Nickel catalyst.
-
Wash the filter cake with a small amount of additional acetic acid (~10 mL). The collected filtrate contains the amine product.
-
Quench the Raney Nickel catalyst on the filter paper by slowly adding a large volume of water before disposal according to institutional safety guidelines.
-
-
Isolation and Salt Formation:
-
Transfer the filtrate to a clean round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the acetic acid.
-
To the resulting residue, add toluene (40 mL) and concentrate again. This step azeotropically removes residual acetic acid and water.[6]
-
Add 1N Hydrochloric Acid (15 mL) to the residue, followed by toluene (40 mL).[6]
-
Concentrate the mixture by rotary evaporation to dryness. The addition of toluene helps to azeotropically remove water, yielding the hydrochloride salt as a solid.
-
-
Final Product:
3.5. Characterization
The identity and purity of the final product, this compound (CAS 939412-86-9), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound, a key intermediate for the commercial manufacturing of Acalabrutinib.[10] By understanding the rationale behind critical steps, such as catalyst selection and salt formation, researchers can confidently and safely produce this valuable building block. This procedure eliminates the need for chromatographic purification, aligning with the principles of green and efficient industrial chemistry.[1]
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-
Title: A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib Source: ResearchGate URL: [Link]
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Title: A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib Source: ACS Publications (Organic Process Research & Development) URL: [Link]
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Title: A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib Source: ACS Publications URL: [Link]
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Title: Development of Commercial Manufacturing Processes for Acalabrutinib Source: R Discovery URL: [Link]
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Title: Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns Source: ACS Publications URL: [Link]
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Title: this compound Source: ChemUniverse URL: [Link]
-
Title: (5-Chloropyrazin-2-yl)methanamine Hydrochloride Source: Allmpus URL: [Link]
-
Title: (5-Chloropyrazin-2-yl)methanamine Source: Alentris Research Pvt. Ltd. URL: [Link]
-
Title: Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 Source: MDPI URL: [Link]
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Mastering Amide Bond Formation with (6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of the Chloropyrazine Moiety in Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a chlorosubstituent, as seen in (6-Chloropyrazin-2-yl)methanamine, offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, while also modulating the electronic properties of the molecule. This particular building block is of significant interest to researchers in drug development for the synthesis of novel therapeutics. Its primary amine functionality allows for the straightforward formation of amide bonds, a cornerstone of molecular assembly in pharmaceutical sciences. However, the electron-deficient nature of the chloropyrazine ring can present unique challenges to achieving efficient amide coupling.[1] This guide provides a comprehensive overview of the critical parameters, detailed protocols, and troubleshooting strategies for the successful amide coupling of (6-Chloropyrazin-2-yl)methanamine hydrochloride.
Understanding the Challenges: The Impact of an Electron-Deficient Heterocycle
The presence of two nitrogen atoms and a chlorine atom in the pyrazine ring withdraws electron density, rendering the exocyclic amine of (6-Chloropyrazin-2-yl)methanamine less nucleophilic than a simple alkylamine. This reduced nucleophilicity can lead to sluggish or incomplete reactions with standard amide coupling protocols.[1] Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount to drive the reaction to completion and achieve high yields.
PART 1: Choosing Your Weapon: A Comparative Analysis of Common Coupling Reagents
The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid partner. Here, we discuss two of the most reliable and widely used classes of coupling reagents: carbodiimides (EDC) and onium salts (HATU).
The Carbodiimide Approach: EDC in Combination with HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization.[3] The amine then reacts with this activated ester to furnish the desired amide.[4][5]
Mechanism of EDC/HOBt Coupling:
Figure 1: Mechanism of EDC/HOBt mediated amide coupling.
The Onium Salt Approach: The Power of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low propensity for racemization, making it particularly suitable for challenging substrates.[4][6][7] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[8][9] The subsequent aminolysis of this ester leads to the formation of the amide bond.
Mechanism of HATU Coupling:
Figure 2: Mechanism of HATU mediated amide coupling.
| Feature | EDC/HOBt | HATU |
| Reactivity | Good | Excellent, especially for hindered substrates[4] |
| Cost | Generally lower | Higher |
| Byproducts | Water-soluble urea | Water-soluble tetramethylurea |
| Racemization | Low with HOBt | Very low[6][7] |
| Handling | HOBt can be explosive when dry[10] | Generally stable |
Table 1: Comparison of EDC/HOBt and HATU coupling reagents.
PART 2: Experimental Protocols
Important Note on Handling this compound: As this starting material is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) must be added to liberate the free amine in situ. Typically, an excess of the base is used to also neutralize the acidic byproducts generated during the coupling reaction.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a good starting point for a wide range of carboxylic acids.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (3.0 equiv)
-
Anhydrous DMF or DCM (0.1-0.2 M)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the carboxylic acid.
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add HOBt, followed by the dropwise addition of DIPEA or triethylamine. Stir for 10-15 minutes.
-
Add EDC·HCl portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is recommended for more challenging couplings, such as with sterically hindered carboxylic acids or when higher reaction rates are desired.[4]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.05 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or DCM (0.1-0.2 M)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add DIPEA dropwise and stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[11][12]
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF or DCM and add DIPEA (1.1 equiv) to generate the free base.
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
PART 3: Troubleshooting and Optimization
Due to the electron-deficient nature of the pyrazine ring, you may encounter challenges such as low conversion or the formation of side products. Here are some strategies to address these issues.
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Insufficiently reactive coupling conditions for the electron-deficient amine. | Switch from EDC/HOBt to a more potent coupling agent like HATU or COMU.[7] |
| Steric hindrance from either the carboxylic acid or the amine. | Increase the reaction temperature (e.g., to 40-50 °C). Prolong the reaction time. Consider using a less hindered coupling reagent. | |
| Incomplete liberation of the free amine from the hydrochloride salt. | Ensure at least one equivalent of base is added to neutralize the HCl salt before adding the coupling reagents. Use a slight excess of the amine (1.1-1.2 equiv). | |
| Formation of side products | Racemization of a chiral carboxylic acid. | Ensure an additive like HOBt or HOAt (from HATU) is present. Run the reaction at a lower temperature (0 °C to room temperature).[11] |
| Reaction of the coupling agent with the solvent or impurities. | Use high-purity, anhydrous solvents. | |
| Difficult purification | Excess coupling reagents and byproducts co-eluting with the product. | Perform an aqueous workup to remove water-soluble byproducts of EDC and HATU.[11] |
Table 2: Troubleshooting guide for amide coupling reactions.
PART 4: The Role of Additives and Bases
The judicious choice of additives and bases can significantly impact the outcome of the reaction.
-
HOBt and HOAt: These additives not only suppress racemization but also act as acyl transfer agents, forming activated esters that are more reactive towards the amine than the initial O-acylisourea intermediate.[3][4]
-
DIPEA and Triethylamine: These non-nucleophilic tertiary amines are crucial for neutralizing the hydrochloride salt of the starting material and any acidic byproducts generated during the reaction. It is important to use a non-nucleophilic base to avoid its competition with the primary amine in the coupling reaction.[12]
-
DMAP (4-Dimethylaminopyridine): In some challenging cases, a catalytic amount of DMAP can be added to accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that can form a highly reactive N-acylpyridinium intermediate.[13][14] However, its use should be carefully evaluated as it can sometimes promote side reactions.
Experimental Workflow:
Figure 3: General experimental workflow for amide coupling.
Conclusion
The amide coupling of this compound is a readily achievable transformation, provided that the electron-deficient nature of the substrate is taken into account. By selecting a potent coupling reagent such as HATU, or by optimizing conditions with the more economical EDC/HOBt system, and by carefully controlling the stoichiometry of the base, researchers can efficiently synthesize a wide array of novel pyrazine-containing amides for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important synthetic transformation.
References
-
BDMAEE. (2025, April 30). DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Reddy, K. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(46), 6003-6006. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. University of Southern Denmark. Retrieved from [Link]
-
Loudon, G. M., & uncooked, S. P. (2002). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 67(20), 7013-7022. Retrieved from [Link]
-
Sahn, J. J., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1038-1044. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. Retrieved from [Link]
-
BDMAEE. (n.d.). optimizing reaction selectivity with dmap in amide bond formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. Retrieved from [Link]
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Reddit. (2024, October 9). Struggling with amide coupling. Retrieved from [Link]
-
Panicker, C. Y., Varghese, H. T., & Thansani, T. (2007). Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid - C16H18ClN3O. Turkish Journal of Chemistry, 31(2), 163-171. Retrieved from [Link]
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Golden, J. E., et al. (2025, November 3). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Retrieved from [Link]
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 399. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
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Application Notes and Protocols for Purity Determination of (6-Chloropyrazin-2-yl)methanamine hydrochloride
Introduction
(6-Chloropyrazin-2-yl)methanamine hydrochloride is a key building block in modern medicinal chemistry, notable for its role as an intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is of paramount importance, as impurities can potentially be carried through subsequent synthetic steps, impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive guide to the analytical methods for the robust determination of purity for this compound, designed for researchers, scientists, and drug development professionals.
The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring trustworthiness and reproducibility of results.[3][4] We will explore the application of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of structural isomers. These techniques, when used in concert, provide a comprehensive profile of the compound's purity.[5][6][7]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone technique for determining the purity of non-volatile and thermally labile pharmaceutical compounds.[3][5] For this compound, a reversed-phase HPLC method is most suitable, offering excellent separation of the main component from potential impurities.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. By monitoring the elution profile with a UV detector, the purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Trifluoroacetic acid).
-
Volumetric flasks, pipettes, and autosampler vials.
1.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% FA in Water) and B (0.1% FA in ACN) |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
1.2.4. System Suitability Before sample analysis, inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area of the main peak is not more than 2.0%.
1.2.5. Data Analysis The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Workflow Diagram
Caption: HPLC Purity Determination Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5][8] It is particularly useful for identifying potential residual solvents from the synthesis or other volatile organic impurities.
Principle of the Method
In GC, the sample is vaporized and introduced into a gaseous mobile phase (carrier gas). The separation occurs in a long capillary column coated with a stationary phase. Compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound sample.
-
Methanol or another suitable solvent (GC grade).
-
Headspace vials (if performing headspace analysis for residual solvents).
2.2.2. Preparation of Solutions
-
Sample Solution: Accurately weigh about 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
2.2.3. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 20:1) |
| Oven Temperature Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
2.2.4. Data Analysis The identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method if required.
Workflow Diagram
Caption: GC-MS Volatile Impurity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][6] For this compound, ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any isomeric impurities, which may be difficult to separate by chromatography.
Principle of the Method
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with distinct signals that provide information about the molecular structure.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
This compound sample.
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Internal standard (e.g., Tetramethylsilane - TMS, if not using the solvent residual peak).
3.2.2. Sample Preparation
-
Accurately weigh about 10-20 mg of the sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Cap the tube and vortex until the sample is completely dissolved.
3.2.3. NMR Acquisition Parameters (¹H NMR)
| Parameter | Setting |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Pulse Angle | 30-45 degrees |
| Acquisition Time | 4.0 s |
| Spectral Width | -2 to 12 ppm |
3.2.4. Data Analysis
-
Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound.
-
Purity Assessment: The presence of any unexpected signals may indicate impurities. The relative integration of impurity signals compared to the main compound signals can provide a semi-quantitative estimation of their levels.
Logical Relationship Diagram
Caption: NMR Analysis for Structural Confirmation.
Method Validation and System Suitability
All analytical methods used for purity determination must be validated to ensure they are fit for purpose.[4][9][10][11] Validation should be performed in accordance with ICH guidelines (Q2(R2)).[10]
Validation Parameters
| Parameter | HPLC | GC-MS | NMR |
| Specificity | Demonstrate separation from known impurities and degradants. | Confirm no interference at the retention times of target analytes. | Resolve signals from the main compound and potential isomers. |
| Linearity | Analyze at least five concentrations over the desired range. | Analyze at least five concentrations over the desired range. | Not typically required for purity by NMR. |
| Accuracy | Spike the sample with known amounts of impurities or use a certified reference material. | Spike with known amounts of residual solvents. | Not typically required for purity by NMR. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | Repeatability and intermediate precision for quantitative methods. | Not typically required for purity by NMR. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected. | Determine the lowest concentration that can be detected. | Estimate based on signal-to-noise. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Determine the lowest concentration that can be quantified. | Not typically required for purity by NMR. |
| Robustness | Deliberately vary method parameters (e.g., pH, temperature, flow rate). | Vary parameters like inlet temperature and flow rate. | Generally robust, but solvent effects can be checked. |
Conclusion
The purity of this compound is a critical quality attribute that must be rigorously controlled. The analytical methods outlined in this document, including HPLC for quantitative purity, GC-MS for volatile impurities, and NMR for structural confirmation, provide a comprehensive framework for ensuring the quality of this important pharmaceutical intermediate. Adherence to these protocols and proper method validation will ensure reliable and reproducible data, supporting the development of safe and effective medicines.[1][3]
References
- Vertex AI Search. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
- IJARIIE. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ScienceDirect. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
- PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Scribd. (n.d.). ICH Guidelines for Analytical Validation.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
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Application Notes and Protocols for (6-Chloropyrazin-2-yl)methanamine hydrochloride
These application notes provide a comprehensive guide for the safe handling, storage, and use of (6-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No: 1357945-24-4), a key reagent in contemporary drug discovery and chemical synthesis. The following protocols and recommendations are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.
Compound Profile and Scientific Context
This compound is a substituted pyrazine derivative. The pyrazine ring is a common scaffold in medicinal chemistry, and the presence of a chloromethylamine side chain makes this compound a valuable building block for introducing this moiety into larger molecules. Its hydrochloride salt form generally enhances stability and solubility in aqueous media.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1357945-24-4 | [1][2] |
| Molecular Formula | C₅H₇Cl₂N₃ | [1][3] |
| Molecular Weight | 180.04 g/mol | [1] |
| Appearance | Typically a solid | [4] |
Hazard Identification and Risk Mitigation
A thorough understanding of the potential hazards associated with this compound is paramount. The primary risks involve irritation and potential harm upon direct contact, ingestion, or inhalation.[2][5]
GHS Hazard Statements
Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]
The "Warning" signal word is associated with this compound.[2]
Engineering Controls: The First Line of Defense
To minimize exposure, all handling of solid this compound should be conducted in a well-ventilated area.[4][6] For procedures that may generate dust, such as weighing or transfer, the use of a certified chemical fume hood is mandatory.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): Essential for Direct Handling
The following PPE is required when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. | To prevent skin contact and irritation.[5] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures. | To protect against eye irritation from dust or splashes.[2][4] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[5] | To prevent inhalation of dust and subsequent respiratory irritation.[6] |
Step-by-Step Handling Protocols
Adherence to standardized protocols is critical for both safety and experimental consistency.
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label information matches the order details and the accompanying Safety Data Sheet (SDS).
-
Store the unopened container in a designated, secure location as per the storage guidelines (see Section 4).
Weighing and Aliquoting
This protocol is designed to minimize dust generation and exposure.
Caption: Workflow for weighing this compound.
Dissolution
-
Ensure all dissolution work is performed in a chemical fume hood.
-
Add the desired solvent to the vessel containing the weighed compound.
-
If necessary, facilitate dissolution by gentle agitation or sonication. Avoid heating unless the stability of the compound in the specific solvent at elevated temperatures is known.
Storage Procedures for Maintaining Compound Integrity
Proper storage is crucial for preserving the chemical purity and reactivity of this compound.
General Storage Conditions
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[4][6]
-
Environment: Store in a cool, dry, and well-ventilated area.[4][6]
-
Incompatibilities: Store away from strong acids, strong alkalis, and strong oxidizing/reducing agents.[4]
-
Security: For larger quantities, store in a locked cabinet or a controlled-access area.[6]
Temperature Recommendations
The optimal storage temperature depends on the anticipated duration of storage and the form of the compound.
| Form | Short-Term Storage | Long-Term Storage | Source |
| Solid | 4°C (sealed, away from moisture) | Recommended to be used within a reasonable timeframe | [4] |
| In Solvent | -20°C (1 month, sealed, away from moisture) | -80°C (6 months, sealed, away from moisture) | [4] |
Emergency and Spill Management
Prompt and appropriate action during an emergency is critical.
First Aid Measures
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][4]
Accidental Release Protocol
Caption: Logical flow for responding to an accidental spill.
For dry spills, use dry clean-up procedures and avoid generating dust.[6] Collect the residue and place it in a sealed container for disposal.[6] For wet spills, absorb the material with an inert binder and place it in a labeled container for disposal.[4][6]
Disposal
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[4][6] Do not allow the product to enter drains or waterways.[4][7]
References
- (6-chloropyrazin-2-yl)
- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS-MedChemExpress.
- SAFETY D
- (3-Chloropyrazin-2-yl)methanamine hydrochloride - Apollo Scientific.
- Safety D
- This compound [P87899] - ChemUniverse.
- This compound [1357945-24-4] | Chemsigma.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemsigma.com [chemsigma.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. angenechemical.com [angenechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: A Strategy for Incorporating (6-Chloropyrazin-2-yl)methanamine into Peptides via Solid-Phase Synthesis
Abstract
This document provides a detailed theoretical framework and a set of experimental protocols for the incorporation of (6-Chloropyrazin-2-yl)methanamine hydrochloride into peptide structures using solid-phase peptide synthesis (SPPS). As the direct application of this reagent in SPPS is not extensively documented in peer-reviewed literature, this guide is presented as a scientifically grounded, hypothetical approach for researchers and drug development professionals. The proposed strategy utilizes the primary amine of the title compound as a novel C-terminal anchor, enabling the synthesis of peptides C-terminally modified with a chloropyrazine moiety. This heterocyclic group can serve as a unique structural probe, a precursor for further chemical modification, or a potential pharmacophore. The protocols herein are based on well-established SPPS methodologies, including on-resin reductive amination and standard Fmoc/tBu chemistry.
Introduction and Rationale
Pyrazine derivatives are a significant class of N-heterocycles found in numerous bioactive molecules and are valued for their diverse pharmacological activities, including anticancer and antibacterial properties.[1][2][3] Their incorporation into peptides is a compelling strategy for developing novel therapeutics and biochemical tools. This compound is a bifunctional building block, featuring a reactive primary amine and a substituted pyrazine ring.
Potential Advantages of this Modification:
-
Novel Pharmacophore: The electron-deficient pyrazine ring can engage in unique interactions with biological targets.
-
Synthetic Handle: The chlorine atom on the pyrazine ring can potentially be substituted via nucleophilic aromatic substitution, allowing for post-synthetic modifications such as fluorescent labeling or conjugation to other molecules.
-
Biophysical Probe: The pyrazine moiety can be used as a spectroscopic or structural probe to study peptide conformation and binding.
This application note outlines a robust, albeit theoretical, protocol to achieve this synthesis.
Reagent Profile: this compound
Before proceeding, it is crucial to understand the properties and hazards of the key reagent.
Chemical Structure
Caption: Structure of this compound.
Physicochemical and Safety Data
| Property | Value |
| CAS Number | 939412-86-9 (for the HCl salt) |
| Molecular Formula | C₅H₇Cl₂N₃ |
| Molecular Weight | 180.04 g/mol |
| Appearance | Solid |
| Storage | Store in a dry, sealed container, preferably refrigerated. |
| GHS Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. |
| GHS Precautionary Statements | P264, P270, P280, P301+P317, P305+P354+P338. Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle in a well-ventilated area or chemical fume hood. |
Proposed Synthetic Workflow
The overall strategy involves three main stages: immobilization of the pyrazine moiety, peptide chain elongation, and final cleavage/deprotection. This approach is adapted from established methods for C-terminal peptide modification.[4][5][6]
Caption: Overall workflow for the synthesis of C-terminally pyrazine-modified peptides.
Detailed Experimental Protocols
Part A: Protocol for Immobilization via Reductive Amination
Rationale: Reductive amination provides a stable secondary amine linkage between the pyrazine building block and the solid support.[4][6] An aldehyde resin (e.g., Backbone Amide Linker - BAL resin) is ideal for this purpose. The resulting secondary amine serves as the anchor for subsequent peptide synthesis.
Materials:
-
BAL aldehyde resin (e.g., 100-200 mesh, ~0.5-1.0 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
1% Acetic Acid in DMF
Procedure:
-
Resin Swelling: Place the BAL aldehyde resin (1.0 eq) in a suitable solid-phase reaction vessel. Swell the resin in DMF for 30-60 minutes, then drain the solvent.
-
Amine Preparation: In a separate flask, dissolve this compound (5.0 eq relative to resin loading) in DMF. Neutralize the hydrochloride salt by adding DIPEA (5.5 eq) and vortex briefly.
-
Schiff Base Formation: Add the prepared amine solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours to form the imine (Schiff base).
-
Reduction: In a separate flask, carefully dissolve the reducing agent (e.g., NaBH₃CN, 5.0 eq) in a minimal amount of 1% acetic acid in DMF. Caution: NaBH₃CN is highly toxic and should be handled with extreme care in a fume hood. Add this solution to the resin suspension.
-
Reaction: Allow the reductive amination reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Monitoring (Optional): To monitor the reaction, a small sample of resin can be taken and tested with a chloranil or Kaiser test. A negative test indicates the successful consumption of the primary amine.
-
Washing: Drain the reaction mixture and wash the resin thoroughly in the following sequence: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).
-
Drying: Dry the functionalized resin under high vacuum for several hours before determining the final loading or proceeding to peptide synthesis.
Part B: Protocol for Peptide Chain Elongation (Fmoc-SPPS)
Rationale: This protocol follows the standard, widely adopted Fmoc/tBu strategy for peptide synthesis.[7] The secondary amine now anchored to the resin will be acylated by the first Fmoc-protected amino acid.
Materials:
-
Pyrazine-functionalized resin from Part A
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt)
-
Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the pyrazine-functionalized resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
In a separate tube, pre-activate the first Fmoc-amino acid (4.0 eq) with HBTU (3.9 eq) and DIPEA (8.0 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. The coupling of the first residue onto the secondary amine may be slower than subsequent couplings.
-
-
Washing: Wash the resin with DMF (3x).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Repeat with a fresh portion of 20% piperidine in DMF for 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Subsequent Couplings: Repeat steps 2 (for subsequent amino acids), 3, 4, and 5 for each amino acid in the desired sequence.
Part C: Protocol for Cleavage and Deprotection
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the BAL linker and simultaneously remove most common side-chain protecting groups. Scavengers are critical to prevent reactive cationic species from modifying sensitive residues.[8]
Materials:
-
Peptide-resin from Part B
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[8]
-
Caution: TFA is extremely corrosive. Phenol is toxic and corrosive. Handle this cocktail with extreme care in a chemical fume hood.
-
-
Cold diethyl ether
Procedure:
-
Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin thoroughly under high vacuum.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 10 mL per 0.5 g of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Add the TFA solution dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the TFA solution). A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Purification:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Part D: Analysis and Characterization
Rationale: The purity of the crude peptide must be assessed, and its identity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for purity analysis, while mass spectrometry (MS) confirms the molecular weight.[2][9][10]
Typical RP-HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 3-5 µm particle size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-95% B over 30 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temp | 25-40 °C |
Mass Spectrometry:
-
Analyze the purified peptide fraction(s) using LC-MS (electrospray ionization, ESI) to confirm the calculated molecular weight of the C-terminally modified peptide. The presence of the chlorine atom will result in a characteristic M+2 isotopic peak with ~32.5% the intensity of the main M peak.
Mechanistic Overview
Caption: Key chemical transformations in the proposed synthesis.
Conclusion and Future Perspectives
This application note details a comprehensive, though hypothetical, strategy for utilizing this compound as a novel C-terminal modifying agent in solid-phase peptide synthesis. By grounding the protocol in established techniques of reductive amination and Fmoc-SPPS, this guide provides a strong starting point for researchers seeking to explore the synthesis and application of pyrazine-modified peptides. Experimental validation is required to optimize reaction conditions, particularly the initial immobilization step and the stability of the chloropyrazine ring to final cleavage conditions. The successful implementation of this protocol will open new avenues for creating peptides with tailored properties for drug discovery and chemical biology.
References
-
Dirksen, A., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 686-692. Available at: [Link]
-
van den Berg, S. A. J., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository. Available at: [Link]
-
Genomics Biotech. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available at: [Link]
-
Dirksen, A., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. PubMed. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 111(5), e24113. Available at: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA, 10(02), 195–211. Available at: [Link]
-
Biosynce. (n.d.). What are the applications of pyrazine derivatives? Available at: [Link]
-
Fields, G. B. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Chemical Synthesis of Peptides and Proteins: Solid Support. Available at: [Link]
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Chandrudu, S., et al. (2013). Solid-Phase Synthesis of C-Terminal Modified Peptides. Therapeutic Peptides, 1-36. Available at: [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
EMD Millipore Corporation. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
Sources
- 1. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. biovera.com.au [biovera.com.au]
- 4. Solid-phase synthesis of C-terminally modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. research.tue.nl [research.tue.nl]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Application Note & Protocol: Synthesis of (6-Chloropyrazin-2-yl)methanamine Hydrochloride Linker for PROTACs
Abstract: This document provides a detailed protocol for the synthesis of (6-Chloropyrazin-2-yl)methanamine hydrochloride, a critical bifunctional linker for the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the strategic importance of the pyrazine moiety in linker design, offering insights into its role in modulating the physicochemical and pharmacokinetic properties of PROTAC molecules. The protocol herein describes a robust and scalable method for the synthesis, purification, and characterization of the target linker, grounded in established chemical principles. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, providing both a practical step-by-step methodology and the scientific rationale behind the experimental choices.
The Strategic Importance of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects the two.[1][2]
While the two ligands provide specificity, the linker is not merely a passive spacer. It is an active and critical determinant of a PROTAC's efficacy, influencing:
-
Ternary Complex Formation: The linker's length, rigidity, and composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1][3]
-
Physicochemical Properties: Linkers significantly impact a PROTAC's solubility, permeability, and overall drug-like properties.[3][4][5] Given that PROTACs are often large molecules that fall outside Lipinski's "rule of five," the linker's contribution to properties like solubility is paramount.[1]
-
Selectivity and Pharmacokinetics: A well-designed linker can improve selectivity by disfavoring off-target ternary complex formation and can influence the metabolic stability and overall pharmacokinetic profile of the molecule.[3]
The (6-Chloropyrazin-2-yl)methanamine linker incorporates a pyrazine ring, a heterocyclic motif that offers a degree of rigidity. This semi-rigid structure can help pre-organize the PROTAC into a conformation favorable for binding, reducing the entropic penalty of ternary complex formation.[1] Furthermore, nitrogen-containing heterocycles like pyrazine can enhance solubility and provide vectors for further chemical modification.[][7]
Caption: Reaction scheme for the synthesis of the target linker.
Materials and Reagents
| Reagent/Material | Supplier | CAS Number | Notes |
| 6-Chloropyrazine-2-carbonitrile | Various | 38557-77-6 | Starting material. |
| Raney® Nickel (slurry in water) | Sigma-Aldrich | 7440-02-0 | Hydrogenation catalyst. Handle with care. |
| Acetic Acid, Glacial | Fisher Scientific | 64-19-7 | Reaction solvent. |
| Hydrochloric Acid (1N solution) | VWR | 7647-01-0 | For salt formation. |
| Tetrahydrofuran (THF), Anhydrous | Various | 109-99-9 | For dissolution and filtration. |
| Toluene | Various | 108-88-3 | For azeotropic removal of water. |
| Celite® | Sigma-Aldrich | 61790-53-2 | Filtration aid. |
| Hydrogen (H₂) Gas | Airgas | 1333-74-0 | High purity, for use with balloon. |
| Round-bottom flask, magnetic stirrer | N/A | N/A | Standard laboratory glassware. |
| Hydrogen balloon assembly | N/A | N/A |
Detailed Step-by-Step Protocol
Safety Precaution: Raney Nickel is pyrophoric upon drying and must be handled as a slurry. Hydrogen gas is flammable. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazine-2-carbonitrile (e.g., 5.00 g, 35.8 mmol, 1.0 eq).
-
Add glacial acetic acid (80 mL) to dissolve the starting material.
-
-
Catalyst Addition:
-
Carefully add Raney® Nickel (approx. 3.0 g, slurry in water) to the reaction mixture. Causality Note: Acetic acid serves as a solvent that is stable under hydrogenation conditions and helps to maintain the activity of the catalyst.
-
-
Hydrogenation:
-
Seal the flask with a septum and purge the flask with nitrogen or argon.
-
Carefully introduce hydrogen gas via a balloon fitted to a needle.
-
Allow the reaction to stir vigorously at room temperature for 36-48 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, filtering it through Celite®, and spotting/analyzing the filtrate.
-
-
Work-up and Filtration:
-
Upon completion, carefully vent the hydrogen balloon in the fume hood.
-
Set up a filtration apparatus using a Büchner funnel with a pad of Celite® over filter paper.
-
Crucially, keep the Celite® and the filtered Raney Nickel wet with water or ethanol at all times to prevent ignition.
-
Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the filter cake with a small amount of acetic acid, followed by THF.
-
Collect the filtrate in a clean round-bottom flask.
-
-
Solvent Removal and Salt Formation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.
-
To the resulting residue, add toluene (50 mL) and evaporate again. This azeotropic step helps to remove residual acetic acid and water.
-
Add 1N Hydrochloric acid (40 mL, ~40 mmol, >1.1 eq) to the residue.
-
Concentrate the mixture to dryness on the rotary evaporator.
-
Add toluene (50 mL) once more and evaporate to dryness to yield the crude hydrochloride salt. Causality Note: The addition of HCl protonates the primary amine, forming the stable, solid hydrochloride salt, which is typically easier to handle and purify than the free base.
-
-
Final Purification:
-
Dissolve the crude solid residue in a minimal amount of a suitable solvent system (e.g., methanol/THF or isopropanol).
-
Filter off any insoluble impurities.
-
Concentrate the filtrate to dryness under reduced pressure to yield this compound as a solid. The product may be further purified by recrystallization if necessary.
-
Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid. |
| Molecular Formula | C₅H₇Cl₂N₃ [8] |
| Molecular Weight | 180.04 g/mol [8][9] |
| ¹H NMR | The spectrum (in a solvent like DMSO-d₆) should show characteristic peaks for the pyrazine ring protons (in the aromatic region, ~8.5-9.0 ppm) and a singlet for the methylene (-CH₂-) group adjacent to the amine (~4.0-4.5 ppm). The amine protons will appear as a broad singlet. |
| LC-MS | Should show a major peak corresponding to the mass of the free base [M+H]⁺ at m/z ~144.0. Purity should be assessed by peak area percentage (typically >95%). |
| Purity (HPLC) | >95% purity is generally required for subsequent use in PROTAC synthesis. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, this may be due to catalyst deactivation. Fresh catalyst can be carefully added, or the hydrogen balloon can be replaced. Ensure vigorous stirring to maintain suspension of the catalyst.
-
Low Yield: Yields can be affected by incomplete reaction or losses during work-up. Ensure the catalyst is thoroughly washed during filtration to recover all the product.
-
Product Purity: If the final product is impure, an additional purification step like recrystallization from a suitable solvent (e.g., ethanol/ether) may be necessary. The presence of residual acetic acid can be checked by NMR.
-
Handling the Hydrochloride Salt: The hydrochloride salt is often hygroscopic. It should be stored in a desiccator under an inert atmosphere.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By understanding the rationale behind each step, from the choice of catalyst to the final salt formation, researchers can confidently produce this valuable linker for their PROTAC development programs. The strategic incorporation of rigid, heterocyclic linkers like this is a key step toward designing next-generation protein degraders with enhanced efficacy and optimized drug-like properties.
References
- Vertex AI Search. Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Accessed January 10, 2026.
-
Ciaffaglione, V. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]
- ChemicalBook. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9. Accessed January 10, 2026.
- RSC Publishing.
- AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Accessed January 10, 2026.
- ChemPep. Overview of PROTAC Linkers. Accessed January 10, 2026.
-
Ciaffaglione, V. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]
- Golden, M. et al. (2020). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development.
- National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. Accessed January 10, 2026.
- MDPI. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Accessed January 10, 2026.
- ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Accessed January 10, 2026.
- ChemUniverse. This compound [P87899]. Accessed January 10, 2026.
- PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Accessed January 10, 2026.
- PubChem. (3-Chloropyrazin-2-yl)methanamine hydrochloride. Accessed January 10, 2026.
- Synblock. CAS 939412-86-9 | (3-chloropyrazin-2-yl)methanamine hydrochloride. Accessed January 10, 2026.
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Application Notes and Protocols: (6-Chloropyrazin-2-yl)methanamine Hydrochloride Coupling with Carboxylic Acids
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active molecules. (6-Chloropyrazin-2-yl)methanamine is a valuable building block in medicinal chemistry, with its pyrazine core appearing in numerous therapeutic agents.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective coupling of (6-chloropyrazin-2-yl)methanamine hydrochloride with carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, provide field-proven experimental protocols, and offer insights to overcome potential challenges.
The hydrochloride salt of the amine necessitates the use of a base to liberate the free amine for the reaction to proceed. The electron-deficient nature of the pyrazine ring can also influence the nucleophilicity of the amine, making the choice of coupling reagent and reaction conditions critical for achieving high yields.[3]
Mechanistic Considerations: The Art of Amide Bond Formation
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[4] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is the fundamental role of coupling reagents.
Carbodiimide-Mediated Couplings: The EDC/HOBt System
One of the most widely used methods for amide bond formation involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[5][6]
The generally accepted mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7]
-
Formation of the HOBt Ester: The O-acylisourea intermediate can then react with HOBt to form an active HOBt ester. This step is crucial as it minimizes side reactions and reduces the risk of racemization if the carboxylic acid has a chiral center.[8][9]
-
Nucleophilic Attack by the Amine: The free (6-chloropyrazin-2-yl)methanamine then attacks the carbonyl carbon of the HOBt ester, forming a tetrahedral intermediate.
-
Product Formation: Collapse of the tetrahedral intermediate eliminates HOBt and yields the desired amide product. The byproduct from EDC is a water-soluble urea, which simplifies purification.[10]
Caption: EDC/HOBt coupling workflow.
Uronium/Aminium-Based Couplings: The Power of HATU
For more challenging couplings, including those with sterically hindered components or less nucleophilic amines, uronium or aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[10] HATU is known for its high reactivity and fast reaction times.[10][11]
The mechanism with HATU is similar to the EDC/HOBt system in that it involves the formation of a highly reactive activated ester. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and this carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then rapidly couples with this active ester to form the amide bond.
It is crucial to pre-activate the carboxylic acid with HATU before adding the amine to prevent the formation of a guanidinium byproduct from the reaction of HATU with the primary amine.[12]
Caption: HATU coupling experimental workflow.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective starting point for many amide couplings.
Materials and Reagents:
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.1 | Substrate |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 | Coupling Agent |
| HOBt (1-Hydroxybenzotriazole) | 1.2 | Additive to prevent side reactions |
| DIPEA (N,N-Diisopropylethylamine) | 2.5 | Base to neutralize HCl salt and acid |
| Anhydrous DMF (N,N-Dimethylformamide) | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Addition of Amine and Base: Add this compound (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 5-10 minutes at room temperature to ensure the free amine is generated.
-
Addition of Coupling Agents: Add HOBt (1.2 eq) followed by EDC (1.2 eq). A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[13]
Protocol 2: HATU Mediated Coupling
This protocol is recommended for more challenging substrates where the EDC/HOBt method may be sluggish or provide low yields.
Materials and Reagents:
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.1 | Substrate |
| HATU | 1.2 | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Base to neutralize HCl salt and acid |
| Anhydrous DMF (N,N-Dimethylformamide) | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolution and Activation: Dissolve the carboxylic acid in anhydrous DMF, then add DIPEA (2.0 eq) followed by HATU (1.2 eq).[4]
-
Pre-activation: Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[14]
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a small amount of DMF with DIPEA (1.0 eq). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are low with EDC/HOBt, consider switching to HATU or another uronium-based coupling reagent like HBTU or HCTU.[10] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[14]
-
Side Reactions: The use of HOBt is critical in carbodiimide-mediated reactions to suppress the formation of N-acylurea byproducts and to minimize racemization.[9]
-
Purification Challenges: The pyrazine nitrogen atoms can interact with the silica gel during chromatography, leading to tailing of the product peak. To mitigate this, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent system.
-
Alternative Solvents: While DMF is a common solvent for these reactions, other polar aprotic solvents like dichloromethane (DCM) or acetonitrile can also be used, depending on the solubility of the starting materials.[4]
-
Base Selection: DIPEA is a common non-nucleophilic base. Triethylamine (TEA) can also be used. For sensitive substrates, a weaker base like N-methylmorpholine (NMM) might be considered.
Conclusion
The successful coupling of this compound with carboxylic acids is readily achievable with a sound understanding of the underlying reaction mechanisms and careful execution of the experimental protocol. Both the classic EDC/HOBt and the more potent HATU coupling methods provide reliable pathways to the desired amide products. By selecting the appropriate conditions and anticipating potential challenges, researchers can efficiently synthesize a wide range of pyrazine-containing amides for further investigation in drug discovery and development programs.
References
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- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram.
- Fisher Scientific. Amide Synthesis.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
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- PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
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- ResearchGate. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of E3 Ligase-Targeted Molecules Using (6-Chloropyrazin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Pyrazine Scaffold in Targeted Protein Degradation
The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3][4] The design and synthesis of effective PROTACs are a complex, multi-parameter optimization challenge, where the choice of E3 ligase ligand, POI binder, and the connecting linker are all critical determinants of success.[3][5]
Within this intricate molecular architecture, the selection of chemical building blocks that offer both versatile reactivity and favorable physicochemical properties is paramount. The pyrazine ring, an electron-deficient N-heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its unique electronic properties enhance its susceptibility to nucleophilic aromatic substitution (SNAr), while the nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets.[6][7] These characteristics make pyrazine derivatives, such as (6-Chloropyrazin-2-yl)methanamine, highly valuable synthons for constructing the linker component of PROTACs.
(6-Chloropyrazin-2-yl)methanamine hydrochloride serves as a key bifunctional reagent. The primary amine provides a reactive handle for amide bond formation or other coupling chemistries, while the chlorinated pyrazine ring offers a site for SNAr reactions. This dual reactivity allows for the strategic and directional assembly of the PROTAC molecule, connecting it to a pre-functionalized E3 ligase ligand. This application note provides a detailed guide to the reaction of this compound with common E3 ligase ligands, focusing on the underlying chemistry, step-by-step protocols, and methods for characterization.
The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The core reaction enabling the conjugation of (6-Chloropyrazin-2-yl)methanamine to many E3 ligase ligands is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9] Unlike electrophilic aromatic substitution common to electron-rich aromatic rings, SNAr occurs on electron-deficient aromatic systems, such as chloropyrazines.[9][10]
The key features of this mechanism are:
-
Activation: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial for activating the ring towards nucleophilic attack.[8][10]
-
Addition-Elimination: The reaction proceeds via a two-step addition-elimination process.[9][11] A nucleophile (e.g., an amine or thiol from the E3 ligase ligand) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]
-
Restoration of Aromaticity: The leaving group (chloride ion) is subsequently eliminated, restoring the aromaticity of the pyrazine ring and resulting in the final substituted product.[9][12]
The efficiency of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base to neutralize the HCl generated during the reaction.
Caption: S(N)Ar Mechanism on Chloropyrazine.
Experimental Protocols: Synthesizing Pyrazine-Linked E3 Ligase Ligands
This section details the protocols for reacting this compound with representative ligands for two of the most commonly recruited E3 ligases in PROTAC development: Cereblon (CRBN) and Von Hippel-Lindau (VHL).[13][14]
General Materials and Reagents
-
This compound
-
E3 Ligase Ligand (e.g., Pomalidomide for CRBN, VH032-based amine for VHL)[15][16]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reagents for purification (e.g., silica gel, HPLC-grade solvents)
-
Analytical instruments (LC-MS, NMR)
Protocol 1: Coupling with a Pomalidomide-based CRBN Ligand
This protocol describes a two-step process: first, functionalizing pomalidomide with a linker containing a nucleophilic group, and second, reacting it with (6-chloropyrazin-2-yl)methanamine. A common strategy involves creating a linker with a terminal amine.[19]
Step 1: Synthesis of Amine-Functionalized Pomalidomide Linker This step is highly dependent on the desired linker structure. A representative example is the acylation of the aniline group of pomalidomide.[19]
-
Dissolve pomalidomide (1 eq.) in anhydrous DMF.
-
Add a suitable linker precursor with a protected amine and an activated carboxylic acid (e.g., an acyl chloride or using a coupling agent like HATU) (1.1 eq.).
-
Add DIPEA (3 eq.) to the reaction mixture and stir at room temperature for 1-2 hours.[18]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.
-
Deprotect the terminal amine (e.g., Boc deprotection with TFA in DCM).
-
Purify the amine-functionalized pomalidomide linker.
Step 2: SNAr Reaction with (6-Chloropyrazin-2-yl)methanamine This step is not the primary reaction in this specific PROTAC assembly. Instead, the amine of the pyrazine compound is first coupled to a POI ligand, and then the chloro-group reacts with a nucleophile on the E3-ligand-linker construct. However, for the purpose of illustrating the pyrazine's reactivity, we will describe a direct coupling. A more common synthetic route involves coupling the amine of (6-Chloropyrazin-2-yl)methanamine to the POI ligand first.
Alternative & More Common Approach: Amide Coupling
-
Dissolve the POI ligand (with a carboxylic acid) (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (3 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Once the starting material is consumed, work up the reaction by adding water and extracting with an appropriate organic solvent.
-
Purify the resulting intermediate by flash column chromatography.
-
The chloro-pyrazine moiety is now ready for SNAr with a nucleophilic E3 ligase ligand.
Protocol 2: Coupling with a VHL Ligand Amine
VHL ligands are often based on a hydroxyproline scaffold and can be synthesized with a terminal amine functionality suitable for coupling reactions.[20][21]
Step 1: Preparation of the VHL Ligand-Linker Synthesize or procure a VHL ligand that has been functionalized with a linker terminating in a primary or secondary amine (e.g., (S,R,S)-AHPC).[15]
Step 2: SNAr Reaction with a Pre-formed POI-(Chloropyrazinyl)methanamine Conjugate
-
Dissolve the POI-(6-chloropyrazin-2-yl)methanamine conjugate (1 eq.) and the amine-functionalized VHL ligand (1.2 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Add a non-nucleophilic base such as DIPEA or K₂CO₃ (3-5 eq.) to scavenge the HCl produced.
-
Heat the reaction mixture to 80-120 °C. The higher temperature is often required to drive the SNAr reaction to completion.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
Caption: General PROTAC Synthesis Workflow.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTACs.[1][22]
| Technique | Purpose | Expected Observations |
| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the expected [M+H]⁺ adduct.[23][24] |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bond formation. | Appearance of characteristic pyrazine proton signals and shifts in signals adjacent to the newly formed bonds.[1] |
| HRMS | Accurate mass determination to confirm elemental composition. | Measured mass should be within 5 ppm of the calculated theoretical mass.[22] |
| Preparative HPLC | Final purification of the PROTAC molecule. | Isolation of the main peak corresponding to the desired product for biological testing.[23] |
Self-Validation: Each protocol includes in-process controls (e.g., LC-MS monitoring) to ensure the reaction is proceeding as expected before moving to the next step. The final characterization data (NMR, HRMS) serves as the ultimate validation of the synthesized molecule's structure and purity.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in the synthesis of complex molecules for targeted protein degradation. Its predictable reactivity through amide coupling and SNAr mechanisms allows for its strategic incorporation into PROTAC linkers. The protocols outlined here provide a robust framework for researchers to synthesize novel pyrazine-containing PROTACs. As the field of TPD continues to evolve, the demand for innovative and modular synthetic strategies will grow. The strategic use of scaffolds like pyrazine will be instrumental in developing the next generation of protein degraders with improved efficacy, selectivity, and drug-like properties.[25]
References
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Rahman, M., Marzullo, B., Holman, S. W., Barrow, M., & Ray, A. D. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 285–299. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2023). Molecules, 28(15), 5731. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1995-2004. [Link]
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Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry. [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry, 9, 707317. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
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Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. (n.d.). LabRulez LCMS. [Link]
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nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
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McGown, A., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 13(2), 297-302. [Link]
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Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (2002). ResearchGate. [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry, 9. [Link]
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2022). RSC Advances, 12(1), 1-8. [Link]
-
Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022). Molecules, 27(6), 1977. [Link]
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Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. (n.d.). Bioanalysis Zone. [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances, 12(35), 22965-22974. [Link]
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Amide coupling Protocol for Amino PEG. (n.d.). AxisPharm. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1234. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2023). Polycyclic Aromatic Compounds, 43(5), 4487-4513. [Link]
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E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). Journal of Medicinal Chemistry, 63(13), 6605-6623. [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry, 63(19), 10753-10767. [Link]
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E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. (2022). Journal of Medicinal Chemistry, 65(13), 8753-8772. [Link]
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An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. (2022). bioRxiv. [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2021). Nature Communications, 12(1), 1-9. [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ResearchGate. [Link]
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Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
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Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. (2023). Acta Pharmaceutica Sinica B, 13(8), 3175-3202. [Link]
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2022). ResearchGate. [Link]
-
Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1445. [Link]
-
PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. (2022). ChemRxiv. [Link]
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Application Note: A Guide to the Scale-Up Synthesis of (6-Chloropyrazin-2-yl)methanamine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the scale-up synthesis of (6-Chloropyrazin-2-yl)methanamine hydrochloride, a key building block in the manufacturing of various active pharmaceutical ingredients (APIs). Recognizing the challenges inherent in transitioning from laboratory to production scale, this document details a robust and scalable synthetic route, emphasizing process safety, optimization, and impurity control. We present a comparative analysis of nitrile reduction methodologies, ultimately focusing on a catalytic hydrogenation pathway. The guide includes a detailed, step-by-step protocol, a thorough Process Hazard Analysis (PHA), strategies for impurity profiling, and critical in-process controls (IPCs) to ensure batch-to-batch consistency and high product quality. This document is intended for researchers, process chemists, and drug development professionals tasked with the efficient and safe large-scale production of this important intermediate.
Introduction
(6-Chloropyrazin-2-yl)methanamine is a critical heterocyclic amine intermediate. Its hydrochloride salt is often preferred for its improved stability and handling characteristics, making it a valuable starting material in multi-step syntheses. A notable application includes its use in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in oncology.[1][2][3]
While laboratory-scale syntheses are well-documented, the transition to kilogram-scale production introduces significant challenges. These include managing reaction exotherms, ensuring safe handling of hazardous reagents, controlling impurity formation, and achieving consistent yield and purity. This guide aims to provide a robust and scientifically grounded protocol for the scale-up synthesis, focusing on practical considerations and the underlying chemical principles that govern a successful manufacturing process.
Synthetic Route Analysis and Selection
The primary transformation for synthesizing (6-Chloropyrazin-2-yl)methanamine is the reduction of the nitrile group of 6-Chloropyrazine-2-carbonitrile. Two principal methodologies are considered for this conversion on a large scale: chemical reduction using borane complexes and catalytic hydrogenation.
Retrosynthetic Pathway
The synthesis logically begins with the commercially available 6-Chloropyrazine-2-carbonitrile. The key step is the reduction of the cyano group to an aminomethyl group, followed by salt formation.
Caption: Retrosynthetic analysis of the target molecule.
Evaluation of Nitrile Reduction Methods
The choice of reduction method is a critical decision in process development, with significant implications for safety, cost, environmental impact, and product quality.
| Parameter | Catalytic Hydrogenation (Raney® Nickel) | Chemical Reduction (Borane-THF Complex) |
| Safety | Requires high-pressure H₂ gas. Catalyst is pyrophoric when dry and requires careful handling.[4][5] | Borane-THF is flammable and toxic. Diborane gas can be released.[6] Quenching is highly exothermic and generates H₂ gas.[7][8] |
| Cost | Lower reagent cost. Catalyst can be recycled, though often not in pharma. H₂ is inexpensive. | Higher reagent cost. Borane complexes are more expensive than H₂ and a metal catalyst. |
| Work-Up | Simple filtration to remove the catalyst. Product is typically clean. | Requires a careful and often lengthy quenching procedure to destroy excess borane.[9] Boric acid byproducts must be removed. |
| Waste Stream | Spent catalyst (solid waste). Minimal solvent waste. | Borate salts (aqueous waste), which can have environmental discharge limits.[6] Higher solvent volumes often required. |
| Selectivity | Generally high selectivity for primary amines, especially with ammonia addition to suppress secondary amine formation.[10][11] | High selectivity. Borane reagents are well-known for reducing nitriles to primary amines.[12] |
| Scalability | Well-established in industry. Requires specialized high-pressure reactor (autoclave). | Feasible but requires excellent thermal management due to high exothermicity.[8][12] Gas evolution must be safely managed.[7] |
Selected Route for Scale-Up: Catalytic Hydrogenation
Based on the analysis, catalytic hydrogenation is the recommended route for the scale-up synthesis of (6-Chloropyrazin-2-yl)methanamine. Despite the need for specialized equipment and careful handling of the pyrophoric catalyst, this method is more atom-economical, generates less complex waste streams, and generally involves a more straightforward work-up and isolation procedure. It is a widely adopted and understood unit operation in the pharmaceutical industry for nitrile reduction.[13]
Process Hazard Analysis (PHA) and Safety Considerations
A thorough PHA is mandatory before any scale-up operation. The following hazards are identified for the selected catalytic hydrogenation route.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air (4-75% LEL/UEL). The hydrogenation reactor must be pressure-rated, equipped with appropriate pressure relief devices, and located in a well-ventilated area with H₂ sensors. All equipment must be electrically grounded to prevent static discharge.
-
Raney® Nickel Catalyst: Activated Raney Nickel is a pyrophoric solid, meaning it can spontaneously ignite upon exposure to air.[5][14] It is supplied as a water-wet slurry.[5]
-
Handling: Never allow the catalyst to dry.[4] All transfers must be conducted under an inert atmosphere (Nitrogen or Argon) or as a slurry in a compatible solvent.[15][16] Use non-sparking tools for transfers.
-
Spills: Small spills should be immediately wetted and can be deactivated with a dilute solution of potassium permanganate.[4]
-
Disposal: Spent catalyst remains pyrophoric and must be quenched and disposed of as hazardous waste according to site-specific protocols.[15]
-
-
Solvents: Methanol is flammable and toxic. Operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Reaction Exotherm: While catalytic hydrogenations are typically less exothermic than borane reductions, an initial exotherm upon hydrogen uptake is common. The reaction temperature must be monitored and controlled via the reactor's cooling jacket.
Detailed Scale-Up Protocol
This protocol is designed for a ~1 kg scale and should be adapted based on available equipment and further process safety reviews.
Equipment
-
100 L Glass-Lined or Stainless Steel Hydrogenation Reactor (Autoclave) with pressure and temperature control, rupture disc, and high-torque agitation.
-
Inert-atmosphere filter (e.g., Nutsche filter) for catalyst removal.
-
50 L Glass-Lined Reactor for salt formation and crystallization.
-
Appropriate pumps and transfer lines.
Reagent Charging Table
| Reagent | CAS No. | M.W. | Quantity | Moles | Eq. |
| 6-Chloropyrazine-2-carbonitrile | 36199-81-4 | 139.55 | 1.00 kg | 7.17 | 1.0 |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | 200 g (100 g dry basis) | - | 10 wt% |
| Methanol (MeOH) | 67-56-1 | 32.04 | 10 L | - | 10 vol |
| Ammonia (7N in MeOH) | 7664-41-7 | 17.03 | 2.0 L | 14.0 | ~2.0 |
| Hydrochloric Acid (5-6N in IPA) | 7647-01-0 | 36.46 | ~1.5 L | ~8.25 | ~1.15 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 5 L | - | 5 vol |
Step-by-Step Manufacturing Procedure
Caption: High-level workflow for the scale-up synthesis.
Part 1: Hydrogenation
-
Reactor Preparation: Ensure the 100 L hydrogenation reactor is clean, dry, and has passed all safety checks.
-
Inerting: Purge the reactor vessel with nitrogen (3 cycles of pressurizing to 2 bar and venting).
-
Charging:
-
Under a nitrogen atmosphere, charge 6-Chloropyrazine-2-carbonitrile (1.00 kg).
-
Charge Methanol (10 L) and the 7N methanolic ammonia solution (2.0 L). The ammonia is crucial for suppressing the formation of the secondary amine impurity.[13]
-
Begin agitation at a moderate speed (e.g., 100 RPM).
-
-
Catalyst Slurry Transfer:
-
In a separate inerted vessel, slurry the water-wet Raney® Nickel (200 g) in a small amount of methanol (~500 mL).
-
Transfer the catalyst slurry into the reactor via a pressure differential or a suitable pump. Rinse the transfer vessel and lines with additional methanol (~500 mL) to ensure complete transfer.
-
-
Hydrogenation:
-
Seal the reactor. Purge the headspace with nitrogen again (2 cycles) before purging with hydrogen (3 cycles).
-
Pressurize the reactor to 5 bar (approx. 72 PSI) with hydrogen.
-
Increase agitation to a speed sufficient for good gas-liquid mixing (e.g., 300-400 RPM).
-
Heat the reactor contents to 40-45 °C. An initial exotherm may be observed as hydrogen uptake begins. Use jacket cooling to maintain the target temperature.
-
-
Reaction Monitoring (IPC):
-
Monitor the reaction by observing the cessation of hydrogen uptake from the reservoir.
-
After ~4-6 hours (or when H₂ uptake ceases), take a sample via a dip tube (after carefully venting and purging the sample line).
-
Analyze the sample by HPLC to confirm the disappearance of the starting nitrile (<1.0% remaining).
-
Part 2: Work-up and Isolation 7. Depressurization & Purging: Once the reaction is complete, cool the reactor to 20 °C. Carefully vent the hydrogen pressure and purge the reactor with nitrogen (5 cycles). 8. Catalyst Filtration: Under a nitrogen atmosphere, transfer the reaction slurry to an inerted filter. Crucially, do not allow the catalyst cake to go dry on the filter. Wash the catalyst cake with methanol (2 x 1 L). 9. Solvent Exchange: Transfer the combined filtrate to the 50 L reactor. Distill off the methanol under vacuum, replacing it with Isopropanol (IPA) until the final volume is approximately 5 L. This removes ammonia and prepares the solution for salt formation. 10. Hydrochloride Salt Formation:
- Cool the IPA solution to 0-5 °C.
- Slowly add 5-6N HCl in IPA (~1.5 L, 1.15 eq.) subsurface while maintaining the temperature below 15 °C. A thick precipitate will form.
- Stir the resulting slurry at 0-5 °C for at least 2 hours to ensure complete crystallization.
- Isolation: Filter the solid product. Wash the cake with cold IPA (2 x 1 L).
- Drying: Dry the product in a vacuum oven at 45-50 °C until constant weight is achieved.
- Packaging: Package the final product, this compound, in a well-sealed, properly labeled container. Expected yield: 1.1 - 1.2 kg (85-93%).
In-Process Controls and Process Optimization
To ensure a robust and reproducible process, the following Critical Process Parameters (CPPs) must be monitored and controlled.
| Critical Process Parameter (CPP) | Target Range | Justification / Impact if Deviated |
| Catalyst Loading | 8-12 wt% (dry basis) | Lower loading may lead to slow or incomplete reaction. Higher loading increases cost and filtration burden. |
| Hydrogen Pressure | 4-6 bar | Lower pressure reduces reaction rate. Higher pressure offers diminishing returns and increases safety risks. |
| Reaction Temperature | 40-50 °C | Lower temperature slows the reaction. Higher temperatures may increase byproduct formation. |
| Agitation Speed | >300 RPM | Insufficient agitation leads to poor gas-liquid mass transfer, slowing the reaction rate significantly. |
| Ammonia Equivalents | 1.5 - 2.5 eq. | Suppresses the formation of the secondary amine impurity by reacting with the intermediate imine. |
| HCl Equivalents | 1.1 - 1.2 eq. | Insufficient HCl leads to incomplete salt formation and yield loss. Excess acid can lead to an impure product. |
Impurity Profiling and Characterization
Controlling impurities is paramount in API synthesis.[17] A thorough understanding of potential impurities from starting materials, side reactions, and degradation is essential.[18][19]
| Impurity Name | Structure | Origin | Control Strategy |
| Unreacted Starting Material | 6-Chloropyrazine-2-carbonitrile | Incomplete reaction | Monitor reaction by HPLC to ensure completion (<1.0%). |
| Secondary Amine Dimer | Bis((6-chloropyrazin-2-yl)methyl)amine | Reaction of the primary amine product with the intermediate imine. | Addition of ammonia to the reaction mixture; controlled temperature. |
| Dehalogenated Product | (Pyrazin-2-yl)methanamine | Over-hydrogenation/hydrogenolysis of the C-Cl bond. | Use of appropriate catalyst, controlled temperature and H₂ pressure. Avoid excessive reaction times. |
| Residual Solvents | Methanol, Isopropanol | Trapped in the crystal lattice during isolation. | Effective drying under vacuum at elevated temperature. Monitor by GC Headspace. |
Conclusion
The scale-up synthesis of this compound is a challenging but manageable process. The selection of catalytic hydrogenation as the key transformation offers significant advantages in terms of process efficiency and environmental impact over chemical reducing agents. Success hinges on a meticulous approach to process safety, particularly in the handling of pressurized hydrogen and the pyrophoric Raney® Nickel catalyst. By carefully controlling the critical process parameters outlined in this guide and implementing robust in-process controls, a high-yielding and high-purity manufacturing process can be reliably established, providing a consistent supply of this vital pharmaceutical intermediate.
References
-
Vertex AI Search Result[4] - Safety, Storage, Shelf Life, Handling and Disposal of Raney Nickel Catalyst. Google Cloud.
-
ACS Publications[7] - Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Organic Process Research & Development.
-
Wikipedia[5] - Raney nickel. Wikipedia.
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ACS Publications[9] - Safe Handling of Boranes at Scale. Organic Process Research & Development.
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ResearchGate[8] - Safe Handling of Boranes at Scale. ResearchGate.
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Weill Cornell EHS[14] - Pyrophoric Chemicals Handling and Use. Weill Cornell Medicine.
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ResearchGate[12] - Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate.
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Environmental Health and Safety[15] - Quenching and Disposal of Liquid Pyrophoric Materials. Oregon State University.
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Pyrophoric Chemicals SOP[16] - General Use Standard Operating Procedure (SOP). Wayne State University.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides[6] - Borane & Borane Complexes. ACS Green Chemistry Institute.
-
Google Patents[10] - Method for the hydrogenation of nitriles to primary amines. US Patent US4375003A.
-
CoLab[13] - Recent advances in selective catalytic hydrogenation of nitriles to primary amines. Elsevier.
-
IJPSR[18] - Impurity Profiling: A Review. International Journal of Pharmaceutical Sciences and Research.
-
ResearchGate[1] - A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate.
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Advances in Bioresearch[17] - Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
-
Alentris Research Pvt. Ltd.[2] - (5-Chloropyrazin-2-yl)methanamine. Alentris Research.
-
Clearsynth[3] - (5-Chloropyrazin-2-yl)methanamine Hydrochloride. Clearsynth.
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PMC[19] - Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Center for Biotechnology Information.
Sources
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Application Notes and Protocols for N-Alkylation of (6-Chloropyrazin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Pyrazine Scaffolds
The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] (6-Chloropyrazin-2-yl)methanamine, a key building block, serves as a crucial intermediate in the synthesis of targeted therapies, most notably in the production of Acalabrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor.[3][4][5] The N-alkylation of this primary amine is a pivotal transformation, enabling the introduction of diverse substituents that can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide provides detailed experimental protocols for the N-alkylation of (6-Chloropyrazin-2-yl)methanamine hydrochloride. Two robust and widely applicable methodologies are presented: direct alkylation with alkyl halides and reductive amination. The choice between these methods will depend on the desired substituent, the availability of starting materials, and the scalability of the synthesis.
Mechanistic Considerations: A Tale of Two Pathways
The N-alkylation of a primary amine can be approached through two distinct mechanistic pathways, each with its own set of advantages and considerations.
Direct Alkylation: A Classic SN2 Approach
Direct alkylation involves the nucleophilic attack of the primary amine on an alkyl halide.[1][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A significant challenge with this method is the potential for over-alkylation, where the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium salt.[6] Careful control of stoichiometry and reaction conditions is therefore essential to favor mono-alkylation.
Reductive Amination: A Controlled and Versatile Alternative
Reductive amination offers a more controlled approach to N-alkylation.[7][8] This two-step, one-pot process begins with the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine.[6] A key advantage of this method is the selective reduction of the iminium ion in the presence of the starting carbonyl compound, which significantly minimizes the risk of over-alkylation.[6]
Experimental Workflow Overview
Caption: General experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide as the electrophile. The use of at least two equivalents of a non-nucleophilic base is crucial to neutralize the hydrochloride salt and the hydrogen bromide generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (or MeCN) to dissolve or suspend the starting material (a concentration of 0.1-0.5 M is recommended).
-
Add the base (DIPEA or TEA, 2.2 eq) to the mixture and stir for 10-15 minutes at room temperature. This in situ neutralization generates the free amine.
-
Add the alkyl bromide (1.0-1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-alkylated product.
Protocol 2: Reductive Amination
This protocol provides a general method for the N-alkylation of this compound via reductive amination with an aldehyde or ketone.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1-1.3 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.3 M).
-
Add triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine.
-
Add the aldehyde or ketone (1.1-1.3 eq) to the mixture and stir for 30-60 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the desired N-alkylated amine.
Key Reaction Parameters and Troubleshooting
| Parameter | Direct Alkylation | Reductive Amination | Rationale & Troubleshooting |
| Stoichiometry | Amine:Alkyl Halide:Base (1:1.1:2.2) | Amine:Carbonyl:Reducer (1:1.2:1.5) | Rationale: A slight excess of the alkylating agent/carbonyl ensures complete conversion of the amine. Sufficient base is critical for neutralization. Troubleshooting: Incomplete reaction? Increase the equivalents of the electrophile or extend the reaction time. Over-alkylation in direct alkylation? Use a 1:1 stoichiometry or add the alkyl halide slowly at a lower temperature. |
| Base | DIPEA, TEA | TEA | Rationale: A non-nucleophilic organic base is required to avoid competing reactions. Troubleshooting: Low yield? Ensure the base is anhydrous and of high purity. |
| Solvent | DMF, MeCN | DCM, DCE | Rationale: Polar aprotic solvents for direct alkylation; chlorinated solvents for reductive amination. Troubleshooting: Poor solubility? Try a different solvent or gently warm the mixture. |
| Temperature | 50-80 °C | Room Temperature | Rationale: Direct alkylation often requires heating to overcome the activation energy. Reductive amination is typically efficient at ambient temperature. Troubleshooting: Slow reaction? Increase the temperature for direct alkylation. For reductive amination, ensure anhydrous conditions as water can hydrolyze the imine intermediate. |
| Work-up | Aqueous extraction | Aqueous quench and extraction | Rationale: To remove the solvent, excess base, and salts. Troubleshooting: Emulsion during extraction? Add more brine. Product has poor solubility in the extraction solvent? Try a different solvent system. |
| Purification | Column Chromatography | Column Chromatography | Rationale: To isolate the desired product from starting materials and by-products. Troubleshooting: Difficulty in separation? Try a different eluent system or use a different stationary phase (e.g., alumina). |
Visualization of Key Chemical Transformations
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
Concluding Remarks
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel pyrazine-containing molecules with potential therapeutic applications. While direct alkylation with alkyl halides offers a straightforward approach, reductive amination provides superior control and is often the method of choice to avoid over-alkylation. The protocols provided herein serve as a comprehensive guide for researchers to perform these reactions effectively. It is important to note that optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
-
Chen, B., Golden, M., Li, Z., Xu, L., Xu, Z., & Yao, X. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1395-1400. Available from: [Link]
-
Pharmaffiliates. (n.d.). Acalabrutinib-impurities. Retrieved from [Link]
-
Gant, T. G., et al. (2021). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development, 25(11), 2536-2544. Available from: [Link]
-
An, L., et al. (2019). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Chemistry – An Asian Journal, 14(23), 4274-4278. Available from: [Link]
-
Tarasov, A. A., & Chupakhin, E. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12248-12307. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Sperry, J. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(16), 4983. Available from: [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link] [Note: A representative URL is used as the original may not be stable.]
-
O'Brien, P., & Campos, K. R. (2018). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 140(40), 12895-12900. Available from: [Link]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for Monitoring Reactions of (6-Chloropyrazin-2-yl)methanamine hydrochloride
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (6-Chloropyrazin-2-yl)methanamine hydrochloride. This compound is a critical building block in the synthesis of various pharmaceutical agents, and monitoring its consumption and the formation of related substances during a reaction is essential for process control and quality assurance.[1][2] The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol is designed to be specific, accurate, and precise, making it suitable for in-process control and final product analysis. We provide detailed protocols for sample and standard preparation, a comprehensive method validation strategy according to International Council for Harmonisation (ICH) guidelines, and a troubleshooting guide to ensure reliable implementation in a research or quality control laboratory.[3][4]
Introduction
This compound is a heterocyclic amine that serves as a key intermediate in organic synthesis, particularly in the development of novel therapeutics.[5] The purity and concentration of this starting material, as well as the profile of impurities and byproducts formed during its subsequent reactions, are critical parameters that dictate the quality and yield of the final active pharmaceutical ingredient (API).
The analytical challenge in monitoring reactions involving this analyte lies in its polar nature, stemming from the primary amine and nitrogen-containing pyrazine ring.[6] Such compounds can exhibit poor retention and peak tailing on conventional reversed-phase columns due to secondary interactions with residual silanols on the silica surface.[7] Therefore, a well-developed HPLC method is required to overcome these issues and provide reliable quantitative data.
This guide details a stability-indicating HPLC method specifically developed for this purpose. A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other matrix components, which is crucial for studying reaction kinetics and stability.[8][9][10]
Principle of the Method
The method is based on reversed-phase liquid chromatography (RP-LC), where separation is achieved based on the differential partitioning of the analyte and related substances between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[11][12] (6-Chloropyrazin-2-yl)methanamine, being a polar compound, requires careful selection of the mobile phase to ensure adequate retention and symmetrical peak shape.
By using a buffered aqueous-organic mobile phase at a controlled acidic pH, the primary amine group of the analyte (pKa ~7-8, estimated) is protonated (R-NH3+). This consistent ionization state prevents fluctuations in retention time and improves peak symmetry. The C18 stationary phase provides the necessary hydrophobic interaction to retain the molecule, while the organic modifier (acetonitrile) is used to elute it from the column. Detection is performed using a UV-Vis detector set at a wavelength where the pyrazine chromophore exhibits strong absorbance.
Materials and Methods
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Phosphoric acid (85%, AR grade).
-
Water (HPLC grade or Milli-Q®).
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).[13]
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Causality and Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides sufficient hydrophobic character for retention. A high-quality, end-capped column is crucial to minimize peak tailing from silanol interactions with the basic amine group.[7][12] |
| Mobile Phase A | 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | The phosphate buffer controls the pH, ensuring the analyte is consistently protonated (R-NH3+), which leads to sharp, reproducible peaks. pH 3.0 is well below the pKa of residual silanols, suppressing their ionization and further reducing tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.[14] |
| Elution Mode | Isocratic: 85% A / 15% B | An isocratic method is simpler, more robust, and avoids gradient re-equilibration time, making it ideal for routine QC analysis. The ratio should be optimized to achieve a retention time of 3-7 minutes for the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures stable retention times and improves viscosity, leading to better efficiency. |
| Injection Volume | 10 µL | This volume can be adjusted based on analyte concentration and detector sensitivity. |
| Detection | UV at 270 nm | Pyrazine and its derivatives typically exhibit strong UV absorbance around this wavelength, providing good sensitivity.[1] A PDA detector can be used to confirm peak purity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Protocol
Mobile Phase Preparation (1 L of 25 mM KH₂PO₄, pH 3.0)
-
Weigh 3.40 g of KH₂PO₄ and transfer it to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while stirring.
-
Add water to the mark to make up the final volume to 1 L.
-
Filter the buffer through a 0.45 µm membrane filter before use. This constitutes Mobile Phase A.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Mobile Phase A/B 85:15 v/v) and sonicate for 5 minutes to dissolve completely.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
This stock solution has a concentration of 100 µg/mL. Prepare working standards by further dilution as needed for linearity studies.
Sample Preparation Protocol (for a Reaction Mixture)
The goal of sample preparation is to produce a clean, particle-free solution where the analyte concentration falls within the linear range of the method.[15][16]
-
Quench the reaction if necessary.
-
Pipette a known volume (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent (Mobile Phase A/B 85:15 v/v). This represents a 1:100 dilution. Note: The dilution factor must be adjusted based on the expected concentration of the analyte in the reaction.
-
Cap and vortex the flask for 30 seconds to ensure homogeneity.
-
Filter the resulting solution through a 0.22 µm syringe filter directly into an HPLC vial. This step is critical to remove any particulate matter that could block the column or tubing.
Overall Analytical Workflow
The following diagram outlines the complete process from sample receipt to final data reporting.
Caption: Workflow for HPLC analysis of reaction samples.
Method Validation Strategy
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][4][17] The main objective of validation is to demonstrate that the procedure is specific, linear, accurate, precise, and robust.[4]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting a standard solution (e.g., 100 µg/mL) five or six times. The calculated parameters must meet the criteria listed below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. A value > 2 indicates significant tailing, often due to column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity / Stress Testing
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4] To prove this, the analyte should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The method must demonstrate that the resulting degradant peaks are well-separated from the main analyte peak. Peak purity analysis using a PDA detector is highly recommended.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[4]
-
Protocol: Prepare a series of at least five standard solutions of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Acceptance Criteria: Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy and Precision
-
Precision is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). For routine validation, repeatability and intermediate precision are typically sufficient. This is evaluated by analyzing multiple preparations of a homogeneous sample at 100% of the target concentration and calculating the Relative Standard Deviation (%RSD).
-
Accuracy is determined by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery of the analyte is then calculated.
-
Acceptance Criteria: %RSD for precision should be ≤ 2.0%. Percent recovery for accuracy should be within 98.0% to 102.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and examining the effect on the results. Key parameters to vary include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Percentage of acetonitrile (± 2%) The system suitability parameters should remain within the acceptance criteria for all tested conditions.
Data Analysis and Interpretation
The concentration of this compound in a given reaction sample is calculated using the peak area from the chromatogram and comparing it against a calibration curve generated from the reference standards.
Concentration (µg/mL) = ( (Sample Peak Area - y-intercept) / slope ) * Dilution Factor
For monitoring reaction progress, the consumption of the starting material or the formation of a product can be expressed as a percentage of the total peak area or calculated as an absolute concentration over time.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation (loss of end-capping).2. Mobile phase pH is too high.3. Sample overload. | 1. Replace the column.2. Verify mobile phase pH is ≤ 3.0.3. Reduce injection volume or sample concentration. |
| No Peaks / Low Signal | 1. Incorrect mobile phase composition.2. Detector lamp issue.3. Sample degradation. | 1. Prepare fresh mobile phase.2. Check detector lamp status and energy.3. Prepare fresh sample and standard. |
| Drifting Retention Times | 1. Column not equilibrated.2. Leak in the system.3. Inconsistent mobile phase composition. | 1. Equilibrate column for at least 30 minutes.2. Check for leaks at all fittings.3. Ensure mobile phase is well-mixed; degas if necessary. |
| Ghost Peaks | 1. Contamination in autosampler/syringe.2. Carryover from previous injection.3. Contaminated diluent or mobile phase. | 1. Run a blank injection (diluent only).2. Implement a needle wash step in the injection sequence.3. Prepare fresh diluent and mobile phase. |
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound in reaction mixtures. The use of a standard C18 column with a buffered mobile phase provides excellent peak shape and resolution. The detailed protocol and comprehensive validation strategy, grounded in ICH guidelines, ensure that the method is suitable for its intended purpose in a regulated or research environment, facilitating effective process development and quality control.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][18]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link][1]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][19]
-
SIELC Technologies. (2018). Pyrazine. Retrieved from [Link][14]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link][15]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link][13]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link][20]
-
Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link][16]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link][11]
-
Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link][8]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link][12]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][9]
-
Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link][10]
-
Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link][2]
-
PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link][6]
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Practical Guide to Using (6-Chloropyrazin-2-yl)methanamine Hydrochloride in Flow Chemistry
Introduction: The Significance of (6-Chloropyrazin-2-yl)methanamine Hydrochloride and the Advent of Flow Chemistry
This compound is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds, including targeted therapies like Acalabrutinib.[1] The pyrazine core is a prevalent motif in biologically active molecules, and the ability to functionalize this scaffold efficiently and safely is of paramount importance in drug discovery and development.[2][3]
Traditionally, the synthesis of derivatives from this compound would be performed under batch conditions. However, the paradigm of chemical synthesis is shifting towards continuous flow chemistry, a technology that is revolutionizing the pharmaceutical industry.[4][5][6][7] Flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability.[4][8] These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation.[5][9][10] This guide provides a practical framework for researchers, scientists, and drug development professionals on leveraging flow chemistry for reactions involving this compound.
Core Principles: Nucleophilic Aromatic Substitution (SNA r) in a Flow Regime
The primary mode of reactivity for this compound involves the displacement of the chloro substituent via a nucleophilic aromatic substitution (SNA r) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the aromatic system towards nucleophilic attack, making the SNA r reaction a favorable pathway.[11][12][13][14]
In an SNA r reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13][14] The aromaticity of the ring is then restored by the expulsion of the leaving group.
Diagram: Generalized SNA r Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA r).
Flow chemistry provides an ideal environment for conducting SNA r reactions. The high surface-area-to-volume ratio of microreactors allows for efficient thermal management of potentially exothermic reactions.[5] Furthermore, the precise control over residence time and stoichiometry in a flow system enables the optimization of reaction conditions to maximize yield and minimize the formation of impurities.[7][8]
Experimental Protocol: Continuous Flow Synthesis of a Substituted Pyrazine Derivative
This section outlines a detailed protocol for the reaction of this compound with a generic primary amine nucleophile (R-NH₂) in a continuous flow setup.
Safety Precautions
-
This compound: This compound may be harmful if swallowed and can cause skin and eye irritation.[15][16][17] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][18][19] Work in a well-ventilated area or a fume hood.[18][19]
-
Reagents and Solvents: Consult the Safety Data Sheets (SDS) for all chemicals used. Ensure proper handling and disposal procedures are followed.[20]
-
Flow Reactor: Operate the flow chemistry system according to the manufacturer's instructions. Pay close attention to pressure ratings and material compatibility.
Materials and Equipment
-
This compound (Purity ≥ 98%)
-
Primary amine nucleophile (R-NH₂)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)
-
Flow chemistry system comprising:
-
Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel)
-
Back-pressure regulator (BPR)
-
Collection vessel
-
-
Online reaction monitoring system (optional, e.g., inline mass spectrometry or Raman spectroscopy)[21][22][23]
-
Analytical HPLC for reaction analysis
Stock Solution Preparation
-
Reagent Stream A: Prepare a stock solution of this compound and DIPEA in the chosen anhydrous solvent. A typical concentration would be 0.1 M of the pyrazine and 0.12 M of DIPEA (1.2 equivalents). The base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reagent Stream B: Prepare a stock solution of the primary amine nucleophile (R-NH₂) in the same anhydrous solvent. A typical concentration would be 0.11 M (1.1 equivalents).
Flow Reactor Setup and Operation
Diagram: Experimental Workflow
Caption: Schematic of the continuous flow experimental setup.
-
System Priming: Prime both pumps with the corresponding stock solutions to ensure all lines are filled and free of air bubbles.
-
Setting Parameters:
-
Set the flow rates for both pumps. For a 1:1 volumetric ratio, the flow rates will be identical. The total flow rate and reactor volume will determine the residence time.
-
Set the temperature of the reactor coil.
-
Set the back-pressure regulator to a pressure sufficient to prevent solvent boiling at the reaction temperature (e.g., 10 bar).[24]
-
-
Initiating the Reaction: Start the pumps simultaneously. The two reagent streams will converge at the T-mixer and enter the heated reactor coil where the reaction takes place.
-
Reaching Steady State: Allow the system to run for at least three reactor volumes to ensure that a steady state is reached before collecting any samples for analysis.
-
Reaction Monitoring and Collection:
-
If an online monitoring system is in place, real-time data on reactant consumption and product formation can be acquired.[25] This is invaluable for rapid optimization.[22]
-
Collect the product stream from the outlet of the back-pressure regulator. Samples can be taken at different time points to confirm that the reaction has reached a steady state.
-
-
System Shutdown: Upon completion of the experiment, flush the entire system with clean solvent to prevent clogging and degradation of the residual reactants and products.[9]
Optimization of Reaction Parameters
Flow chemistry platforms are powerful tools for reaction optimization.[26][27] By systematically varying the reaction parameters, the optimal conditions for yield, purity, and throughput can be rapidly identified.
| Parameter | Range for Optimization | Rationale |
| Temperature | 60 - 150 °C | SNA r reactions are often accelerated by heat. The use of a sealed flow reactor allows for superheating of the solvent above its atmospheric boiling point, significantly increasing reaction rates.[28][29] |
| Residence Time | 2 - 30 minutes | This is controlled by the total flow rate and the reactor volume. A shorter residence time increases throughput, while a longer time may be necessary for complete conversion. |
| Stoichiometry | 1.0 - 2.0 equivalents of nucleophile | The precise control of flow rates allows for the fine-tuning of the stoichiometric ratio of reactants to maximize the conversion of the limiting reagent and minimize waste. |
| Concentration | 0.05 - 0.5 M | Higher concentrations can increase throughput but may lead to solubility issues or increased exothermicity. |
Automated optimization algorithms, such as Bayesian optimization, can be integrated with flow chemistry systems to efficiently explore the parameter space and identify optimal conditions with minimal human intervention.[30][31]
Work-up and Purification
A significant advantage of flow chemistry is the potential for integrating work-up and purification steps into a continuous process, often referred to as "telescoped synthesis".[32][33]
-
Inline Quenching: A third stream containing a quenching agent can be introduced after the reactor to stop the reaction.
-
Inline Extraction: Liquid-liquid extraction can be performed in flow using membrane-based separators or other specialized equipment.
-
Solid-Phase Scavengers: The product stream can be passed through a packed-bed reactor containing a scavenger resin to remove unreacted reagents or byproducts.[34] For example, a sulfonic acid resin could be used to scavenge excess unreacted amine nucleophile.
-
Continuous Crystallization: For solid products, it may be possible to induce crystallization in the flow stream, followed by filtration.[34]
-
In-line Flash Chromatography: Recent advancements have enabled the coupling of flow reactors with automated flash chromatography systems for continuous purification.[35]
For laboratory-scale experiments where inline purification is not implemented, the collected product stream can be purified using traditional batch methods such as column chromatography, crystallization, or distillation.[36]
Conclusion
The transition from batch to continuous flow processing for reactions involving this compound offers substantial benefits in terms of safety, efficiency, and scalability.[4][6] By leveraging the principles of SNA r chemistry within a precisely controlled flow environment, researchers can accelerate the synthesis of novel pyrazine derivatives, streamline process development, and ultimately contribute to the more rapid and sustainable production of active pharmaceutical ingredients.[8][37] The protocols and principles outlined in this guide provide a solid foundation for the practical application of this powerful technology.
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- Wu, J., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate.
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- NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH.
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- ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate.
- ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
- RSC Publishing. (2024). Dynamic flow experiments for Bayesian optimization of a single process objective. Reaction Chemistry & Engineering.
- Angene Chemical. (2024). Safety Data Sheet. Angene Chemical.
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YouTube. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. Available at: [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Application Notes and Protocols for the Use of (6-Chloropyrazin-2-yl)methanamine hydrochloride in Fragment-Based Drug Discovery
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (6-Chloropyrazin-2-yl)methanamine hydrochloride in fragment-based drug discovery (FBDD). We will explore the rationale behind its selection as a valuable fragment, its physicochemical properties, and detailed protocols for its use in primary screening and hit validation using state-of-the-art biophysical techniques. Furthermore, we will discuss the principles of hit-to-lead optimization, illustrating how this fragment can serve as a foundational building block for the development of potent and selective lead compounds.
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone strategy in the pharmaceutical industry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low molecular weight compounds (typically < 300 Da) that bind with low affinity to a biological target.[3][4][5] The core principle of FBDD is that these small, simple fragments have a higher probability of binding to a target's active or allosteric sites due to their lower molecular complexity.[1][6] This approach allows for a more efficient exploration of chemical space and often yields hits with higher "ligand efficiency," providing a superior starting point for optimization.[3][7]
The journey from a weakly binding fragment to a potent lead compound involves a structure-guided process of chemical elaboration.[8] Initial hits are typically optimized through strategies such as fragment growing , linking , or merging to enhance their affinity and selectivity for the target.[4][9][10] This iterative process, guided by structural biology techniques like X-ray crystallography and NMR, allows for the rational design of novel therapeutics.[6][11]
This compound: A Privileged Fragment
This compound is a compelling starting point for an FBDD campaign. Its structure embodies several key features that make it an attractive fragment.
Structural Rationale and Physicochemical Properties
The "Rule of Three" provides a useful guideline for the selection of fragments, suggesting a molecular weight < 300 Da, cLogP ≤ 3, and no more than 3 hydrogen bond donors and acceptors.[3][12] this compound aligns well with these principles.
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂N₃ | [13] |
| Molecular Weight | 180.03 g/mol | [14] |
| Hydrogen Bond Donors | 2 (from the amine) | Calculated |
| Hydrogen Bond Acceptors | 2 (from the pyrazine nitrogens) | Calculated |
| Rotatable Bonds | 1 | Calculated |
The key structural features contributing to its utility are:
-
Chloropyrazine Core: This aromatic heterocycle is a "privileged scaffold" in medicinal chemistry. The nitrogen atoms can act as hydrogen bond acceptors, while the chlorine atom can engage in halogen bonding or serve as a synthetic handle for further chemical modification.
-
Methanamine Group: The primary amine provides a crucial hydrogen bond donor and a basic center, which can form salt bridges or other key interactions within a protein binding pocket. It also serves as an excellent vector for "growing" the fragment, allowing for the addition of new chemical moieties to explore the surrounding pocket.
-
Aqueous Solubility: As a hydrochloride salt, the fragment is expected to have good aqueous solubility, which is critical for biophysical screening assays that require high compound concentrations to detect weak binding.[3]
Potential as a Starting Point for Lead Discovery
The inherent features of this compound allow it to serve as a versatile starting point for hit-to-lead optimization.
Caption: FBDD workflow from fragment screening to lead optimization.
Experimental Protocols
The detection of weak fragment binding requires highly sensitive biophysical techniques.[15][16] Below are detailed protocols for screening this compound using common FBDD methods.
Primary Screening via Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. An increase in Tm suggests that the fragment stabilizes the protein.
Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. Ligand binding stabilizes the protein's folded state, resulting in a higher melting temperature.
Protocol:
-
Reagent Preparation:
-
Protein Stock: Prepare the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.[12]
-
Fragment Stock: Prepare a 100 mM stock solution of this compound in deionized water or the assay buffer.
-
Dye Stock: Prepare a 5000x stock of a suitable fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup (96-well format):
-
In each well, add 20 µL of the protein solution (final concentration 0.1 mg/mL).
-
Add 0.5 µL of the fragment stock solution to the sample wells (final concentration 2.5 mM). For the negative control wells, add 0.5 µL of the buffer.
-
Add 4.5 µL of a 1:100 dilution of the dye stock to all wells.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate the melting curve.
-
Calculate the first derivative of the curve; the peak of the derivative corresponds to the Tm.
-
A ΔTm (Tm with fragment - Tm of control) of ≥ 2 °C is generally considered a significant stabilizing effect and a potential hit.
-
Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on binding kinetics and affinity.[15][17] It is an excellent method for validating hits from a primary screen and accurately measuring their dissociation constant (KD).[17]
Principle: The target protein is immobilized on a sensor chip. When the fragment is flowed over the surface, binding causes a change in the refractive index at the surface, which is detected as a response.
Caption: A typical workflow for an SPR experiment.
Protocol:
-
Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a mixture of EDC and NHS.
-
Immobilize the target protein to the desired density (typically 5,000-10,000 Response Units).
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 1 mM.
-
Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration. Include several buffer-only injections for double referencing.
-
Allow sufficient time for association and dissociation phases.
-
After each injection cycle, regenerate the sensor surface if necessary with a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Subtract the response from the reference channel and the buffer blanks from the data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity) to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
For fragments, KD values are typically in the high micromolar to millimolar range.[7]
-
Structural Characterization via X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided drug design.[6][15]
Principle: The target protein is crystallized, and the crystals are soaked in a solution containing the fragment. The fragment diffuses into the crystal and binds to the protein. X-ray diffraction data is then collected to determine the three-dimensional structure of the protein-fragment complex.
Protocol:
-
Protein Crystallization:
-
Obtain high-purity, homogenous protein at a high concentration (typically 5-10 mg/mL).
-
Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo-protein.
-
-
Crystal Soaking: [15]
-
Prepare a soaking solution containing a high concentration of this compound (e.g., 10-50 mM) dissolved in the mother liquor from the crystallization drop.
-
Carefully transfer an apo-crystal into the soaking solution.
-
Incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous density corresponding to the fragment confirms binding and reveals its precise location and orientation in the binding site.
-
Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the fragment and the protein to guide subsequent medicinal chemistry efforts.
-
Conclusion and Future Directions
This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and privileged chemical motifs make it a versatile fragment for screening against a wide range of biological targets. The protocols outlined in this document provide a robust framework for its initial screening, validation, and structural characterization. The insights gained from these experiments, particularly high-resolution structural data, will be instrumental in guiding the hit-to-lead optimization process, ultimately accelerating the discovery of novel therapeutics.[2]
References
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Fragment-based lead discovery - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
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Fragment Screening & Fragment-Based Drug Design. (n.d.). Jubilant Biosys. Retrieved January 10, 2026, from [Link]
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Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 10, 2026, from [Link]
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Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Ciulli, A., & Williams, G. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 894. [Link]
-
de Kloe, G. E., Bailey, J., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 175–185. [Link]
-
do Carmo, A., & de Oliveira, D. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 103. [Link]
-
Fragment-to-Lead - Creative Biostructure Drug Discovery. (n.d.). Creative Biostructure. Retrieved January 10, 2026, from [Link]
-
(3-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
This compound [1357945-24-4]. (n.d.). Chemsigma. Retrieved January 10, 2026, from [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103278. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. Retrieved January 10, 2026, from [Link]
-
AlKharboush, D. F., Kozielski, F., Wells, G., & Porta, E. O. J. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 9, 100233. [Link]
-
Fragment-based screening by protein-detected NMR spectroscopy. (2021). Methods in Enzymology, 651, 141–168. [Link]
-
An electrophilic fragment screening for the development of small molecules targeting caspase-2. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. (2025). Bioorganic Chemistry, 156, 108197. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Antibiotics, 12(2), 336. [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2023). Frontiers in Medicinal Chemistry, 3. [Link]
-
NMR-Fragment Based Virtual Screening: A Brief Overview. (2018). Pharmaceuticals, 11(3), 73. [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]
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- 5. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
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- 16. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Addressing low yield in (6-Chloropyrazin-2-yl)methanamine hydrochloride coupling reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for coupling reactions involving (6-Chloropyrazin-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize synthetic routes involving this critical building block. We will move beyond simple procedural lists to explain the chemical logic behind our recommendations, empowering you to make informed decisions in your lab.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is consistently showing low yield. What are the primary factors I should investigate?
Low yield with this substrate typically stems from a combination of three core issues: the inherent properties of the chloropyrazine ring, the dual reactivity of the aminomethyl group, and the presence of the hydrochloride salt.
-
Reactivity of the Aryl Chloride: The Carbon-Chlorine (C-Cl) bond on the electron-deficient pyrazine ring is notoriously less reactive than corresponding C-Br or C-I bonds. Overcoming the high activation energy for the oxidative addition step in many cross-coupling reactions is the principal challenge.[1][2] This often requires more forceful conditions or highly active catalyst systems.
-
Nucleophilicity and Ligand Behavior: The primary amine of the methanamine group is a nucleophile, which is the intended reactive site in amide couplings or N-arylations. However, it can also act as a ligand, coordinating to the metal center of your catalyst (e.g., Palladium). This coordination can inhibit or completely poison the catalyst, preventing it from participating in the desired catalytic cycle.
-
Impact of the Hydrochloride Salt: The HCl salt must be neutralized by a base in situ for the primary amine to become nucleophilic. This means you must use at least one extra equivalent of base in your reaction. Insufficient base will result in incomplete deprotonation and, consequently, low conversion.
Q2: Do I need to freebase this compound before using it in my reaction?
It is generally not necessary and can be counterproductive. The freebase form, (6-chloropyrazin-2-yl)methanamine, is a volatile and potentially less stable compound. Most modern coupling protocols are robust enough to accommodate the in situ neutralization of the hydrochloride salt. The key is to select an appropriate base and use a sufficient number of equivalents. For instance, if a protocol calls for 2.0 equivalents of base for the coupling, you should use 3.0 equivalents when starting with the HCl salt.
Q3: What are the most common coupling reactions where this reagent is used, and what are the typical challenges for each?
This versatile building block is primarily used in two types of coupling reactions:
-
Amide Bond Formation: The primary amine is coupled with a carboxylic acid. The main challenge here is ensuring complete activation of the carboxylic acid and avoiding side reactions with the coupling reagents, especially given the potential for the pyrazine nitrogen atoms to interact with reaction components.[3]
-
Buchwald-Hartwig Amination (N-Arylation): The primary amine is coupled with an aryl halide or triflate. Challenges include catalyst inhibition by the substrate/product and competing side reactions like hydrodehalogenation of the aryl halide partner.[1][4]
-
Suzuki or other Cross-Coupling Reactions: While the primary use involves the amine, the chloro-substituent can also be the reactive site for C-C bond formation (e.g., Suzuki, Sonogashira coupling). The primary challenge is the lower reactivity of the C-Cl bond.[5][6]
Troubleshooting Guide 1: Low Yield in Buchwald-Hartwig Amination
This reaction involves coupling the primary amine of (6-chloropyrazin-2-yl)methanamine with an aryl halide/triflate. The pyrazine moiety itself remains unreacted.
Problem: Low to No Conversion of Starting Materials
Low conversion indicates a problem with the catalytic cycle, often the initial oxidative addition step or catalyst deactivation.
Troubleshooting Workflow
Caption: Key checkpoints for stalled amide coupling reactions.
Causality-Driven Solutions:
-
Base Selection: This is the most common failure point.
-
Why: You need a non-nucleophilic organic base to deprotonate the hydrochloride salt and neutralize acids formed during the reaction. Common choices are Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Using a nucleophilic base like pyridine or triethylamine can lead to unwanted side reactions where the base itself reacts with the activated carboxylic acid. [3] * Action: Switch to DIPEA (2.5 equivalents). Add the base to the mixture of the amine hydrochloride and carboxylic acid first, stir for 15-30 minutes to ensure complete deprotonation, and then add the coupling reagent.
-
-
Solvent and Solubility:
-
Why: Poor solubility of either coupling partner will lead to a slow, incomplete reaction. While Dichloromethane (DCM) is common, it is not always the best choice for polar substrates.
-
Action: If you observe poor solubility, switch to an anhydrous polar aprotic solvent like Dimethylformamide (DMF). [3]Ensure the solvent is from a fresh, sealed bottle.
-
-
Coupling Reagent:
-
Why: Peptide coupling reagents like HATU or EDC can degrade upon exposure to moisture. If the reagent is old or has been improperly stored, it will not efficiently activate the carboxylic acid.
-
Action: Use a fresh bottle of the coupling reagent. Consider adding an additive like HOBt or OxymaPure® if using EDC, as this can improve efficiency and suppress side reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening
Objective: To couple this compound with a generic Aryl Bromide (Ar-Br).
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Bromide, this compound, NaOtBu, and the Palladium pre-catalyst.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Pyrazine compounds can be challenging to purify; a gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended. [7][8]
Analytical & Purification Support
Q4: How can I effectively monitor the progress of my reaction?
-
TLC: This is the quickest method. Use a solvent system that gives good separation between your starting materials and the expected product (e.g., 7:3 Hexane:Ethyl Acetate). Pyrazine compounds often show up well under UV light (254 nm).
-
GC-MS / LC-MS: For a more definitive analysis, take a small aliquot from the reaction mixture, quench it, dilute it, and inject it into a GC-MS or LC-MS. This will confirm the presence of your product mass and identify potential side products. [2][9]
Q5: I am struggling to purify my final product. What techniques can improve separation?
Pyrazine derivatives are often polar and can be tricky to purify.
-
Column Chromatography: If your product is streaking on a silica gel column, try pre-treating the silica with 1% triethylamine in your eluent. This deactivates the acidic sites on the silica, which can strongly interact with the nitrogen atoms of the pyrazine.
-
Alternative Solvents: For stubborn separations, consider different solvent systems. Sometimes a switch from Ethyl Acetate to MTBE or a DCM/Methanol mixture can drastically change the selectivity. [8][10]* Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is an excellent alternative for polar compounds.
References
-
Van der Veken, P. et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]
- BenchChem (2025).
- ResearchGate (N.A.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- BenchChem (2025).
- BenchChem (2025). 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity. Benchchem.
- BenchChem (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
- BenchChem (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Benchchem.
- ResearchGate (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
-
Oxford Academic (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
NIH (2017). A mild catalytic system for radical conjugate addition of nitrogen heterocycles. PubMed Central. Available at: [Link]
-
PubMed (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
- ResearchGate (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
-
Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
- Google Patents (N.A.). Analysis method for detecting pyrazine compounds in beer. Google Patents.
- BenchChem (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
- ResearchGate (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloropyrazine Reaction Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chloropyrazine reactions. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of working with these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower you to optimize your reactions, minimize byproduct formation, and achieve your synthetic goals with confidence.
Section 1: Understanding and Preventing Dimerization and Polymerization
One of the most common challenges in chloropyrazine chemistry, particularly when employing strong bases or organometallic reagents, is the formation of undesired dimers (bipyrazines) and higher-order oligomers. These byproducts can significantly reduce the yield of the desired product and complicate purification.
FAQ 1: I'm observing significant amounts of insoluble black precipitate and multiple spots on my TLC after reacting 2-chloropyrazine with a strong base. What is happening?
This is a classic sign of dimerization and potentially polymerization. The strong base, such as Lithium Diisopropylamide (LDA), can deprotonate 2-chloropyrazine, creating a highly reactive nucleophilic species. This lithiated pyrazine can then attack another molecule of 2-chloropyrazine in a nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of bipyrazine derivatives.[1][2] These reactions can continue, forming larger, often insoluble, oligomers.
A plausible mechanism for the formation of a common byproduct, 3-chloro-2,2'-bipyrazine, involves the deprotonation of 2-chloropyrazine to form 2-chloro-3-lithiopyrazine, which then acts as the nucleophile.[1]
Troubleshooting Guide: Minimizing Dimerization
| Parameter | Problem | Recommended Solution & Rationale |
| Temperature | High reaction temperatures increase the rate of side reactions. | Maintain cryogenic temperatures (e.g., below -70 °C) during the addition of the base and the chloropyrazine.[1] This reduces the kinetic energy of the molecules, favoring the desired reaction pathway over the dimerization pathway. |
| Base Addition | Rapid addition of a strong base can create localized areas of high concentration, promoting self-condensation. | Add the base slowly and dropwise to the reaction mixture with vigorous stirring. This ensures that the base is consumed in the desired reaction as it is added, minimizing its availability for side reactions. |
| Stoichiometry | Using an excess of the base can lead to the formation of multiple reactive species. | Carefully control the stoichiometry of the base. Use no more than the required equivalents for your desired transformation. |
| Choice of Base | Highly reactive bases like LDA can be aggressive. | Consider using a less reactive or more sterically hindered base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), which can sometimes offer better selectivity. |
Section 2: Controlling Over-Chlorination
Achieving selective mono-chlorination of the pyrazine ring can be challenging, with the potential for the formation of di- and tri-chlorinated byproducts. The reactivity of the pyrazine ring changes with each chlorine atom added, influencing the position of subsequent chlorinations.
FAQ 2: My chlorination of pyrazine is yielding a mixture of mono-, di-, and trichloropyrazines. How can I improve the selectivity for the mono-chlorinated product?
Controlling the stoichiometry of the chlorinating agent and the reaction conditions is critical to prevent over-chlorination. The initial chlorination deactivates the pyrazine ring, but under forcing conditions, further chlorination can occur. Vapor-phase chlorination has been shown to be surprisingly selective for mono-chloropyrazine under specific conditions.[3][4]
Troubleshooting Guide: Enhancing Selectivity in Pyrazine Chlorination
| Parameter | Problem | Recommended Solution & Rationale |
| Chlorinating Agent | Excess chlorinating agent drives the reaction towards multiple chlorinations. | Use a controlled amount of the chlorinating agent, typically a slight excess of pyrazine relative to the chlorinating agent, to favor mono-substitution. |
| Reaction Temperature | High temperatures can provide the activation energy needed for subsequent chlorinations. | Optimize the reaction temperature. For vapor-phase chlorination, a temperature range of 375-475 °C has been found to be effective for mono-chlorination.[3] For solution-phase reactions, lower temperatures may be beneficial. |
| Reaction Time | Longer reaction times can lead to the formation of over-chlorinated products. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC-MS or HPLC) and quench the reaction once the desired level of conversion to the mono-chlorinated product is achieved. |
| Catalyst | The choice of catalyst can influence selectivity. | For some heterocyclic systems, Lewis acid catalysts like FeCl₃ or AlCl₃ can be used to control selectivity in chlorination.[5] |
Experimental Protocol: Vapor-Phase Chlorination for Mono-chloropyrazine
This protocol is based on a patented method for the selective synthesis of mono-chloropyrazine.[3]
-
Preparation: Prepare an aqueous solution of pyrazine.
-
Vaporization: Vaporize the pyrazine-water mixture.
-
Mixing: Mix the pyrazine/water vapor with chlorine gas at a controlled temperature (e.g., 350-400 °C).
-
Reaction: Pass the mixed vapors through a heated reaction zone (e.g., a glass or stainless steel tube) maintained at a temperature between 400-500 °C. The contact time should be carefully controlled (e.g., 2-3 seconds).
-
Condensation and Recovery: Condense the reaction products. The presence of water vapor aids in this process and helps to reduce the formation of tar.[3]
-
Purification: Separate the mono-chloropyrazine from unreacted pyrazine and byproducts by distillation or chromatography.
Section 3: Mitigating Hydrolysis of the Chloro Group
The chloro group on the pyrazine ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of hydroxypyrazine byproducts. This is a common issue in reactions performed in aqueous or protic solvents, especially under basic conditions.
FAQ 3: I am attempting a nucleophilic substitution on a chloropyrazine in the presence of a base, but I am isolating a significant amount of the corresponding hydroxypyrazine. How can I prevent this?
The formation of hydroxypyrazine indicates that hydrolysis is competing with your desired nucleophilic substitution. This is particularly problematic with strong, aqueous bases like sodium hydroxide.[6][7]
Troubleshooting Guide: Preventing Hydrolysis
| Parameter | Problem | Recommended Solution & Rationale |
| Reaction Conditions | Presence of water and a strong base promotes hydrolysis. | Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Choice of Base | Aqueous bases directly introduce the nucleophile for hydrolysis. | Use a non-nucleophilic, anhydrous base. Organic bases such as triethylamine or diisopropylethylamine are good choices. If a stronger base is needed, consider using a metal hydride (e.g., NaH) in an anhydrous solvent. |
| Solvent | Protic solvents can act as a source of protons and participate in hydrolysis. | Use aprotic solvents such as THF, DMF, or acetonitrile. If using a solvent like DMF, be aware that it can sometimes participate in side reactions at high temperatures. |
Section 4: Addressing Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of chloropyrazine chemistry, but it is not without its challenges. The formation of regioisomers and byproducts from side reactions of the nucleophile or the product can occur.
FAQ 4: During an amination reaction with a primary amine, I'm observing byproducts in my mass spectrum that suggest cleavage of my amine. What could be the cause?
In some cases, particularly with benzylamines, cleavage of the N-C bond can occur, leading to the formation of the corresponding aldehyde (e.g., benzaldehyde) and the aminopyrazine.[9] This is often observed at elevated temperatures.
Troubleshooting Guide: Improving SNAr Selectivity
| Parameter | Problem | Recommended Solution & Rationale |
| Temperature | High temperatures can promote side reactions and decomposition. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave heating can sometimes provide better control over the temperature profile.[8] |
| Protecting Groups | Reactive functional groups on the nucleophile can lead to side reactions. | If your nucleophile contains other reactive moieties, consider protecting them before the SNAr reaction. |
| Reaction Workup | The desired product may be unstable to the workup conditions. | Use a mild workup procedure. Avoid strongly acidic or basic conditions if your product is sensitive to them. |
Visualization of SNAr Mechanism and Potential Side Reaction
Caption: SNAr pathway and a competing hydrolysis side reaction.
Section 5: Analytical Characterization of Byproducts
The first step in troubleshooting byproduct formation is accurate identification. A combination of analytical techniques is often necessary for unambiguous structure elucidation.
FAQ 5: What are the best analytical techniques for identifying unknown byproducts in my chloropyrazine reaction?
A multi-pronged analytical approach is recommended for the comprehensive characterization of byproducts.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and easy method for monitoring reaction progress and identifying the number of components in a mixture.[1] |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating complex mixtures and quantifying the relative amounts of product and byproducts.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for volatile and semi-volatile compounds, providing both retention time and mass-to-charge ratio for identification.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High-resolution mass spectrometry (HRMS) can provide accurate mass data for determining elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The most powerful tool for unambiguous structure elucidation, providing detailed information about the molecular framework.[11] |
References
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry. [Link]
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]
-
Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University. [Link]
- Chlorination of pyrazine.
-
Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxide. ACS Publications. [Link]
- Process for the selective chlorination of alkylmercapto-substituted s-triazines.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]
- Preparation of 2-chloropyrazine.
-
Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. NIH. [Link]
-
Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR. ScienceDirect. [Link]
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- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 4. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]
- 5. US3577416A - Process for the selective chlorination of alkylmercapto-substituted s-triazines - Google Patents [patents.google.com]
- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of Pyrazine-Containing Compounds
Introduction
Welcome to the Technical Support Center for the purification of pyrazine-containing compounds. As a scientist engaged in pharmaceutical research, drug development, or fine chemical synthesis, you are aware that pyrazine scaffolds are integral to a vast array of biologically active molecules.[1][2] However, their unique physicochemical properties often present significant purification challenges. The basic nitrogen atoms, aromatic character, and potential for polarity variations can lead to issues ranging from poor chromatographic resolution to difficult extractions and problematic crystallization.[3][4][5]
This guide is designed to be a practical, field-tested resource. It moves beyond standard protocols to address the specific, nuanced problems you may encounter. By understanding the "why" behind these challenges, you can make informed decisions to streamline your purification workflows, improve yield, and ensure the high purity required for downstream applications.
Part 1: Troubleshooting Guide
This section is structured to address the most common and frustrating issues encountered during the purification of pyrazine derivatives. Each problem is followed by a systematic troubleshooting workflow, grounded in chemical principles.
Liquid-Liquid Extraction (LLE) Issues
You've completed your reaction and proceed to an aqueous work-up, but upon shaking your separatory funnel, a stubborn emulsion forms that refuses to resolve, trapping your valuable product.
-
Probable Causes:
-
Surfactant-like Impurities: The reaction mixture may contain byproducts or unreacted starting materials with amphiphilic properties that stabilize the oil-in-water or water-in-oil mixture.[6]
-
High pH and Basic Pyrazines: At neutral or high pH, the basic nitrogen atoms on the pyrazine ring are deprotonated and can act as weak surfactants.
-
Vigorous Agitation: Excessive shaking introduces too much mechanical energy, creating fine droplets that are slow to coalesce.[7]
-
-
Solutions & Troubleshooting Workflow:
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Decision workflow for breaking emulsions.
-
Scientific Rationale:
-
Salting Out: Adding brine increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds and disrupts the stabilizing forces at the interface, forcing the layers to separate.[6][7][8]
-
pH Adjustment: Protonating the basic pyrazine nitrogens with dilute acid makes them more water-soluble and less likely to act as emulsifying agents.[8]
-
Prevention: The most effective strategy is prevention. Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This provides sufficient surface area for extraction with minimal energy input.[7]
-
-
Your desired pyrazine compound is successfully extracted into an organic solvent like ethyl acetate or MTBE, but so are highly polar impurities, such as imidazoles, complicating the subsequent purification.
-
Probable Cause: The polarity of the extraction solvent is high enough to pull both the desired pyrazine and polar, nitrogen-containing impurities (which are common byproducts in pyrazine synthesis) from the aqueous layer.[3][4][9]
-
Solutions:
-
Solvent Selection: Switch to a less polar extraction solvent. Hexane, for example, is often effective at extracting pyrazines while leaving more polar imidazole impurities behind in the aqueous phase.[3][4][9][10]
-
Post-Extraction Cleanup: If a more polar solvent is required for product solubility, perform a rapid "plug" filtration. After extraction, pass the organic layer through a short column of silica gel. The highly polar silica will retain the imidazole-type impurities, while the less polar pyrazine product will elute.[3][4][9][11]
Comparative Solvent Extraction Efficiency
Solvent Target Pyrazine Recovery Co-extraction of Imidazoles Recommended Action Hexane Good (may require multiple extractions) Minimal to None[3][4] Preferred for clean initial extraction. MTBE / Ethyl Acetate Excellent High[3][4] Requires subsequent silica plug for cleanup. | 90:10 Hexane/EtOAc | Very Good | Low to Moderate | A good compromise for optimizing yield and purity.[3][4][11] |
-
Column Chromatography Issues
You are running a flash column on silica gel, but your pyrazine compound is eluting as a broad, tailing peak, leading to poor separation and mixed fractions.
-
Probable Cause: Strong, non-ideal interactions between the basic nitrogen atoms of the pyrazine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" to the stationary phase and elute slowly, resulting in tailing.
-
Solutions & Troubleshooting Workflow:
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Strategies to mitigate peak tailing in chromatography.
-
Scientific Rationale:
-
Basic Modifier (TEA): Triethylamine is a stronger base than most pyrazines. It preferentially interacts with the acidic silanol groups, effectively "masking" them from your compound.[12] Your pyrazine then experiences a more neutral surface, leading to more ideal chromatographic behavior and sharper peaks.
-
Alternative Stationary Phases: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms; basic or neutral alumina is often an excellent choice for purifying basic compounds. Reversed-phase chromatography on C18-bonded silica is another powerful option, where separation is based on hydrophobicity rather than polar interactions with silanols.[3][12]
-
-
Your crude material contains isomers (e.g., positional isomers) that co-elute or have very poor resolution on a standard flash silica column.
-
Probable Cause: The isomers have very similar polarities and molecular shapes, resulting in nearly identical retention factors (Rf) under standard chromatographic conditions.
-
Solutions:
-
Optimize Mobile Phase: A shallow gradient (a very slow, gradual increase in the polar solvent) can significantly improve the resolution of closely eluting compounds.[13]
-
High-Performance Stationary Phase: Switch to a higher-grade silica gel. High-surface-area silica provides more interaction sites, enhancing the subtle differences between isomers and improving separation.[10]
-
Change Chromatography Mode: If normal-phase chromatography fails, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography, as these operate on different separation principles which may better exploit the minor structural differences between the isomers.[12]
-
Chiral Separations: For enantiomers, a specialized chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for separating chiral pyrazole and pyrazine derivatives.[14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My pyrazine compound is a volatile liquid. How can I avoid losing it during solvent evaporation?
A1: This is a critical issue, especially with low-molecular-weight, alkyl-substituted pyrazines which can have significant vapor pressure.[15]
-
Use a Cold Trap: Always use a well-chilled cold trap (dry ice/acetone or a cryocooler) between your rotary evaporator and the vacuum pump.
-
Careful Temperature Control: Use a water bath with the lowest possible temperature that still allows for reasonable evaporation. Avoid heating unless absolutely necessary.
-
Stepwise Vacuum: Apply vacuum gradually. Start with a higher pressure (lower vacuum) and only increase the vacuum as the bulk of the solvent is removed.
-
Backfill with Inert Gas: Once evaporation is complete, backfill the flask with an inert gas like nitrogen or argon before removing it from the rotovap to prevent moist air from condensing inside.
Q2: I'm struggling to achieve crystallization of my pyrazine derivative; it keeps oiling out. What can I do?
A2: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when the rate of cooling is too fast for an ordered crystal lattice to form.
-
Solvent System: The key is finding a solvent system where the compound is soluble when hot but poorly soluble when cold. Often, a binary solvent system (e.g., methanol/ethyl acetate, ethanol/ether, or dichloromethane/hexane) is required.[16]
-
Protocol for Overcoming Oiling Out:
-
Dissolve the "oil" in a minimal amount of a good solvent (e.g., ethanol).
-
While warm, slowly add a poor solvent (e.g., hexane or water) dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add one or two drops of the good solvent to make it clear again.
-
Allow the solution to cool very slowly to room temperature, then transfer it to a refrigerator. Slow cooling is crucial.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Q3: How can I confirm the purity of my final pyrazine compound?
A3: A combination of methods is essential for robust purity confirmation.
-
Chromatography: A single sharp peak in both HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) on different column types is strong evidence of purity.[17] GC-MS is particularly useful for volatile pyrazines.[18]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity signals and correct integration ratios are key indicators. For some pyrazines, ¹⁴N quadrupolar broadening can cause broad proton signals; variable temperature NMR can sometimes sharpen these.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide an exact mass, which is a critical piece of data for confirming the identity of your compound.[19]
References
-
De la Guardia, M., & Armenta, S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available at: [Link]
-
Ketelboeter, D. R., Pappoppula, M., et al. (2022). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved January 10, 2026, from [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved January 10, 2026, from [Link]
-
Ketelboeter, D. R., Pappoppula, M., et al. (2022). The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved January 10, 2026, from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 10, 2026, from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved January 10, 2026, from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 10, 2026, from [Link]
-
NIH. (n.d.). Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. Retrieved January 10, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved January 10, 2026, from [Link]
- Britton, E. C., et al. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
-
Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved January 10, 2026, from [Link]
-
NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved January 10, 2026, from [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazine. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). What solvent should I use to recrystallize pyrazoline?. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health. (n.d.). Pyrazine. PubChem. Retrieved January 10, 2026, from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 10, 2026, from [Link]
-
PubMed. (2016). Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. Retrieved January 10, 2026, from [Link]
-
Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved January 10, 2026, from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
-
PubMed. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Retrieved January 10, 2026, from [Link]
-
PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric.... Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Design of pyrazine cocrystals of enzalutamide: a lead from 1,4-dioxane solvates. CrystEngComm. Retrieved January 10, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Pyrazine Derivatives. Molecules. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation | Request PDF. Retrieved January 10, 2026, from [Link]
-
PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved January 10, 2026, from [Link]
-
YouTube. (2021, February 21). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE [Video]. [Link]
-
YouTube. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. [Link]
Sources
- 1. Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying (6-Chloropyrazin-2-yl)methanamine Hydrochloride via Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of (6-Chloropyrazin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar polar amine hydrochlorides.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section directly addresses specific issues you may face during the column chromatography of this compound.
Issue 1: Product is Irreversibly Adsorbed or Shows Severe Tailing on a Silica Gel Column.
Q: My this compound is either not eluting from the silica column or is coming off very slowly over many fractions. What is causing this and how can I fix it?
A: This is a classic problem arising from the strong interaction between the basic amine hydrochloride and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant tailing of your product peak.
Causality: The lone pair of electrons on the nitrogen atom of your amine can form a strong hydrogen bond or even an acid-base interaction with the acidic protons of the silanol groups. This interaction is often stronger than the eluting power of moderately polar solvents, effectively "sticking" your compound to the stationary phase.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your product for the acidic sites on the silica gel, thereby reducing the strong adsorption and allowing for proper elution.
-
Recommended Additives:
-
Triethylamine (TEA): Typically, 0.1-2% (v/v) TEA in your eluent system is sufficient. Start with a lower concentration and increase if necessary.
-
Ammonia Solution: A solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase, mixed with a non-polar solvent like dichloromethane.[1]
-
-
-
Deactivation of Silica Gel: For particularly sensitive compounds, you can deactivate the silica gel to reduce its acidity before packing the column.[1]
-
Alternative Stationary Phases: If the separation is proving difficult even with mobile phase modifiers, consider using a different stationary phase.
-
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. For a basic compound like your amine hydrochloride, basic or neutral alumina would be a suitable alternative to silica gel.[2]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent option. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Issue 2: Poor Separation of the Product from Polar Impurities.
Q: I am seeing co-elution of my target compound with other polar impurities. How can I improve the resolution?
A: Achieving good separation between structurally similar and polar compounds can be challenging. The key is to optimize the selectivity of your chromatographic system.
Causality: Insufficient difference in the partitioning behavior of your product and the impurities between the stationary and mobile phases leads to poor separation. This can be due to an inappropriate solvent system or a stationary phase that doesn't offer enough selectivity.
Solutions:
-
Systematic Solvent System Optimization: The choice of eluent is critical.[3] Use Thin-Layer Chromatography (TLC) to systematically screen different solvent systems.
-
Start with a binary system: A common starting point for pyrazine derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[4]
-
Introduce a third solvent: To fine-tune selectivity, consider adding a third solvent with different properties. For example, in a hexane/ethyl acetate system, adding a small amount of methanol can significantly alter the polarity and improve separation.
-
Utilize a gradient elution: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities. This can sharpen peaks and improve resolution.
-
-
High-Performance Stationary Phases: Consider using flash cartridges with higher surface area silica. For example, silica with a surface area of >700 m²/g has been shown to improve the separation of chemically similar pyrazine compounds compared to traditional silica with a surface area of around 500 m²/g.[4]
-
Sample Loading Technique: Overloading the column is a common cause of poor separation.
-
Dry Loading: If your crude product has poor solubility in the initial mobile phase, dry loading is highly recommended.[5] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Wet Loading: If you must load your sample dissolved in a solvent, use the minimum amount of the weakest possible solvent that will fully dissolve your compound.[5]
-
Issue 3: The Product Does Not Elute from the Column at All.
Q: I've run a significant volume of my mobile phase through the column, but I can't detect my product in any of the fractions. What could have happened?
A: This can be a frustrating situation with several potential causes.
Possible Causes and Solutions:
-
Compound Decomposition on Silica: Your compound may not be stable on silica gel.[1] To test for this, spot your compound on a TLC plate, let it sit for a couple of hours, and then elute it. If you see significant streaking or the appearance of new spots, your compound is likely decomposing. In this case, you will need to use an alternative stationary phase like alumina or consider other purification methods.
-
Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly. A simple mistake like reversing the polar and non-polar solvents can lead to your compound remaining at the top of the column.[1]
-
Elution in the Solvent Front: If your solvent system is too polar, your compound may have eluted very quickly in the first few fractions (the solvent front).[1][3] Always collect and check the initial fractions, even if you don't expect your compound to elute so early.
-
Fractions are too Dilute: It's possible your compound has eluted, but the concentration in each fraction is too low to be detected by TLC.[1] Try combining and concentrating several fractions where you expected your product to elute and then re-analyze by TLC.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A1: A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Due to the basic nature of the amine, it is highly recommended to add 0.5-1% triethylamine (TEA) to the solvent system to prevent streaking and improve recovery. A gradient of 1% to 10% MeOH in DCM with 1% TEA is a reasonable range to explore.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 50:1. For more difficult separations, a higher ratio (e.g., 100:1) may be necessary.[2]
Q3: Should I use gravity chromatography or flash chromatography?
A3: For most applications in a research and development setting, flash chromatography is preferred. It is much faster than gravity chromatography and often provides better separation due to the use of smaller silica gel particles (e.g., 230-400 mesh for flash vs. 70-230 mesh for gravity).[3]
Q4: My product is a hydrochloride salt. Will this affect the purification?
A4: Yes. The salt form makes the compound more polar and less likely to interact favorably with the non-polar components of your mobile phase. While the addition of a basic modifier like TEA can help, in some cases, it may be beneficial to free-base the amine before chromatography and then reform the hydrochloride salt after purification. However, be aware that the free-base form may have different stability and solubility characteristics. Some literature suggests that certain amine salts can be isolated directly from reaction mixtures, which may indicate that chromatography of the salt form is viable under the right conditions.[6]
Q5: How can I monitor the progress of my column chromatography?
A5: Since this compound is colorless, you will need to collect fractions and analyze them using Thin-Layer Chromatography (TLC).[3] Spot a small amount from each fraction onto a TLC plate, elute with your chosen solvent system, and visualize the spots under a UV lamp (as pyrazine derivatives are often UV active) or by using a staining agent.
III. Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., 98:2 DCM:MeOH + 1% TEA, 95:5 DCM:MeOH + 1% TEA, 90:10 DCM:MeOH + 1% TEA).
-
Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column for the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure (e.g., from a pump or house air) to pack the silica gel evenly. Ensure there are no air bubbles or cracks in the packing.[2]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent addition.[2]
-
Drain the solvent until it is just level with the top layer of sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).
-
Add a portion of silica gel (approximately 10-20 times the mass of your sample) to this solution.[5]
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your initial mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If using a gradient, systematically increase the polarity of your mobile phase as the column runs.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to yield your purified this compound.
-
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
IV. References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. Improving Flash Purification of Chemically Related Pyrazines. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Athabasca University. Column chromatography. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Axion Labs. HPLC problems with very polar molecules. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
-
ACS Publications. Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. [Link]
Sources
Dealing with the hygroscopic nature of (6-Chloropyrazin-2-yl)methanamine hydrochloride salt
Technical Support Center: (6-Chloropyrazin-2-yl)methanamine hydrochloride
A Senior Application Scientist's Guide to Managing Hygroscopicity in Experimental Workflows
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. As an amine hydrochloride salt, this compound is known to be hygroscopic—it readily absorbs moisture from the atmosphere.[1][2][3] This property can introduce significant variability and error into experiments if not properly managed.
This document provides in-depth, field-proven guidance to ensure the integrity of your material and the reproducibility of your results. We will move beyond simple instructions to explain the underlying principles, enabling you to make informed decisions in your laboratory.
Section 1: Understanding the Challenge - Hygroscopicity and Its Impact
Q1: What does it mean for this compound to be "hygroscopic," and why is it a concern?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[4] For a crystalline solid like this compound, this process begins with surface adsorption of atmospheric moisture. If humidity is sufficiently high, the compound can absorb enough water to become visibly damp, form clumps, or even completely dissolve into a concentrated aqueous solution—a phenomenon known as deliquescence.[4]
This is a critical concern for several reasons:
-
Inaccurate Stoichiometry: The mass measured on a balance will not be the mass of the pure compound; it will be the mass of the compound plus an unknown amount of water. This directly impacts molar calculations, leading to incorrect reagent ratios and potentially affecting reaction yield, purity, and kinetics.
-
Altered Physical Properties: Absorbed water can change the compound's physical state from a free-flowing powder to a sticky or clumpy solid, making it difficult to handle and transfer quantitatively.[1][2]
-
Chemical Instability: The presence of water can promote hydrolysis or other degradation pathways, compromising the integrity of the starting material. Water can also interfere with moisture-sensitive reactions, such as those employing organometallic reagents or strong bases.[5]
The following diagram illustrates the consequences of improper handling.
Caption: Workflow comparison: Ideal vs. compromised handling of a hygroscopic compound.
Section 2: Storage and Initial Handling
Q2: I've just received a new bottle of this compound. What are the immediate steps I should take?
A2: Proper receiving and storage are the first line of defense.
-
Inspect Upon Receipt: Check that the manufacturer's seal is intact. If the seal is broken or the material inside appears clumpy or wet, do not use it and contact the supplier immediately.
-
Equilibrate to Room Temperature: Before opening the bottle for the first time, allow it to sit in the laboratory (in a desiccator, if possible) for several hours to fully equilibrate to room temperature. Opening a cold bottle can cause atmospheric moisture to condense on the cold powder, compromising the entire container.
-
Minimize Exposure: When you do open the container, do so in an environment with the lowest possible humidity. Work quickly to remove the amount you need and then immediately and securely reseal the bottle.[1]
-
Use an Inert Gas Blanket: After dispensing, it is best practice to flush the headspace of the container with a dry, inert gas like argon or nitrogen before sealing. This displaces the moist lab air.
-
Store Appropriately: The primary storage container should be kept tightly sealed.[6] For long-term storage, placing this primary container inside a secondary container, such as a desiccator or a sealed bag with desiccant packs, provides an extra layer of protection.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, stable (10°C to 25°C) | Prevents temperature fluctuations that can cause pressure changes and "breathing" of the container, which pulls in moist air. Avoids accelerating degradation.[3] |
| Humidity | As low as possible (<40% RH) | The key to preventing moisture absorption. A desiccator or dry box is ideal.[3][7] |
| Container | Tightly sealed, airtight | Prevents ingress of atmospheric moisture. Original manufacturer's packaging is often designed for this.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moist air in the container headspace after opening. |
| Table 1: Recommended Storage Conditions for this compound. |
Section 3: Weighing and Dispensing
Q3: My compound gains weight on the balance as I'm trying to weigh it. How can I get an accurate measurement?
A3: This is the most common challenge. The key is to minimize the compound's exposure time to the atmosphere. Weighing in a controlled environment is the gold standard.[8][9]
-
Best Method: Glove Box/Glove Bag: The most reliable method is to handle and weigh the compound inside a glove box or glove bag with a positive pressure of dry, inert gas.[8][9] This provides a moisture-free environment for the entire operation.
-
Pragmatic Method: Weighing by Difference: If a glove box is unavailable, the "weighing by difference" technique is highly effective. You weigh a sealed vial containing the compound, quickly transfer an approximate amount to your reaction vessel, reseal the vial, and weigh it again. The difference in mass is the amount transferred. This method is superior because the compound is only exposed for a few seconds during the transfer.[10]
Q4: Can you provide a step-by-step protocol for accurate weighing without a glove box?
A4: Certainly. The following protocol details the "weighing by difference" method, which prioritizes speed and minimizes exposure.
Protocol 1: Accurate Weighing of a Hygroscopic Solid by Difference
-
Preparation:
-
Bring the sealed stock bottle of this compound and a clean, dry glass vial with a screw cap or septum cap to the vicinity of the analytical balance. Ensure all items are at ambient temperature.
-
Tare the balance.
-
-
Initial Weighing:
-
Quickly transfer a small, estimated amount of the compound from the stock bottle to the tared glass vial.
-
Immediately seal the glass vial and the stock bottle. Flush the stock bottle with inert gas before sealing if possible.
-
Place the sealed vial on the balance and record the mass precisely (Mass 1).
-
-
Transfer to Reaction Vessel:
-
Take the vial to your reaction setup.
-
Briefly open the vial and use a clean spatula to quickly transfer the solid into the reaction flask. Do not try to get an exact amount; the goal is speed.
-
Immediately reseal the vial.
-
-
Final Weighing:
-
Return the sealed vial to the same analytical balance.
-
Record the new, lower mass (Mass 2).
-
-
Calculation:
-
The exact mass of the compound transferred to your reaction is Mass 1 - Mass 2 . Use this value for all subsequent stoichiometric calculations.
-
Caption: Workflow for weighing a hygroscopic solid by difference.
Section 4: Troubleshooting and FAQs
Q5: I suspect my entire bottle of this compound has been compromised by moisture. What should I do?
A5: If the material is clumpy or appears damp, it has absorbed a significant amount of water. Using it "as is" will lead to inaccurate results. You have two primary options:
-
Quantify the Water Content: The most rigorous approach is to determine the exact water content. This allows you to calculate a corrected molecular weight and use the material accurately.
-
Karl Fischer (KF) Titration: This is the gold standard for water content determination in pharmaceuticals and fine chemicals.[11][][13] It is highly specific to water and can detect levels from parts-per-million (ppm) to 100%.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It can be used to determine the percentage of volatiles (presumably water) in a sample.[14][15]
-
-
Attempt to Dry the Material: For less critical applications, you can attempt to dry the material. This is often done by placing the compound in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours.[1] Caution: Always verify that the compound is thermally stable at the drying temperature to avoid decomposition. Consult the Safety Data Sheet (SDS) or other literature. This method may not remove all bound water and is less reliable than quantifying the water content.
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields | Inaccurate weighing due to moisture absorption. | Implement weighing by difference (Protocol 1) or use a glove box. Quantify water content via Karl Fischer titration for a new "effective molecular weight". |
| Compound is clumpy or sticky | Prolonged or repeated exposure to humid air. | Store material in a desiccator. Aliquot the material into smaller, single-use vials to avoid repeatedly opening the main stock bottle. |
| Reaction fails with moisture-sensitive reagents | Introduction of water from the hygroscopic salt. | Ensure the compound is rigorously dry before use. Consider making a stock solution in an anhydrous solvent and titrating to determine the exact concentration. |
| Table 2: Troubleshooting Common Issues. |
Q6: Can I just make a stock solution and use that for my reactions?
A6: Yes, this is an excellent strategy, especially for high-throughput screening or when using very small amounts of the compound.[8][16]
-
Prepare the Stock Solution: In a controlled environment (like a glove box), weigh out a larger quantity of the compound and dissolve it in a known volume of a suitable, anhydrous solvent.
-
Store Properly: Store the solution under an inert atmosphere and in a sealed container designed for liquids (e.g., a Sure/Seal™ bottle).
-
Transfer by Volume: Use a dry syringe or pipette to transfer precise volumes of the solution to your reactions.[17]
Note: The accuracy of this method depends on the accuracy of the initial weighing. If the solid has already absorbed water, the resulting solution concentration will be lower than calculated. For maximum accuracy, the concentration of the stock solution can be determined by a suitable analytical method (e.g., titration, quantitative NMR).
References
-
How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. [Link]
-
Tips & Tricks: Weighing - Department of Chemistry : University of Rochester. [Link]
-
How to Store Salt Long-Term: Tips for Preppers. [Link]
-
What are the storage conditions for industrial salt to prevent caking? - Blog. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. [Link]
-
Improved Water Content Analysis in Pharmaceuticals with HSGC - Chromatography Today. [Link]
-
Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
-
How do you handle hygroscopic salts? - HepatoChem. [Link]
-
Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. [Link]
-
The Do's and Don'ts of Laboratory Balances | Labcompare.com. [Link]
-
Salt – Transport Informations Service - TIS GDV. [Link]
-
How to weigh a higroscopic substance - Chromatography Forum. [Link]
-
Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. [Link]
-
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]
-
Salt Storage Tips and Guidelines | FNWL - From Nature With Love. [Link]
-
The most fundamental of fundamentals - How do you weigh your stuff? : r/chemistry - Reddit. [Link]
-
Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. [Link]
-
Best Practices for Sustainable Weighing in Your Laboratory - Adam Equipment. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis - University of Glasgow Theses. [Link]
-
(3-Chloropyrazin-2-yl)methanamine hydrochloride - PubChem. [Link]
-
(3-Chloropyrazin-2-yl)methanamine - PubChem. [Link]
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Properties of Amines and their Hydrochloride Salt - ResearchGate. [Link]
-
The Effect of Moisture on the Hydrolysis of Basic Salts | Request PDF - ResearchGate. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. [Link]
-
(5-Chloropyrazin-2-yl)methanamine - API Impurities - Alentris Research Pvt. Ltd. [Link]
-
This compound [P87899] - ChemUniverse. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. seasaltsuperstore.com [seasaltsuperstore.com]
- 3. What are the storage conditions for industrial salt to prevent caking? - Blog [chenlanchem.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Salt Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]
- 7. labcompare.com [labcompare.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. hepatochem.com [hepatochem.com]
- 10. reddit.com [reddit.com]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmtech.com [pharmtech.com]
- 15. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 16. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
How to improve the solubility of pyrazine intermediates in organic solvents
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with pyrazine intermediates in organic solvents. Instead of a rigid manual, this resource is structured as a series of practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may face during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the solubility of pyrazine intermediates.
Q1: Why is my pyrazine intermediate exhibiting poor solubility in standard organic solvents?
A1: Poor solubility is one of the most common hurdles in synthetic chemistry involving heterocyclic compounds like pyrazines. The issue typically stems from a combination of factors related to the molecule's inherent structure and the intermolecular forces it forms.
-
Molecular Polarity and Symmetry: The parent pyrazine ring is a symmetrical, planar molecule with two nitrogen atoms.[1][2] This structure results in a zero net dipole moment, but the electron-withdrawing nature of the nitrogen atoms creates localized polarity.[1] The solubility of a pyrazine intermediate is therefore highly dependent on the nature of its substituents. Unsubstituted or symmetrically substituted pyrazines with nonpolar groups can have low solubility in polar solvents. Conversely, the introduction of polar functional groups like carboxylic acids (-COOH) or amides (-CONH2) can increase polarity and enhance solubility in polar solvents like water, ethanol, or DMSO.[3]
-
Crystal Lattice Energy: A significant contributor to poor solubility is high crystal lattice energy. If the pyrazine molecules pack very efficiently and tightly in their solid state, a large amount of energy is required for the solvent to break apart this lattice. This is often seen in flat, planar molecules which can engage in strong π-π stacking interactions.
-
Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are weak hydrogen bond acceptors.[4] If your intermediate has functional groups that are strong hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -C=O), it can form strong intermolecular hydrogen bonds with itself, leading to high melting points and low solubility as it "prefers" to interact with itself rather than the solvent.
Q2: I'm starting a new synthesis. What's the most logical first step to ensure good solubility?
A2: The most effective initial step is proactive solvent selection based on the principle of "like dissolves like."[3]
-
Analyze Your Starting Material: Examine the functional groups on your pyrazine intermediate. Is it largely nonpolar (e.g., alkyl or aryl substituents) or does it contain polar groups (-COOH, -OH, -NH2)?[5]
-
Consult Solubility Data: For known compounds, databases like PubChem can provide qualitative or quantitative solubility information.[6] For novel intermediates, use the structure of similar known compounds as a guide.
-
Perform a Small-Scale Solvent Screening: Before committing to a large-scale reaction, test the solubility of a few milligrams of your intermediate in a panel of common solvents (0.5-1.0 mL). This empirical test is invaluable. A good starting panel includes solvents from different classes:
-
Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[3][7]
-
Polar Protic: Ethanol, Methanol, tert-Amyl alcohol.[7]
-
Nonpolar/Weakly Polar: Toluene, Dichloromethane (DCM), Hexane.[3]
-
Ethers: Diethyl ether, 2-Methyltetrahydrofuran (2-MeTHF).[7][8]
-
This preliminary screening will quickly identify promising candidates for your reaction or purification steps.
Q3: My compound is crashing out of the reaction mixture. What are my immediate options to salvage the experiment?
A3: Product precipitation during a reaction is a clear sign that its solubility in the chosen solvent system is lower than that of the starting materials. Here are some immediate actions:
-
Increase Temperature: Gently heating the reaction mixture can often increase the solubility of the product and get it back into solution.[8][9] Be mindful of the thermal stability of your reactants and products. For sluggish reactions, gentle heating to 40-50 °C is a common strategy.[10]
-
Add a Co-solvent: Introduce a small amount of a stronger solvent in which your product is known to be more soluble. For example, if your reaction is in DCM and the product is precipitating, adding a small percentage of DMF or DMSO can significantly improve solubility.
-
Increase Dilution: Adding more of the primary reaction solvent can sometimes be sufficient to keep the product dissolved, although this may slow down reaction kinetics for bimolecular reactions.
Q4: How can I structurally modify a pyrazine intermediate to permanently improve its solubility for future steps?
A4: When poor solubility is a persistent issue, especially in a drug development context, rational structural modification is a powerful strategy. The goal is typically to disrupt crystal packing or introduce functional groups that have better interactions with common solvents.
-
Introduce Bulky Groups: Adding sterically demanding groups, such as tert-butyl or aryl substituents, can disrupt the planarity of the molecule. This prevents efficient crystal packing, thereby lowering the lattice energy and often improving solubility in organic solvents.[5]
-
Add Polar "Solubilizing" Groups: Incorporating polar functional groups can drastically alter solubility characteristics. For instance, introducing a carboxylic acid or a sulfonic acid group will increase polarity and solubility in polar protic solvents. The pyrazine skeleton itself is sometimes incorporated into larger molecules to improve properties like water solubility.[1][11]
-
Create Prodrugs or Derivatives: For intermediates with problematic functional groups (like a carboxylic acid that is causing issues in a nonpolar solvent), you can temporarily convert it to a more soluble derivative, such as an ester. This ester can then be hydrolyzed back to the carboxylic acid in a later step.
Troubleshooting Guide: Specific Solubility Issues
This guide provides a systematic approach to resolving common experimental problems related to pyrazine solubility.
Problem 1: Poor Solubility for Reaction Setup
Your pyrazine starting material will not fully dissolve in the selected reaction solvent, even at low concentrations.
-
Causality: This is a fundamental mismatch between the polarity of your solute and the solvent. Strong intermolecular forces (π-stacking, H-bonding) in the solid-state are overpowering the solute-solvent interactions.
-
Troubleshooting Workflow:
A logical workflow for addressing poor initial solubility.
-
Detailed Protocol: Small-Scale Solvent Screening
-
Weigh approximately 5-10 mg of your pyrazine intermediate into several small vials.
-
To each vial, add a different solvent (e.g., THF, Toluene, MeCN, IPA, DMF) in 0.1 mL increments.
-
After each addition, vortex the vial for 30 seconds.
-
Observe and record the solubility at room temperature. Note if it is fully soluble, partially soluble, or insoluble.
-
For vials where the compound is not fully soluble, gently heat to 50-60 °C and observe any change.
-
Use this data to select the optimal solvent or co-solvent mixture for your reaction scale-up.
-
Problem 2: Difficulty with Recrystallization for Purification
You are trying to purify your crude pyrazine product, but it either "oils out" of solution or fails to crystallize upon cooling.
-
Causality: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming an ordered crystal lattice. This is common with impure samples where the impurities depress the melting point. A failure to crystallize suggests the compound is too soluble even in the cold solvent.
-
Solution: Systematic Selection of a Recrystallization Solvent System The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Experimental Protocol: Finding a Recrystallization Solvent Pair
-
Find a "Solvent 1" in which your pyrazine product is highly soluble at room temperature (e.g., DCM, THF, Acetone).
-
Find an "Anti-Solvent 2" in which your product is poorly soluble (e.g., Hexane, Heptane, Water). Ensure Solvent 1 and Anti-Solvent 2 are miscible.
-
Dissolve your crude product in the minimum amount of hot Solvent 1.
-
While the solution is still hot, add Anti-Solvent 2 dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of hot Solvent 1 to redissolve the precipitate and make the solution clear again.
-
Allow the mixture to cool slowly to room temperature, and then in an ice bath. The slow cooling is critical for the formation of high-purity crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.
-
Data-Driven Solubility Insights
Quantitative data is key to making informed decisions. The following tables summarize solvent properties and the impact of functional groups.
Table 1: Solubility Profile of Selected Pyrazine Derivatives in Common Solvents
| Pyrazine Derivative | Solvent | Solubility (mg/mL) | Solvent Type | Reference |
| Pyrazine-2-amidoxime | Dimethylformamide (DMF) | 30 | Polar Aprotic | [12] |
| Pyrazine-2-amidoxime | Dimethyl sulfoxide (DMSO) | 30 | Polar Aprotic | [12] |
| Pyrazine-2-amidoxime | Ethanol | 0.2 | Polar Protic | [12] |
| Pyrazine-2-amidoxime | PBS (pH 7.2) | 0.1 | Aqueous Buffer | [12] |
| Pyrazine-2-carboxylic acid | Water | Soluble | Polar Protic | [3] |
| Pyrazine-2-carboxylic acid | Ethanol | Soluble | Polar Protic | [3] |
| Pyrazine-2-carboxylic acid | Hexane / Toluene | Low to Negligible | Nonpolar | [3] |
| Pyrazine (unsubstituted) | Water / Organic Solvents | Freely Soluble | Broad | [6] |
Table 2: General Impact of Functional Groups on Pyrazine Solubility
| Functional Group | Effect on Polarity | Expected Impact on Solubility in Polar Solvents (e.g., H₂O, EtOH) | Expected Impact on Solubility in Nonpolar Solvents (e.g., Hexane) |
| -CH₃, -Alkyl | Decreases | Decrease | Increase |
| -Phenyl, -Aryl | Decreases (but can disrupt packing) | Decrease | Increase[5] |
| -Cl, -Br | Slight Increase | Variable, slight increase | Variable, slight increase |
| -OH, -NH₂ | Significant Increase | Significant Increase | Significant Decrease |
| -COOH, -SO₃H | Significant Increase | Significant Increase[3] | Significant Decrease |
| -COOR (Ester) | Moderate Increase | Moderate Increase | Moderate Increase |
| -CONH₂ (Amide) | Significant Increase | Significant Increase | Significant Decrease |
Advanced Strategy: Visualizing Structural Modification
When standard methods fail, a rational, structure-based approach is necessary. The following diagram illustrates the decision-making process for modifying a pyrazine core to enhance solubility.
Decision tree for structure-based solubility enhancement.
References
-
Li, S., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(45), 29463-29471. Available from: [Link]
-
Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]
-
Gao, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(23), 7894. Available from: [Link]
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Retrieved from [Link]
-
BIOSYNCE. (2025). How does the temperature affect the solubility of pyrazine? BIOSYNCE Pharmatech Co., Ltd. Retrieved from [Link]
-
Ar-Rasyid, M. I., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]
-
Stuparu, A. D., et al. (2023). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Molecules, 28(14), 5345. Available from: [Link]
-
ResearchGate. (n.d.). A co-crystal strategy for the solidification of liquid pyrazine derivatives: X-ray structures and Hirshfeld surface analyses. Retrieved from [Link]
- Cheeseman, G. W. H., & Werstiuk, E. S. G. (1984). Pyrazines. In Comprehensive Organic Chemistry II (Vol. 4, pp. 499-530). Pergamon.
- Zhao, Y., et al. (2006). Molecular interactions between pyrazine and n-propanol, chloroform, or tetrahydrofuran. Journal of Molecular Structure: THEOCHEM, 764(1-3), 125-130.
-
Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(11), 2649. Available from: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. biosynce.com [biosynce.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification of Impurities in (6-Chloropyrazin-2-yl)methanamine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and controlling impurities during the synthesis of (6-Chloropyrazin-2-yl)methanamine hydrochloride. As Senior Application Scientists, we have compiled this resource based on established chemical principles, analogous syntheses of related pyrazine derivatives, and best practices in pharmaceutical impurity profiling.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound typically proceeds through a two-step process:
-
Chlorination: The regioselective chlorination of pyrazine-2-carbonitrile to yield 6-chloropyrazine-2-carbonitrile.
-
Reduction: The subsequent reduction of the nitrile group to an amine, followed by salt formation.
Each of these stages presents opportunities for the formation of impurities. Understanding the reaction mechanisms and potential side reactions is crucial for effective impurity identification and control.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your synthesis and analysis.
Synthesis & Impurity Formation
Q1: My chlorination of pyrazine-2-carbonitrile is producing multiple chlorinated isomers. How can I improve the regioselectivity for the 6-position?
A1: Achieving high regioselectivity in the chlorination of pyrazine rings can be challenging. The electronic properties of the pyrazine ring, influenced by the cyano group, direct the substitution pattern.
-
Causality: The pyrazine ring is an electron-deficient system, and the cyano group is a meta-director. However, under certain conditions, other positions can be activated.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the chlorinating agent (e.g., sulfuryl chloride). Lower temperatures often favor the desired isomer.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Experiment with different solvents, such as chlorinated hydrocarbons or aprotic polar solvents.
-
Catalyst: While not always employed, the use of a Lewis acid catalyst could potentially alter the regioselectivity.
-
Potential Impurity:
-
Isomeric Chloropyrazine-2-carbonitriles: (3-chloropyrazin-2-yl)carbonitrile and (5-chloropyrazin-2-yl)carbonitrile are potential isomeric impurities that can be carried over to the final product.
Q2: During the reduction of 6-chloropyrazine-2-carbonitrile with Raney Nickel, I'm observing significant byproducts. What are they and how can I minimize them?
A2: The reduction of nitriles, particularly with heterogeneous catalysts like Raney Nickel, can lead to several side products through complex reaction pathways.
-
Causality: The primary reduction product is an imine intermediate. This reactive species can undergo further reactions before being fully reduced to the primary amine.
-
Troubleshooting & Potential Impurities:
| Impurity Type | Formation Mechanism | Mitigation Strategies |
| Secondary Amine | The intermediate imine can react with the already formed primary amine, followed by reduction. | - Use a solvent that discourages intermolecular reactions (e.g., ammonia in ethanol).- Optimize reaction temperature and pressure to favor the reduction of the imine over the condensation reaction. |
| Tertiary Amine | Further reaction of the secondary amine with another imine intermediate. | - Similar to secondary amine mitigation. |
| Aldehyde | Partial reduction of the nitrile to the imine, followed by hydrolysis during workup. | - Ensure anhydrous reaction conditions.- Perform the workup under non-hydrolytic conditions if possible. |
| Dehalogenated Product | The chlorine atom on the pyrazine ring can be susceptible to hydrogenolysis, especially with catalysts like Palladium on Carbon (Pd/C). While Raney Nickel is less prone to this, it can still occur.[1] | - Use Raney Nickel instead of Pd/C.- Carefully control the reaction time and hydrogen pressure. |
Q3: I've noticed the formation of a dimeric byproduct. What is its likely structure and how can I prevent it?
A3: Dimerization can occur through the reaction of the intermediate imine with another molecule of the starting material or the product.
-
Causality: The nucleophilic character of the amine product can lead to an attack on the electrophilic imine intermediate.
-
Troubleshooting:
-
Dilution: Running the reaction at a higher dilution can disfavor bimolecular side reactions.
-
Ammonia: The presence of ammonia can act as a competitive nucleophile, reducing the likelihood of the product amine reacting with the imine intermediate.
-
Analytical & Characterization Challenges
Q4: How can I effectively separate this compound from its potential impurities using HPLC?
A4: A well-developed High-Performance Liquid Chromatography (HPLC) method is essential for resolving the API from structurally similar impurities.
-
Expertise & Experience: A reversed-phase HPLC method is generally a good starting point for polar amine compounds. The choice of column, mobile phase, and detector settings are critical for achieving good separation.
-
Protocol: See the detailed experimental protocol in Section IV for a recommended starting HPLC method.
Q5: GC-MS analysis of my sample is showing broad peaks and poor resolution. What could be the issue?
A5: Amines, especially primary amines, can exhibit poor chromatographic behavior in Gas Chromatography (GC) due to their polarity and tendency to interact with active sites in the column.
-
Causality: The lone pair of electrons on the nitrogen can interact with silanol groups on the column surface, leading to peak tailing.
-
Troubleshooting:
-
Derivatization: Convert the amine to a less polar derivative (e.g., by silylation or acylation) before GC-MS analysis.[2] This will improve peak shape and volatility.
-
Column Choice: Use a column specifically designed for amine analysis, which has a deactivated surface.
-
Q6: I am struggling to definitively identify an unknown impurity. What spectroscopic techniques should I use?
A6: A combination of spectroscopic techniques is often necessary for the unambiguous structural elucidation of an unknown impurity.
-
Trustworthiness: Relying on a single analytical technique can be misleading. A multi-faceted approach provides a self-validating system for impurity identification.
-
Workflow:
-
LC-MS/MS: Obtain the molecular weight and fragmentation pattern of the impurity. This provides initial clues about the molecular formula and substructures.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass to predict the elemental composition.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Isolate a sufficient quantity of the impurity (using preparative HPLC, for example) and perform a full suite of NMR experiments to elucidate the complete chemical structure and stereochemistry.
-
III. Visualization of Synthetic Pathway and Impurity Formation
Synthetic Route and Potential Side Reactions
Caption: Synthetic pathway and potential impurity formation.
Analytical Workflow for Impurity Identification
Caption: Analytical workflow for impurity identification.
IV. Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method provides a starting point for the separation of this compound from its potential process-related impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Trustworthiness: This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness before use in a regulated environment.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to ensure the analytical method is stability-indicating.[3][4]
-
Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute to the final concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the sample in a 3% solution of hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute to the final concentration.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at 80 °C for 48 hours.
-
Dissolve the sample in the mobile phase and dilute to the final concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid sample to UV light (254 nm) for 24 hours.
-
Dissolve the sample in the mobile phase and dilute to the final concentration.
-
Analyze by HPLC.
-
Note: The conditions provided are starting points and may need to be adjusted to achieve a target degradation of 5-20%.
V. References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Yin, L. (2012). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 20(4), 826-834.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & KMF, I. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with (6-Chloropyrazin-2-yl)methanamine
Welcome to the technical support guide for optimizing cross-coupling reactions with (6-Chloropyrazin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols to overcome common challenges encountered during the synthesis of complex molecules utilizing this versatile building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the unique challenges and strategic considerations for designing successful cross-coupling reactions with (6-Chloropyrazin-2-yl)methanamine.
Q1: What are the primary challenges associated with using (6-Chloropyrazin-2-yl)methanamine in palladium-catalyzed cross-coupling reactions?
The structure of (6-Chloropyrazin-2-yl)methanamine presents two main challenges:
-
Catalyst Poisoning: The substrate contains two Lewis basic nitrogen atoms (the pyrazine ring nitrogen and the primary amine) that can coordinate strongly to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocycles.[1][2][3]
-
Substrate Reactivity: As an electron-deficient heteroaryl chloride, the C-Cl bond's activation via oxidative addition to the Pd(0) center can be sluggish compared to its bromo or iodo analogs.[4][5] Achieving high yields requires a highly active catalyst system that can facilitate this often rate-limiting step.[6][7]
Q2: Which types of cross-coupling reactions are most commonly and successfully performed with this substrate?
Given its structure, (6-Chloropyrazin-2-yl)methanamine is a suitable partner for several key cross-coupling reactions, primarily:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids/esters. This is a robust and widely used method.[8][9]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary or secondary amines.[10][11][12]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, though this may require careful optimization to avoid side reactions.[4]
The choice of reaction will depend on the desired final product, but the principles of catalyst and ligand selection share common themes across these transformations.
Q3: How do I select the right palladium precatalyst? What are the advantages of using modern precatalysts?
For challenging substrates, using a well-defined palladium precatalyst is highly recommended over generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃.[13][14]
Modern Buchwald-type precatalysts (G3, G4) offer significant advantages :[15]
-
Reliable Activation: They generate the active, monoligated Pd(0) species cleanly and quantitatively under mild conditions, avoiding unreliable reduction steps.[15][16][17]
-
Enhanced Stability: They are generally air- and moisture-stable, simplifying reaction setup.[16]
-
Improved Performance: Their use often leads to lower catalyst loadings, shorter reaction times, and higher yields, especially for difficult couplings.[15][18]
XPhos Pd G3 or G4 are excellent starting points for screening, as they are known to be effective for coupling heteroaryl chlorides.[15]
Q4: What is the role of the phosphine ligand, and what class of ligands is most effective for this substrate?
The ligand is arguably the most critical component for success. Its primary roles are to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6]
For substrates like (6-Chloropyrazin-2-yl)methanamine, the most effective ligands are bulky, electron-rich dialkylbiaryl phosphines .[6][8][19]
-
Why they work: Their steric bulk creates a "ligand pocket" around the palladium atom. This bulk physically hinders the pyrazine and amine nitrogens from deactivating the catalyst.[2] Furthermore, their strong electron-donating ability increases the electron density on the palladium, which promotes the rate-limiting oxidative addition to the C-Cl bond and subsequent reductive elimination.[6][8]
A recommended panel of ligands for initial screening is presented in the table below.
| Ligand Family | Key Examples | Rationale for Use |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Gold standard for challenging C-N and C-C couplings; excellent balance of steric bulk and electron-donating properties.[8][18] |
| Josiphos-type Ferrocenyl Phosphines | tBuXPhos | Highly effective for couplings involving sterically hindered or electron-deficient partners. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that can be very effective for aryl chloride activation, representing an alternative to phosphines.[20] |
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during your experiments.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) & Actionable Steps |
| 1. Low or No Product Yield | A. Inactive Catalyst: Oxygen contamination, poor quality precatalyst, or catalyst poisoning by the substrate.[1][14] | Action: 1. Ensure rigorous inert atmosphere (N₂ or Ar); use degassed solvents.[14] 2. Use a high-purity, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[15] 3. Switch to a bulkier ligand (e.g., from XPhos to RuPhos) to better shield the palladium center.[2] |
| B. Inappropriate Base: The base may be too weak to deprotonate the coupling partner (in C-N/C-O couplings) or facilitate transmetalation (in Suzuki coupling), or it may be poorly soluble.[4] | Action: 1. For Buchwald-Hartwig, screen strong, non-nucleophilic bases like NaOtBu or LHMDS. 2. For Suzuki, screen bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. 3. Consider a solvent system that better solubilizes the base (e.g., adding water in Suzuki couplings, or using THF/dioxane).[4][21] | |
| C. Incorrect Solvent: Poor solubility of starting materials or catalyst deactivation pathway promoted by the solvent. | Action: 1. Ensure all starting materials are fully dissolved at the reaction temperature. 2. Screen common cross-coupling solvents such as Toluene, Dioxane, or THF. Aprotic polar solvents like DMF or NMP can sometimes be effective but may require higher temperatures. | |
| 2. Significant Side Product Formation | A. Protodehalogenation: Replacement of the chlorine atom with hydrogen.[1] | Action: 1. Use scrupulously dried reagents and solvents to remove proton sources.[1] 2. Employ a more active catalyst system (ligand/precatalyst) that favors rapid oxidative addition, outcompeting the dehalogenation pathway.[1] 3. A weaker base may sometimes disfavor this pathway. |
| B. Homocoupling: Dimerization of the boronic acid (Suzuki) or the aryl halide.[1][2] | Action: 1. This is often promoted by oxygen; improve degassing procedures.[1][2] 2. Adjust the catalyst-to-ligand ratio. An excess of ligand can sometimes suppress homocoupling. 3. Use a well-defined Pd(0) source or a precatalyst that cleanly generates Pd(0) to minimize side reactions promoted by other palladium species.[2] | |
| 3. Reaction Stalls / Incomplete Conversion | A. Catalyst Decomposition: The catalyst system may not be stable enough for the required reaction time or temperature. | Action: 1. Lower the reaction temperature and increase the reaction time. 2. Consider a more robust ligand or precatalyst system known for high thermal stability.[22] 3. If possible, a second charge of the catalyst (prepared as a solution) can be added to the reaction mixture. |
Section 3: Experimental Protocols & Workflows
Protocol: High-Throughput Screening of Catalyst Systems
This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst, ligand, and base for coupling with (6-Chloropyrazin-2-yl)methanamine.
1. Reagent Preparation:
-
Prepare a stock solution of (6-Chloropyrazin-2-yl)methanamine (1.0 equiv) and the coupling partner (e.g., Phenylboronic acid, 1.2 equiv) in the chosen reaction solvent (e.g., Dioxane).
-
Prepare separate stock solutions of different palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) in the same solvent. This is the "catalyst premix".[3]
2. Array Setup:
-
In an array of reaction vials (e.g., in a 24-well plate) under an inert atmosphere, dispense the different bases to be screened (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 2.0 equiv).
3. Reaction Execution:
-
To each vial, add the main stock solution containing the reactants.
-
Add the appropriate catalyst premix solution to each corresponding vial (target 1-2 mol% Pd loading).
-
Seal the vials and place the array on a heating block with magnetic stirring. Heat to the desired temperature (e.g., 100 °C).[3]
4. Monitoring and Analysis:
-
After a set time (e.g., 12 hours), cool the array to room temperature.
-
Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising conditions.
Visualization: Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a generic cross-coupling reaction with the target substrate.
Caption: A decision workflow for catalyst selection and reaction optimization.
Visualization: Simplified Catalytic Cycle & Failure Points
This diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling cycle and highlights where issues specific to (6-Chloropyrazin-2-yl)methanamine can arise.
Caption: A simplified Pd-catalyzed cycle showing key failure points.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. Benchchem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Palladium Precatalyst: The Case for XPhos Pd G2.
-
So, C. M. (n.d.). Tailor-Designed Phosphine Ligand for Palladium-Catalyzed Cross-Coupling Processes. City University of Hong Kong.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. ACS Catalysis.
-
Wu, X., Fors, B. P., & Buchwald, S. L. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH Public Access.
-
Molnár, T., et al. (2020). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate.
-
Surrey, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC.
-
Carrow, B. P., & Hartwig, J. F. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
-
Tundel, R. E., & Anderson, K. W. (2015). Well-defined nickel and palladium precatalysts for cross-coupling. PMC.
-
Sigma-Aldrich. (n.d.). G3 and G4 Buchwald Precatalysts. MilliporeSigma.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
-
Organic-Process.com. (n.d.). Buchwald-Hartwig Coupling.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
-
BenchChem Technical Support Team. (2025). Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile. Benchchem.
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
-
Kumar, A., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ResearchGate.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
-
Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. MilliporeSigma.
-
ResearchGate. (n.d.). Nitrogen cuts in during C–C cross-coupling.
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate.
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta.
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Borzenko, A., et al. (2023). Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base. PubMed.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 16. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. sigmaaldrich.com [sigmaaldrich.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor reactivity of (6-Chloropyrazin-2-yl)methanamine hydrochloride
Technical Support Center: (6-Chloropyrazin-2-yl)methanamine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming challenges during your chemical syntheses. As Senior Application Scientists, we have compiled this information based on both fundamental chemical principles and practical laboratory experience to ensure your success.
Understanding the Molecule: Key Reactivity Insights
(6-Chloropyrazin-2-yl)methanamine is a versatile building block in medicinal chemistry. Howev[1][2]er, its unique electronic properties can lead to unexpected reactivity. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further intensified by the inductive effect of the chlorine atom, which significantly impacts the nucleophilicity of the primary amine and the susceptibility of the chloro-substituent to nucleophilic aromatic substitution (SNAr).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yields in Amide Coupling Reactions
Question: I am attempting an amide coupling between this compound and a carboxylic acid using standard coupling reagents like HATU/DIPEA, but I am observing low conversion and incomplete reaction. What is causing this, and how can I improve the yield?
Answer:
The poor reactivity you are observing is a classic issue encountered with electron-deficient amines. The n[3][4]itrogen lone pair of the primary amine in (6-Chloropyrazin-2-yl)methanamine is delocalized into the electron-poor pyrazine ring, rendering it a weak nucleophile. Standard coupling conditions may not be sufficient to drive the reaction to completion.
Root Cause Analysis:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the chloropyrazine ring significantly decreases the nucleophilicity of the aminomethyl group.
-
Protonation State: As you are using the hydrochloride salt, a sufficient amount of a non-nucleophilic base is crucial to liberate the free amine for the reaction to proceed. Inadequate base can lead to in-situ protonation of the amine, shutting down the reaction.
-
Activation of the Carboxylic Acid: The choice of coupling reagent and the formation of a highly reactive activated ester are critical when dealing with a weak nucleophile.
-
Optimize Base Stoichiometry: Ensure at least 2.0-2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are used. One equivalent is required to neutralize the hydrochloride salt, and an additional equivalent is needed to facilitate the coupling reaction.
-
Employ More Potent Coupling Reagents:
-
Uronium/Aminium Salts: While HATU is a good starting point, consider alternatives like COMU, which has shown greater coupling efficiency in some cases. *[7] Acyl Fluoride Formation: In-situ generation of acyl fluorides from the carboxylic acid can be highly effective for coupling with electron-deficient amines. This [3]method often succeeds where other standard protocols fail.
-
-
Extended Reaction Times and Elevated Temperatures: Due to the sluggish nature of the reaction, extending the reaction time to 24-48 hours and gently heating the reaction mixture (e.g., to 40-50 °C) can significantly improve conversion. Monitor the reaction by LC-MS to avoid decomposition.
Workflow for Optimizing Amide Coupling:
Caption: Decision workflow for troubleshooting amide coupling reactions.
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr)
Question: During my reaction, I am observing a side product that corresponds to the displacement of the chlorine atom on the pyrazine ring. How can I prevent this side reaction?
Answer:
The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This [8][9]is particularly problematic when using nucleophilic bases or when the reaction mixture contains other nucleophiles.
Root Cause Analysis:
-
Activated Ring System: The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating the chlorine for SNAr.
-
[10]Nucleophilic Reagents: The presence of strong nucleophiles, including some basic amines used in the reaction, can lead to the displacement of the chloride.
Solutions & Protocols:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid using less hindered amines like TEA if SNAr is a significant issue.
-
Temperature Control: SNAr reactions are often more sensitive to temperature than the desired amide coupling. Running the reaction at a lower temperature (0 °C to room temperature) can help minimize this side reaction.
-
Protecting Groups: If the SNAr is unavoidable under the required reaction conditions, consider a synthetic route where the chlorine is introduced at a later stage, or where the amine is protected with a bulky group that might sterically hinder the approach of a nucleophile to the chlorine.
| Parameter | Recommended Condition | Rationale |
| Base | DIPEA or Proton Sponge® | Sterically hindered and non-nucleophilic. |
| Temperature | 0 °C to RT | Minimizes the rate of the SNAr side reaction. |
| Nucleophiles | Avoid excess | Minimize the concentration of potential competing nucleophiles. |
| Table 1: Recommended conditions to minimize SNAr. |
Issue 3: Difficulty with Reductive Amination
Question: I am trying to perform a reductive amination with this compound and a carbonyl compound, but the reaction is sluggish and gives a complex mixture of products. What are the key parameters to control?
Answer:
Reductive amination with this substrate can be challenging due to the reduced nucleophilicity of the amine and the potential for side reactions.
-
Slow Imine Formation: The initial step of imine formation is likely slow due to the poor nucleophilicity of the amine.
-
pH Control: The reaction requires careful pH control. The medium needs to be acidic enough to catalyze imine formation but not so acidic that the amine is fully protonated and non-nucleophilic.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Some reducing agents can also reduce the pyrazine ring or react with the chloro-substituent.
Solutions & Protocols:
-
pH Optimization: Buffer the reaction or use a mild acid catalyst like acetic acid. A typical starting point is a pH range of 5-7.
-
Pre-formation of the Imine: Consider pre-forming the imine by stirring the amine and carbonyl compound together for several hours, often with a dehydrating agent like magnesium sulfate, before adding the reducing agent.
-
Mild Reducing Agents: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). It is generally effective for reductive aminations and is more selective than stronger reducing agents like sodium borohydride.
Experimental Protocol for Reductive Amination:
-
To a solution of this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in a suitable solvent (e.g., dichloroethane or THF), add DIPEA (1.1 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As a [13]hydrochloride salt, it is generally a stable solid.
Q2: What are the typical pKa values for the amine and the pyrazine nitrogens?
Q3: Is the free base of (6-Chloropyrazin-2-yl)methanamine commercially available or should I generate it in situ?
A3: The hydrochloride salt is the common commercially available form due to its greater stability. The f[14][15][16][17][18]ree base can be generated by partitioning the hydrochloride salt between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous solution of a mild base (like sodium bicarbonate). However, for most reactions, it is more convenient and common practice to generate the free amine in situ using a non-nucleophilic base.
Q4: Can I perform a Suzuki or other cross-coupling reaction on the C-Cl bond?
A4: Yes, the C-Cl bond on the pyrazine ring can participate in palladium-catalyzed cross-coupling reactions. However, the conditions will need to be carefully optimized to avoid side reactions involving the aminomethyl group. It may be necessary to protect the primary amine (e.g., as a Boc-carbamate) before performing the cross-coupling reaction.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (2015-11-05). DOI:10.1039/C5OB02129D.
-
Optimizing Peptide Coupling: Key Techniques. BenchChem.
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Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate.
-
Chloropyrazine. Chem-Impex.
-
Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
-
Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
-
nucleophilic aromatic substitutions. YouTube. (2019-01-19).
-
(3-Chloropyrazin-2-yl)methanamine hydrochloride. PubChem.
-
(2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. MedChemExpress.
-
A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
-
Chloropyrazine (Synonyms: Pyrazin-2-yl chloride). MedchemExpress.com.
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing.
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. (2019-12-11).
-
amide coupling help. Reddit. (2022-03-24).
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (2018-04-20).
-
(6-chloropyrazin-2-yl)methanamine 95%. Advanced ChemBlocks.
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate.
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate.
-
(5-Chloropyrazin-2-yl)methanamine Hydrochloride. Allmpus. (2025-10-09).
-
(3-Chloropyrazin-2-yl)methanamine. PubChem.
-
939412-86-9|(3-Chloropyrazin-2-yl)methanamine hydrochloride. BLD Pharm.
-
CAS 939412-86-9 | (3-chloropyrazin-2-yl)methanamine hydrochloride. Synblock.
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC - NIH. (2021-12-22).
-
CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass.
-
Reductive amination of various amines. ResearchGate.
-
This compound [P87899]. ChemUniverse.
-
This compound, min 95%, 100 mg. Strem.
-
This compound [1357945-24-4]. Chemsigma.
-
This compound. Achmem.
-
(5-Chloropyrazin-2-yl)methanamine. Alentris Research Pvt. Ltd.
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. (2018-06-14).
-
2089319-25-3 | (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride. ChemScene.
-
(3,5-Dichloropyrazin-2-yl)methanamine Hydrochloride | CAS No. 2089319-25-3. Clearsynth.
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- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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Preventing degradation of (6-Chloropyrazin-2-yl)methanamine hydrochloride during storage
Technical Support Center: (6-Chloropyrazin-2-yl)methanamine hydrochloride
Welcome to the technical support guide for this compound (CAS: 1357945-24-4). This document provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and troubleshooting of this critical reagent. Ensuring the stability of this compound is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: As a hydrochloride salt, the compound is sensitive to moisture and may also be affected by air and light over long periods.[1] The ideal storage conditions are summarized in the table below. The primary goal is to minimize exposure to atmospheric moisture, oxygen, and light.
Q2: My vial of this compound has turned from a white/off-white powder to a yellowish or brownish color. Is it still usable?
A2: A distinct color change is a primary visual indicator of potential degradation. This is often due to oxidation or reactions initiated by exposure to light and air. While minor color variation can occur between batches, a progressive change in a single batch over time strongly suggests instability. We highly recommend performing a purity analysis, such as HPLC, before using any discolored material. For critical applications, using a fresh, uncompromised lot is the safest course of action.
Q3: What are the main chemical pathways that lead to the degradation of this compound?
A3: The structure of this compound features several reactive sites. The primary degradation pathways of concern are:
-
Hydrolysis: The chloro- group on the pyrazine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions when in solution, potentially being replaced by a hydroxyl group.[2][3]
-
Oxidation: The pyrazine ring and the primary amine are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities, often leading to colored byproducts.[4][5][6][7]
-
Photodegradation: Pyrazine derivatives can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.[8][9][10][11] Storing in amber vials is crucial to mitigate this.
Q4: How should I prepare solutions of this compound for experimental use?
A4: For maximum stability, prepare solutions fresh for each experiment. If you must store solutions, even for a short period, use an inert solvent, aliquot into single-use volumes, and store at -20°C or -80°C.[12] The hydrochloride salt form generally confers better solubility in aqueous buffers compared to the free base. However, be mindful of the buffer's pH, as highly basic or acidic conditions can accelerate hydrolysis.
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen.[1] |
| Light | Protect from Light (Amber Vial) | The pyrazine ring system can be susceptible to photodegradation.[1][8][9] |
| Moisture | Tightly Sealed Container with Desiccant | As a hydrochloride salt, the compound is hygroscopic and can degrade via hydrolysis.[1][12] |
| Container | Type 1 Borosilicate Amber Glass Vial | Provides an inert storage surface and protects from light. |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Change in Appearance (e.g., clumping, discoloration) | Moisture Absorption: The hygroscopic nature of the HCl salt leads to clumping. Oxidation/Photodegradation: Exposure to air and/or light has caused chemical changes. | 1. Discontinue use for critical experiments. 2. If use is necessary, perform analytical validation (see Protocol 2). 3. Review storage procedures; ensure the container is tightly sealed and stored in a desiccator. |
| Inconsistent Experimental Results | Compound Degradation: Loss of purity leads to inaccurate concentrations and potential interference from byproducts. Poor Solubility: Degradation products may be less soluble. | 1. Qualify the material's purity using HPLC against a reference standard or a new lot (see Protocol 2). 2. Prepare solutions fresh for each use. 3. If solubility issues arise, gently warm and sonicate the solution. If particulates remain, it may indicate significant degradation. |
| Reduced Potency or Activity | Chemical Degradation: The active parent compound has degraded into less active or inactive species. | 1. Confirm the identity and purity of the material via LC-MS or NMR. 2. Procure a new, certified lot of the compound. 3. Implement stringent aliquoting and single-use policies to protect the bulk stock. |
Visual Logic and Workflow Diagrams
Caption: Decision workflow for storage and troubleshooting.
Caption: Key degradation pathways for the compound.
Experimental Protocols
Protocol 1: Best Practices for Handling and Aliquoting
This protocol minimizes the risk of contaminating and degrading the bulk supply of the compound.
-
Preparation: Move the main container from cold storage to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Environment: Perform all weighing and handling inside a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Weighing: Use a clean, dedicated spatula. Quickly weigh the desired amount of powder into a new, tared amber vial.
-
Aliquoting: If creating multiple solid aliquots, dispense the powder into pre-labeled, appropriately sized amber vials.
-
Sealing: Tightly cap the main container and all new aliquot vials immediately. Use caps with inert liners (e.g., PTFE). Wrap the cap junction with parafilm for an extra seal.
-
Backfilling: Before sealing the main stock vial, gently flush the headspace with inert gas.
-
Storage: Return the main container and all aliquots to the recommended 2-8°C storage conditions. Record the date of aliquoting.
Protocol 2: Routine Purity Assessment by HPLC
This provides a baseline method to check for the appearance of degradation products. It should be adapted and validated for your specific equipment. This method is based on common procedures for analyzing similar aromatic amines.[4][5]
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of a new, trusted lot of this compound in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock to create a working standard of approximately 50 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration (50 µg/mL) using the same diluent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the working standard to establish the retention time and peak area of the pure compound.
-
Inject the test sample.
-
Compare the chromatograms. The appearance of new peaks or a significant reduction (>5%) in the main peak's area relative to the total area suggests degradation.
-
References
-
Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Science. Available at: [Link]
-
Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Science. Available at: [Link]
-
Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics. Available at: [Link]
-
Synthesis of selected pyrazine derivatives and their photophysical characteristics. Journal of Chemical Sciences. Available at: [Link]
-
Quantum dynamics of the photostability of pyrazine. ResearchGate. Available at: [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Available at: [Link]
-
The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
This compound Product Page. ChemUniverse. Available at: [Link]
-
This compound Product Page. Chemsigma. Available at: [Link]
- Preparation of 2-chloropyrazine. Google Patents.
-
Analytical Methods for the Separation of Piperazines and Their Analogues. Royal Society of Chemistry. Available at: [Link]
-
(3-Chloropyrazin-2-yl)methanamine hydrochloride Compound Summary. PubChem. Available at: [Link]
-
(5-Chloropyrazin-2-yl)methanamine Product Page. Alentris Research. Available at: [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. PubMed. Available at: [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. Available at: [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. MDPI. Available at: [Link]
-
Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Available at: [Link]
Sources
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- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 10. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification Strategies to Remove Imidazole Byproducts from Pyrazine Synthesis
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling one of the most common challenges in pyrazine synthesis: the removal of imidazole byproducts. Here, you will find a series of troubleshooting guides and frequently asked questions in a dynamic question-and-answer format, designed to directly address specific issues you may encounter during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why are imidazole derivatives, like 4-methylimidazole, such common byproducts in my pyrazine synthesis?
A1: The formation of imidazole byproducts is a frequent issue, especially in Maillard-type reactions or syntheses involving sugars, ammonia, and α-dicarbonyl intermediates. The core reason lies in the reaction mechanism. The α-dicarbonyl compounds, which are key intermediates for forming the pyrazine ring, can also react with ammonia and an aldehyde (which can be present as an impurity or formed in situ) to create the imidazole ring structure.[1] This parallel reaction pathway competes with the desired pyrazine formation, leading to a mixture of products.
Q2: My initial analysis (TLC/GC-MS) shows significant imidazole contamination after the initial workup. What is the most logical first step in developing a purification strategy?
A2: The first step is to assess the physicochemical properties of both your target pyrazine and the imidazole contaminant. Key properties to consider are polarity, volatility, and basicity. This initial assessment will guide you toward the most efficient purification technique. For instance, a significant difference in polarity suggests that chromatography or liquid-liquid extraction will be effective, while a large difference in boiling points would favor distillation.
Troubleshooting Guide: Purification Strategies
This section provides detailed solutions to common problems encountered when trying to separate pyrazines from imidazole byproducts.
Problem 1: Imidazole is co-extracting with my pyrazine product during liquid-liquid extraction (LLE).
This is one of the most common issues, particularly when using moderately polar solvents to extract the desired pyrazine from an aqueous reaction mixture.
Root Cause Analysis:
The co-extraction is almost always due to the choice of an extraction solvent with sufficient polarity to solubilize both the pyrazine and the imidazole. Solvents like methyl-t-butyl ether (MTBE) and ethyl acetate are known to co-extract imidazole derivatives, such as 4-methyl imidazole, along with the target pyrazines, necessitating further purification steps.[2][3][4][5]
Solution 1: Strategic Solvent Selection for LLE
The simplest approach is to switch to a non-polar extraction solvent. Hexane has been shown to be effective at extracting pyrazines from aqueous solutions without co-extracting imidazole derivatives.[2][3][4][5] However, the lower polarity of hexane may require multiple extractions to ensure a good recovery of the desired pyrazine.
Data Summary: Solvent Choice in LLE and Imidazole Co-Extraction
| Extraction Solvent | Polarity | Imidazole Co-Extraction | Recommendation |
| Hexane | Low | No | Recommended for selective extraction.[2][3][4][5] |
| Methyl-t-butyl ether (MTBE) | Medium | Yes | Requires a secondary purification step.[2][3][4][5] |
| Ethyl Acetate | Medium | Yes | Requires a secondary purification step.[2][3][4][5] |
Solution 2: Acid-Base Extraction
This technique exploits the difference in basicity between pyrazines and imidazoles. Imidazoles are generally more basic than pyrazines. By washing the organic extract with a dilute aqueous acid (e.g., 1M HCl), the more basic imidazole will be protonated, forming a salt that is soluble in the aqueous phase. The less basic pyrazine will remain in the organic layer. Subsequent neutralization of the aqueous layer and extraction can recover the imidazole if needed.
Problem 2: My pyrazine and imidazole byproducts have very similar polarities, making separation by standard chromatography challenging.
When the pyrazine product and imidazole byproduct have similar functional groups or sizes, their polarities can be too close for effective separation by simple extraction.
Root Cause Analysis:
The structural similarity leads to comparable interactions with the stationary phase in chromatography, resulting in poor resolution and co-elution.
Solution: Column Chromatography with Silica Gel
Silica gel chromatography is a highly effective method for this separation. The silica gel, being a polar stationary phase, interacts more strongly with the polar imidazole. This allows the less polar pyrazine to elute first. Passing the organic extract through a silica gel column has been shown to effectively retain undesirable imidazoles.[2][3][4][5]
Detailed Experimental Protocol: Silica Gel Flash Chromatography
-
Column Packing: Prepare a flash chromatography column with silica gel, using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. A common and effective eluting solvent mixture is a 90/10 hexane/ethyl acetate mixture.[2][3][5]
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure pyrazine. The pyrazine will typically elute before the more polar imidazole.
Problem 3: My target pyrazine is volatile, and I am experiencing product loss during solvent removal or other purification steps.
This is a common issue for low-molecular-weight pyrazines, which can be lost under vacuum or at elevated temperatures.
Root Cause Analysis:
The high vapor pressure of some pyrazines makes them susceptible to evaporation along with the solvent during concentration steps.
Solution: Distillation
Distillation is an excellent method for separating volatile pyrazines from non-volatile or less-volatile imidazole byproducts. The crude reaction mixture, if aqueous, can be distilled directly. The volatile pyrazines will pass over into the distillate, leaving the non-volatile imidazoles behind in the distillation flask.[2][3][5]
Detailed Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. A vacuum-jacketed column packed with Raschig rings or other packing material is recommended for better separation efficiency.
-
Distillation: Heat the crude reaction mixture in the distillation flask.
-
Temperature Monitoring: Carefully monitor the temperature at the head of the distillation column. The temperature should plateau at the boiling point of the desired pyrazine as it distills.
-
Condensate Collection: Collect the distillate that comes over at the boiling point of the target pyrazine.
-
Analysis: Analyze the collected distillate for purity. If necessary, a second distillation can be performed to further purify the product.
Purification Workflow Diagrams
To assist in selecting the appropriate purification strategy, the following diagrams illustrate the decision-making process and a common combined workflow.
Caption: Decision tree for selecting a purification strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for (6-Chloropyrazin-2-yl)methanamine Reactions
Welcome to the technical support center for handling reactions involving (6-Chloropyrazin-2-yl)methanamine. As a key building block in pharmaceutical development, its effective removal after a reaction is crucial for obtaining high-purity products. This guide provides field-proven troubleshooting advice and detailed protocols to address common purification challenges encountered by researchers.
Frequently Asked Questions (FAQs)
Q1: My post-reaction NMR spectrum clearly shows unreacted (6-Chloropyrazin-2-yl)methanamine. What is the quickest method to remove small amounts of it?
An aqueous acid wash is the most direct and rapid method. (6-Chloropyrazin-2-yl)methanamine is a primary amine and therefore basic. By washing your organic solution with a dilute acid (e.g., 1M HCl or saturated ammonium chloride), you can protonate the amine, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, effectively removing it from your desired product in the organic phase.[1][2][3]
Q2: I'm using silica gel flash chromatography, but my product and the starting amine are co-eluting or the amine is streaking badly on the column. How can I improve the separation?
This is a classic issue caused by the interaction of a basic amine with the acidic surface of silica gel.[4][5] You have two primary options:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or a 10% ammonia solution in methanol, to your eluent system (e.g., Dichloromethane/Methanol).[6][7] This neutralizes the acidic sites on the silica, preventing the amine from "sticking" and allowing for much sharper peaks.
-
Change the Stationary Phase: Switch to a more suitable stationary phase. Basic alumina is an excellent alternative for purifying amines.[6] Alternatively, reversed-phase chromatography (C18) can be very effective, especially if your product is significantly less polar than the starting amine.[5][8]
Q3: My crude product is a solid, but it's contaminated with solid (6-Chloropyrazin-2-yl)methanamine. How can I purify it without chromatography?
Recrystallization or selective salt precipitation are your best options.
-
Recrystallization: If your product and the starting material have different solubilities in a particular solvent system, recrystallization can be highly effective. This involves finding a solvent that dissolves your product well when hot but poorly when cold, while the amine impurity remains in solution.[9]
-
Selective Salt Precipitation: Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether. Then, add an acid (e.g., HCl in dioxane or trichloroacetic acid) dropwise.[10][11] The basic starting amine will preferentially form a salt and precipitate out of the solution, which can then be removed by simple filtration.
In-Depth Troubleshooting Guides
Problem 1: High Contamination with Starting Amine After Initial Work-up
This scenario typically occurs when a simple water wash is insufficient to remove a significant excess or a water-soluble byproduct complexes the amine. The fundamental difference in basicity between the primary amine starting material and many common reaction products can be exploited for a highly effective separation.[12]
Basic compounds like amines can be converted into their water-soluble salt forms by treatment with an acidic solution.[1][2] This allows for their selective extraction from an organic layer into an aqueous layer. Subsequently, neutralizing the aqueous layer regenerates the amine in its neutral, organic-soluble form.
-
Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). Repeat the wash 2-3 times to ensure complete protonation and transfer of the amine salt to the aqueous layer.
-
Expert Tip: For sensitive products that may degrade in strong acid, use a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl).
-
-
Layer Separation: Combine the aqueous layers. Do not discard them , as they contain your amine impurity. The organic layer should now contain your purified product. You can proceed to dry and concentrate it.
-
Amine Recovery (Optional but Recommended): To confirm removal and for material balance, you can recover the starting material. Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution is basic (pH 9-10, check with pH paper).[1]
-
Back-Extraction: Extract the now-neutral amine back into an organic solvent (e.g., ethyl acetate) 2-3 times. Combine these organic extracts, dry with a drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to recover the (6-Chloropyrazin-2-yl)methanamine.
Caption: Workflow for purifying a product from a basic amine impurity.
Problem 2: Failure to Separate with Standard Silica Gel Chromatography
The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and irreversibly bind to basic amines, leading to significant tailing, poor resolution, or even complete loss of the compound on the column.[4][5]
To achieve successful chromatographic separation, the undesirable acid-base interactions between the analyte and the stationary phase must be minimized. This can be done by either neutralizing the stationary phase with a mobile phase additive or by choosing an inherently basic or neutral stationary phase.
| Method | Stationary Phase | Typical Mobile Phase | Principle of Operation & Key Advantages |
| Modified Normal Phase | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol + 0.5-2% Triethylamine (TEA) or NH₃ [6][7] | The basic additive passivates the acidic silanol sites on the silica surface, preventing strong amine adsorption and reducing peak tailing.[5] |
| Basic Normal Phase | Basic Alumina | Hexanes/Ethyl Acetate or DCM/Methanol | Alumina is a basic medium, making it inherently suitable for the purification of basic compounds like amines without requiring additives.[6] |
| Reversed-Phase | C18-Functionalized Silica | Acetonitrile/Water or Methanol/Water | Separation is based on hydrophobicity. As (6-Chloropyrazin-2-yl)methanamine is quite polar, it will typically elute early, allowing for good separation from more nonpolar products.[8] |
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude mixture on a silica TLC plate and develop it in a chamber containing your chosen eluent (e.g., 95:5 DCM:MeOH) plus ~1% triethylamine. The goal is to have the Rf of your product around 0.3-0.4.
-
Column Packing: Pack a flash column with silica gel using your non-polar solvent (e.g., Hexane or DCM).
-
Equilibration: Equilibrate the column by flushing it with your starting mobile phase mixture (containing the basic modifier) for at least 3-5 column volumes. This is a critical step to ensure the entire silica bed is neutralized before you load your sample.[5]
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or DCM. If it's not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column using the predetermined solvent gradient, collecting fractions and monitoring by TLC.
Caption: Decision tree for troubleshooting amine purification by chromatography.
References
-
Reddit. (2024). Amine workup. r/Chempros. Available at: [Link]
-
ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Flash Column Chromatography. Available at: [Link]
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
-
PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. National Institutes of Health. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available at: [Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]
-
St. John's Laboratory Ltd. (6-Chloropyrazin-2-yl)methanamine hydrochloride, min 95%, 100 mg. Available at: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. MH Chem. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. DOI:10.1039/D1RE00205H. Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
University of Calgary. RECRYSTALLISATION. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. biotage.com [biotage.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
Side reactions of (6-Chloropyrazin-2-yl)methanamine hydrochloride with common reagents
Welcome to the Technical Support Center for (6-Chloropyrazin-2-yl)methanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.
Table of Contents
-
Molecule Overview and General Reactivity
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Acylation and Sulfonylation Reactions
-
FAQ 2: Alkylation Reactions
-
FAQ 3: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
-
FAQ 4: Reductive Amination
-
FAQ 5: Stability and Storage
-
-
Troubleshooting Guide
-
Problem 1: Low yield or no reaction during N-acylation.
-
Problem 2: Formation of an unexpected, higher molecular weight byproduct (Dimerization).
-
Problem 3: Intramolecular cyclization product observed.
-
Problem 4: Displacement of the chloride during reactions targeting the amine.
-
-
Experimental Protocols
-
Protocol 1: General Procedure for N-Acylation
-
Protocol 2: Protocol for Buchwald-Hartwig Amination at the C6-Position
-
-
References
Molecule Overview and General Reactivity
This compound is a bifunctional molecule featuring a primary aminomethyl group and a chloro-substituted pyrazine ring. This structure presents three primary sites for reactivity:
-
The Primary Amine: A strong nucleophile, readily participating in reactions like acylation, sulfonylation, alkylation, and reductive amination. Its basicity is influenced by the electron-withdrawing pyrazine ring.
-
The C6-Chloride: The pyrazine ring is electron-deficient, making the C6-position susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles, particularly at elevated temperatures.[1]
-
The Pyrazine Ring Nitrogens: These nitrogens are basic and can be protonated or coordinate to Lewis acids.[2] This can modulate the reactivity of the ring.
The proximity of the aminomethyl group to the reactive chloropyrazine core can lead to unique and sometimes unexpected intramolecular side reactions. Understanding the interplay between these functional groups is critical for successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: Acylation and Sulfonylation Reactions
Question: I am planning to acylate the primary amine of (6-Chloropyrazin-2-yl)methanamine with an acid chloride. What are the key considerations and potential side reactions?
Answer: N-acylation and N-sulfonylation are generally high-yielding reactions with this substrate. The primary amine is a potent nucleophile. However, careful control of reaction conditions is crucial.
-
Base Selection: The starting material is a hydrochloride salt, so at least one equivalent of a non-nucleophilic base is required to liberate the free amine. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate. Excess strong base, especially at high temperatures, can promote unwanted side reactions.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard.
-
Temperature: These reactions are typically performed at low temperatures (0 °C) with subsequent warming to room temperature to control the exothermic reaction and minimize side products.
Potential Side Reaction:
-
Diacylation: While sterically hindered, forceful conditions could lead to reaction at one of the pyrazine nitrogens, though this is generally unfavorable. More commonly, if the acylating agent has a second reactive site, intramolecular reactions can occur.
FAQ 2: Alkylation Reactions
Question: What challenges might I face when performing N-alkylation on (6-Chloropyrazin-2-yl)methanamine?
Answer: N-alkylation is more challenging than acylation due to the risk of over-alkylation and competing reactions.
-
Over-alkylation: Primary amines can easily be alkylated multiple times to form secondary and tertiary amines, and even quaternary ammonium salts.[3] Using a stoichiometric amount of the alkylating agent and monitoring the reaction closely is key. For mono-alkylation, reductive amination is often a more controllable alternative (see FAQ 4).
-
Competing SNAr: The conditions for N-alkylation (base, heat) can also promote nucleophilic substitution at the C6-chloride, either by the amine starting material itself (dimerization) or by another added nucleophile.
-
Intramolecular Cyclization: If the alkylating agent contains a suitable leaving group, an intramolecular SNAr reaction can occur after the initial N-alkylation, leading to a cyclized product.[4]
FAQ 3: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
Question: I want to displace the chloride with another amine. What are the recommended conditions?
Answer: The C6-chloride on the pyrazine ring is activated towards SNAr, but conditions are generally more forcing than for more activated systems like 2-chloropyrimidine.[1]
-
Classical SNAr: This typically requires high temperatures (100-150 °C) and a polar aprotic solvent like DMSO or DMF. A strong base is often needed to deprotonate the incoming nucleophile.
-
Buchwald-Hartwig Amination: For more sensitive substrates or to achieve higher yields under milder conditions, a palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[5][6] This involves a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a base like sodium tert-butoxide or cesium carbonate.
Potential Side Reaction:
-
Homocoupling/Dimerization: The starting (6-Chloropyrazin-2-yl)methanamine can act as the nucleophile, leading to a dimer. This is more likely under thermal SNAr conditions than in a controlled Buchwald-Hartwig reaction.
FAQ 4: Reductive Amination
Question: Is reductive amination a good strategy for mono-alkylation of the primary amine?
Answer: Yes, reductive amination is an excellent and highly controlled method for synthesizing secondary amines from (6-Chloropyrazin-2-yl)methanamine, effectively avoiding the over-alkylation issues seen with direct alkylation.[7][8]
The process involves two main steps that can often be performed in one pot:
-
Imine Formation: Condensation of the primary amine with an aldehyde or ketone to form an imine. This is typically done under neutral or weakly acidic conditions.
-
Reduction: In-situ reduction of the imine to the corresponding amine.
-
Reducing Agents: Mild reducing agents that selectively reduce the protonated imine in the presence of the carbonyl starting material are preferred. Sodium triacetoxyborohydride (STAB) is a very common and effective choice.[9] Sodium cyanoborohydride (NaBH₃CN) is also used but is more toxic.
FAQ 5: Stability and Storage
Question: How should I store this compound and is the free base stable?
Answer:
-
Hydrochloride Salt: The hydrochloride salt is the most stable form and should be stored in a cool, dry place, tightly sealed to protect from moisture.
-
Free Base: The free base is significantly less stable. It has been observed to decompose upon storage at room temperature.[10] It is strongly recommended to generate the free base in situ for immediate use in a reaction. If isolation is absolutely necessary, it should be stored under an inert atmosphere at low temperatures (-20 °C) for a limited time.
Troubleshooting Guide
Problem 1: Low yield or no reaction during N-acylation.
Possible Cause A: The free amine was not efficiently generated.
-
Explanation: The starting material is a hydrochloride salt. The amine must be deprotonated by a base to become nucleophilic.
-
Solution: Ensure at least one full equivalent of a suitable base (e.g., TEA, DIPEA) is used to neutralize the HCl salt before or during the addition of the acylating agent.
Possible Cause B: The acylating agent is not reactive enough.
-
Explanation: If using a carboxylic acid, an activating agent (e.g., HOBt/EDC, HATU) is required to form a more reactive intermediate.
-
Solution: Switch to a more reactive acylating agent like an acid chloride or anhydride, or use standard peptide coupling reagents if starting from a carboxylic acid.
Problem 2: Formation of an unexpected, higher molecular weight byproduct (Dimerization).
Observation: Mass spectrometry shows a peak corresponding to approximately twice the mass of the desired product.
Possible Cause: Intermolecular SNAr reaction leading to a dimer.
-
Explanation: Under basic conditions and/or with heating, the primary amine of one molecule can act as a nucleophile and displace the chloride from another molecule of the starting material. This forms a secondary amine-linked dimer. This is a classic SNAr side reaction.
-
Solution:
-
Lower the reaction temperature. Perform the reaction at the lowest temperature that allows for the desired transformation.
-
Use a less aggressive base. Switch from a strong base like an alkoxide to a hindered organic base like DIPEA.
-
Protect the amine. If the desired reaction is at the C6-position, consider protecting the primary amine first (e.g., as a Boc-carbamate).
-
Logical Flow: Dimerization Side Reaction
Caption: Competing pathways leading to desired product vs. dimer.
Problem 3: Intramolecular cyclization product observed.
Observation: A product is formed with the loss of HCl, but it is isomeric to the starting material, not the desired product.
Possible Cause: Intramolecular SNAr reaction.
-
Explanation: After a primary reaction (e.g., N-alkylation with a halo-alkyl chain), the newly formed secondary amine can act as an internal nucleophile, displacing the C6-chloride to form a fused bicyclic system.[4] This is particularly likely if a 5- or 6-membered ring can be formed.
-
Solution:
-
Protect the amine: Perform the SNAr reaction at the C6-position first, then deprotect and react the amine.
-
Change reaction order: If possible, modify the synthetic route to install the aminomethyl group later in the sequence.
-
Use milder conditions: Avoid high temperatures which favor intramolecular cyclization.
-
Workflow: Avoiding Intramolecular Cyclization
Caption: Use of a protecting group to prevent intramolecular cyclization.
Problem 4: Displacement of the chloride during reactions targeting the amine.
Observation: During an N-acylation or N-alkylation, a byproduct is observed where the C6-chloride has been replaced by another nucleophile from the reaction mixture (e.g., hydroxide, methoxide).
Possible Cause: Competing SNAr reaction.
-
Explanation: The pyrazine ring is electron-deficient, and while the chloride is not hyper-labile, it can be displaced by strong nucleophiles, especially at elevated temperatures.[11] If your reaction mixture contains other nucleophiles (e.g., from the base like NaOMe, or water/alcohols as solvent), they can compete with the desired reaction at the amine.
-
Solution:
-
Use non-nucleophilic reagents: Employ non-nucleophilic bases (DIPEA, DBU) and aprotic solvents (DCM, THF, Toluene).
-
Control temperature: Keep the reaction temperature as low as possible.
-
Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of the C6-Cl bond.
-
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol is a general guideline for the acylation of this compound with an acid chloride.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the resulting suspension to 0 °C using an ice bath.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 2.2 eq) to the suspension. Stir for 10-15 minutes. The suspension should become a clear solution as the free base is formed.
-
Acylation: Add the acid chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Protocol for Buchwald-Hartwig Amination at the C6-Position
This protocol describes a typical setup for coupling a primary or secondary amine at the C6-position.
-
Preparation: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.4 eq).
-
Inerting: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane (~0.1 M).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table
| Reaction Type | Common Reagents | Key Conditions | Potential Side Reactions | Mitigation Strategy |
| N-Acylation | Acyl chlorides, Anhydrides, DIPEA, TEA | 0 °C to RT, Anhydrous DCM/THF | SNAr at C6-Cl | Low temp, non-nucleophilic base |
| N-Alkylation | Alkyl halides, K₂CO₃, NaH | RT to 60 °C, DMF/Acetonitrile | Over-alkylation, Dimerization | Use reductive amination instead |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | RT, DCE/DCM, Weak acid catalyst | - | Stoichiometric control |
| SNAr (Thermal) | Amines, NaH, K₂CO₃ | 100-150 °C, DMSO/DMF | Dimerization, Decomposition | Use Buchwald-Hartwig |
| SNAr (Buchwald) | Amines, Pd catalyst, Ligand, NaOtBu | 80-110 °C, Toluene/Dioxane | Ligand decomposition, Hydrodehalogenation | Use appropriate ligand, anhydrous/degassed conditions |
References
-
ChemGulf. (2025, July 18). How do amines and amides react with nitrogen - containing heterocycles?[Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
PubMed. (2012, March 14). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]
-
Lindsay-Scott, P. J., et al. (2025, November 3). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
CHEM 252. Organic Chemistry II / Chapter 20 – Amines. [Link]
-
ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]
-
Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]
-
Wikipedia. Reductive amination. [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]
-
Wiley Online Library. Exploring Enantioselective Pictet-Spengler Reactions. [Link]
-
ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a]. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. [Link]
-
Myers Chem 115. C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Preprints.org. (2025, August 18). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2023, April 14). Lecture 11.4 Amine Reactions and Nitrogen Heterocycles. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). [Link]
-
MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Journal of the Chemical Society C: Organic. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]
-
Chemical Reviews. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
MDPI. (2025, October 24). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
PubMed. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
-
MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. (2025, August 6). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. [Link]
-
PubChem. (3-Chloropyrazin-2-yl)methanamine. [Link]
-
MDPI. (2024, August 9). Strong Bases Design: Key Techniques and Stability Issues. [Link]
-
Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]
-
NIH. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
-
ResearchGate. (2025, October 24). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
-
NIH. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
-
NIH. N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers. [Link]
-
ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]
-
ChemUniverse. This compound [P87899]. [Link]
-
PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
-
RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
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Technical Support Center: Stabilizing (6-Chloropyranzin-2-yl)methanamine hydrochloride
Welcome to the technical support center for (6-Chloropyrazin-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound throughout its shelf life. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Understanding the Stability of this compound
This compound is a valuable building block in pharmaceutical synthesis. However, as with many chlorinated heterocyclic amines and their hydrochloride salts, its stability can be a critical factor for successful and reproducible research.[1][2] Degradation can lead to the formation of impurities, which may compromise the efficacy and safety of the final product.
Forced degradation studies are essential to understand the chemical behavior of a molecule and help in the development of stable formulations.[3] These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include:
-
Moisture: Amine hydrochlorides can be hygroscopic, meaning they absorb moisture from the atmosphere.[5] This can lead to hydrolysis and other undesirable reactions.
-
Elevated Temperatures: Heat can accelerate the rate of chemical degradation.[5]
-
Light Exposure: Similar to other complex organic molecules, exposure to UV or visible light can induce photolytic degradation.[3][6]
-
pH: The stability of the compound can be sensitive to the pH of its environment, especially in solution. Both strongly acidic and alkaline conditions can promote hydrolysis.[4][6]
-
Oxidation: The amine group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.[3][4]
Q2: How can I visually identify if my sample of this compound has degraded?
A2: While visual inspection is not a definitive method for determining degradation, certain changes can be indicative of a problem:
-
Color Change: A noticeable change from its original color, often to a yellow or brown hue, can suggest the formation of degradation products.
-
Clumping or Caking: This may indicate moisture absorption by the hygroscopic solid.
-
Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of impurity formation.
For a definitive assessment of purity, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy are necessary.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To maximize the shelf life of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable.[7] | Reduces the rate of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and moisture absorption. |
| Light | Protect from light by using an amber vial or storing in a dark place. | Prevents photolytic degradation. |
| Moisture | Store in a tightly sealed container, preferably in a desiccator. | Prevents hydrolysis due to moisture absorption.[5] |
These recommendations are in line with general guidance for the storage of chlorinated solvents and other amine compounds.[5][8][9]
Section 2: Troubleshooting Experimental Issues
Inconsistent experimental results can often be traced back to the stability of the starting materials. This section provides a troubleshooting guide for common issues that may arise when using this compound.
Troubleshooting Guide
| Issue | Potential Cause Related to Stability | Recommended Action |
| Inconsistent reaction yields or impurity profiles. | Degradation of the starting material. | 1. Verify Purity: Analyze the starting material using HPLC or NMR to confirm its purity before use. 2. Fresh Sample: If degradation is suspected, use a fresh, properly stored sample. 3. Optimize Reaction Conditions: Consider that degradation products may interfere with the reaction. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. | 1. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and their retention times. 2. LC-MS/MS Analysis: Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[10] |
| Poor solubility of the compound in a previously suitable solvent. | Formation of insoluble degradation products or polymorphic changes. | 1. Recrystallization: Attempt to purify the material through recrystallization. 2. Polymorph Screening: Investigate the possibility of different crystalline forms, as they can have different solubilities.[11] |
Experimental Workflow: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound.
Caption: High-Level workflow for HPLC purity analysis.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at a suitable wavelength (determined by UV scan).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas in the resulting chromatograms and calculate the purity of the sample relative to the standard.
Section 3: Proactive Stability Enhancement
Beyond proper storage, there are proactive measures that can be taken to enhance the stability of this compound, particularly when it is in solution or formulated.
Potential Degradation Pathway
A potential degradation pathway for chlorinated pyrazine derivatives involves hydrolysis of the chloro group.
Caption: Simplified potential hydrolytic degradation pathway.
Strategies for Stabilization
-
pH Control: Maintaining the pH of solutions within a stable range, as determined by stability studies, can significantly slow down hydrolysis. Buffering the solution may be beneficial.
-
Use of Antioxidants: If oxidative degradation is a concern, the addition of a suitable antioxidant may be considered for solution-based formulations.
-
Solvent Selection: The choice of solvent can impact stability. Aprotic solvents are generally less likely to promote hydrolysis than protic solvents.
-
Inert Atmosphere Blanketing: For bulk storage or during reactions, maintaining an inert atmosphere can prevent oxidation and moisture-related degradation.[9]
By understanding the potential stability issues and implementing these proactive and reactive measures, researchers can ensure the quality and reliability of their experimental work with this compound.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Rawat, T., & Singh, S. (2015). Forced degradation studies for drug substances and drug products- Scientific and Regulatory considerations. Journal of Pharmaceutical Science and Research, 7(5), 238-241.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
- Shinde, P., et al. (2016).
- Boobalan, M., et al. (2020). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- Google Patents. (1997). Amine acid salt compounds and process for the production thereof. US5686588A.
- Google Patents. (2010).
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- European Chlorinated Solvent Association. (n.d.).
- Eurochlor. (2016).
- Organic Process Research & Development. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
- PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine hydrochloride.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- European Chlorinated Solvent Association. (n.d.).
- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.
- MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS.
- Alentris Research Pvt. Ltd. (n.d.). (5-Chloropyrazin-2-yl)methanamine.
- Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-309.
Sources
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- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
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- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for PROTAC Synthesis with Pyrazine Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate pyrazine-based linkers. Pyrazine rings are often incorporated into PROTAC linkers to add rigidity, modulate physicochemical properties, and explore new chemical space beyond common alkyl and PEG chains.[][2] However, their unique electronic and physical properties can introduce specific challenges during synthesis. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing poor yields during the amide coupling of my pyrazine-containing linker fragment. What's going wrong?
A1: Root Cause Analysis & Solutions
Low yields in amide coupling reactions involving heterocyclic fragments like pyrazine often stem from the basicity of the ring nitrogens, steric hindrance, or suboptimal reaction conditions. The lone pair of electrons on the pyrazine nitrogen can interfere with the coupling reaction by neutralizing the acid, reacting with the coupling agent, or sequestering the active ester intermediate.
Common Causes & Troubleshooting Steps:
-
Inappropriate Coupling Reagents or Base: Standard coupling reagents are generally effective, but their performance can be hampered by the pyrazine moiety.
-
Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as it is often highly efficient and less prone to side reactions.[3][4] If HATU fails, consider other phosphonium- or uranium-based reagents like HBTU or COMU.
-
Base Selection: A bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial.[4] It minimizes side reactions and is less likely to compete with the desired nucleophile. Avoid using bases like triethylamine (TEA) which can be more nucleophilic.
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Recommendation: Start reactions at 0 °C while adding the coupling reagent and base, then allow the reaction to slowly warm to room temperature. Monitor progress closely by LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can sometimes be beneficial, but watch for decomposition.
-
-
Pyrazine Nitrogen Interference: The pyrazine ring's nitrogen atoms are basic and can act as a proton sink, effectively reducing the amount of base available for the desired reaction.
-
Recommendation: Increase the stoichiometry of the base. Instead of the typical 2-3 equivalents of DIPEA, try using 4-5 equivalents to compensate for any non-productive protonation of the pyrazine ring.
-
Troubleshooting Workflow for Low Coupling Yield Here is a logical workflow to diagnose and solve low-yield issues in your coupling reactions.
Caption: A workflow for troubleshooting low-yield coupling reactions.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Coupling Reagent | HBTU, EDC/HOBt | HATU, COMU | Higher efficiency and fewer side reactions with complex substrates.[3] |
| Base | DIPEA (2-3 eq.) | DIPEA (4-5 eq.) | Compensates for the basicity of the pyrazine ring nitrogens. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes potential side reactions. |
| Solvent | DMF, DCM | Anhydrous DMF | Ensures reagents are fully dissolved and prevents hydrolysis.[4] |
Q2: I'm struggling with purifying my final pyrazine-linked PROTAC. It streaks on silica gel or co-elutes with byproducts.
A2: Purification Strategy and Protocols
The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanols on the surface of silica gel, leading to poor peak shape, tailing, and sometimes irreversible binding. Furthermore, the overall high molecular weight and polarity of PROTACs make them challenging to purify with standard chromatography.[5]
Recommended Purification Techniques:
-
Modified Silica Gel Chromatography:
-
Amine Additive: Add a small amount of a volatile base like triethylamine (~0.5-1%) or ammonium hydroxide (~0.5%) to the mobile phase. This deactivates the acidic silica surface and improves the elution of basic compounds.
-
Solvent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a common choice. For highly polar PROTACs, consider systems like DCM/MeOH/NH₄OH.
-
-
Reverse-Phase Chromatography (C18): This is often the most effective method for purifying PROTACs.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an additive is standard.
-
Additive Choice:
-
TFA (0.1%): Trifluoroacetic acid is common but can form persistent ion pairs with your compound, which may be difficult to remove and can be problematic for biological assays.
-
Formic Acid (0.1%): A good alternative to TFA that is more easily removed.[6]
-
Ammonium Bicarbonate/Formate Buffer (10 mM): Using a buffer at a neutral or slightly basic pH can provide excellent peak shape for basic compounds.
-
-
-
Strong Cation Exchange (SCX) Chromatography: This technique is excellent for a "catch-and-release" purification of basic compounds.[7] It is particularly useful for removing non-basic starting materials and byproducts.
Protocol 1: General Protocol for SCX Purification
-
Loading: Dissolve the crude reaction mixture in a suitable solvent (e.g., DMSO, MeOH). Dilute with a low-ionic-strength acidic solution (e.g., 5% acetic acid in MeOH) to ensure the pyrazine nitrogen is protonated.
-
Binding: Load the solution onto a pre-conditioned SCX cartridge. The protonated PROTAC will bind to the stationary phase.
-
Washing: Wash the cartridge with a non-basic solvent (e.g., MeOH) to elute neutral and acidic impurities.
-
Elution: Elute the purified PROTAC using a basic solution, such as 2M ammonia in methanol or 5-10% ammonium hydroxide in methanol.
-
Finishing: Evaporate the solvent under reduced pressure to yield the purified product.
Caption: Logic for selecting a purification method for pyrazine PROTACs.
Q3: The NMR and Mass Spec data for my final product are ambiguous. How can I confidently characterize my pyrazine-containing PROTAC?
A3: Comprehensive Characterization Strategy
PROTACs are large molecules, and their spectra can be complex. The pyrazine ring itself has characteristic signals that can aid in confirmation.
Key Analytical Techniques:
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. It provides the exact mass of your compound, allowing you to confirm the elemental composition to within a few parts per million (ppm). Ensure you observe the correct [M+H]⁺ or other relevant adducts.
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Protons on a pyrazine ring typically appear in the aromatic region, usually far downfield (δ 8.5-9.0 ppm) due to the deshielding effect of the two nitrogen atoms.[8] The integration should match the expected number of protons.
-
¹³C NMR: Pyrazine carbons also appear downfield in the aromatic region.
-
2D NMR (COSY, HSQC, HMBC): These are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Helps identify proton-proton coupling networks within the warhead, linker, and E3 ligase ligand fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool. It shows correlations between protons and carbons that are 2-3 bonds away. Use it to find correlations between the warhead and the linker, and between the linker and the E3 ligase ligand, definitively proving the covalent connection.[9]
-
-
Example HMBC Connection: Look for a correlation from the methylene protons (CH₂) adjacent to an amide carbonyl on your linker to the carbonyl carbon itself, and also from the amide N-H proton to that same carbonyl carbon. This confirms the amide bond formation.
Q4: My pyrazine-PROTAC seems to be unstable during workup or storage. Is this expected?
A4: Assessing and Improving Stability
The pyrazine ring itself is a stable aromatic heterocycle and is generally not prone to degradation under standard conditions.[10] However, the overall stability of the PROTAC molecule depends on its weakest links.
Potential Points of Instability:
-
Amide/Ester Bond Hydrolysis: The bonds connecting the linker to the two ligands are often amides or esters. These can be susceptible to hydrolysis, especially under acidic or basic conditions during workup or in non-anhydrous storage solvents.[6]
-
Solution: Ensure all workup steps are performed at neutral pH if possible. For long-term storage, store the compound as a dry solid at -20°C or in an anhydrous solvent like DMSO.
-
-
Oxidative Degradation: While the pyrazine ring is relatively electron-deficient and stable to oxidation, other parts of the molecule, such as PEG-like chains or electron-rich aromatic systems in the warhead, can be susceptible to oxidation.[10]
-
Solution: Store samples under an inert atmosphere (nitrogen or argon) and protect from light.
-
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
A simple forced degradation study can help identify the most labile bond in your molecule.
-
Preparation: Prepare a solution of your PROTAC (e.g., 1 mg/mL) in a solvent mixture like acetonitrile/water.
-
Stress Condition: Add a solution of hydrochloric acid (to a final concentration of 0.1-0.5 M HCl).
-
Incubation: Let the solution stir at room temperature for a set period (e.g., 2, 6, 24 hours).
-
Analysis: At each time point, take an aliquot, neutralize it with a base (e.g., NaOH), and analyze by LC-MS.
-
Interpretation: Look for the appearance of new peaks corresponding to the masses of your starting fragments (warhead-linker, E3 ligand-linker, or the individual components). This will reveal the point of hydrolysis.
Caption: Key structural components of a pyrazine-linked PROTAC and potential instability points.
References
-
Dale, J. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]
-
Dong, Y. et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Hsu, J. H.-R. et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Creative Biolabs. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Creative Biolabs. Available at: [Link]
-
Khabibullin, D. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Ravi, D. et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Available at: [Link]
-
Goracci, L. et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, A. et al. (2023). Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development. Pharmaceuticals. Available at: [Link]
-
de Souza, L. A. et al. (2014). Synthesis and spectroscopic characterization of tin(II) and tin(IV) complexes containing 2,3,5,6-tetrakis(α-pyridyl)pyrazine as a bridging ligand. ResearchGate. Available at: [Link]
-
Dong, Y. et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Scorzelli, F. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]
-
Scorzelli, F. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]
-
Scorzelli, F. et al. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. Available at: [Link]
-
van der Meer, T. et al. (2023). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Scorzelli, F. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]
-
Waters Corporation. (2024). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. LabRulez LCMS. Available at: [Link]
-
Gîrd, C. E. et al. (2017). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. Available at: [Link]
-
Waters Corporation. (2024). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Waters Corporation. Available at: [Link]
-
Smith, B. E. et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. bio-protocol. Available at: [Link]
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- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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Validation & Comparative
Alternative building blocks to (6-Chloropyrazin-2-yl)methanamine hydrochloride for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the success of a Proteolysis-Targeting Chimera (PROTAC). While the initial focus of this guide was on alternatives to (6-Chloropyrazin-2-yl)methanamine hydrochloride, a broader perspective reveals a landscape dominated by a select few, yet expanding, classes of E3 ligase recruiters. This guide provides an in-depth, data-driven comparison of the most prevalent E3 ligase ligand building blocks, offering insights into their performance, advantages, and limitations to empower rational PROTAC design.
The Central Role of the E3 Ligase Ligand in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex that induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The E3 ligase ligand is therefore not merely a tether, but a key driver of the PROTAC's efficiency, selectivity, and overall pharmacological profile.[4]
Caption: Mechanism of PROTAC-mediated protein degradation.
While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][5] This guide will focus on the most prominent among them: von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2).
A Comparative Analysis of Key E3 Ligase Ligand Classes
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision, influenced by factors such as the tissue expression and subcellular localization of the E3 ligase, the binding affinity and potential off-target effects of the ligand, and the overall synthetic tractability of the resulting PROTAC.
Von Hippel-Lindau (VHL) Ligands
VHL is a substrate recognition subunit of the CRL2VHL E3 ubiquitin ligase complex.[3] Its ligands are typically peptidomimetic and based on a hydroxyproline scaffold, mimicking the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).[1][6]
Advantages:
-
Widespread Expression: VHL is broadly expressed across many tissues, offering a wide therapeutic window.[7][8][9]
-
High Selectivity: The VHL binding pocket is relatively constrained, which can lead to higher selectivity for the target protein and reduced off-target effects.[]
-
Cytoplasmic and Nuclear Localization: VHL is present in both the cytoplasm and the nucleus, allowing for the degradation of targets in either compartment.[11]
Disadvantages:
-
Larger Molecular Weight: VHL ligands are generally larger and more complex than CRBN ligands, which can negatively impact the drug-like properties of the final PROTAC, such as cell permeability.[12]
-
Synthetic Complexity: The stereochemically rich hydroxyproline core can present synthetic challenges.[]
-
Potential for Hypoxia-Related Effects: As VHL is a key regulator of the hypoxia response, hijacking this E3 ligase could potentially interfere with normal cellular oxygen sensing pathways.[12]
Cereblon (CRBN) Ligands
CRBN is a substrate receptor for the CUL4CRBN E3 ligase complex.[5] Ligands for CRBN are famously derived from the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[13]
Advantages:
-
Small and Drug-Like: CRBN ligands are relatively small and possess favorable physicochemical properties, often leading to PROTACs with better oral bioavailability.[][15]
-
Fast Catalytic Rate: PROTACs utilizing CRBN ligands can exhibit rapid degradation kinetics.[]
-
Ubiquitous Expression: CRBN is widely expressed in most tissues, providing broad applicability.[16][17]
Disadvantages:
-
Off-Target Effects: The primary concern with CRBN ligands is their inherent "molecular glue" activity, which can lead to the degradation of endogenous proteins known as "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[18][19] This can result in unintended immunomodulatory or teratogenic effects.[20]
-
Potential for Resistance: Mutations in CRBN can lead to resistance to IMiD-based therapies and PROTACs.[4]
Inhibitor of Apoptosis Proteins (IAP) Ligands
The IAP family of proteins, including cIAP1 and XIAP, are RING-domain E3 ligases that play a crucial role in regulating apoptosis.[21] Ligands for IAPs are often based on the structure of bestatin or other small molecule mimetics of the N-terminus of the pro-apoptotic protein SMAC.[2]
Advantages:
-
Dual Mechanism of Action: In cancer, where IAPs are often overexpressed, IAP-recruiting PROTACs can have a dual effect: degrading the target protein and inhibiting the anti-apoptotic function of the IAP itself.[21]
-
Overcoming Resistance: IAP-based PROTACs may be effective in cancer models that have developed resistance to other therapies.[7]
Disadvantages:
-
Less Prevalent Use: Compared to VHL and CRBN, IAP-recruiting PROTACs are less common in the literature, and the toolbox of well-characterized ligands is smaller.[5]
-
Potential for Toxicity: Directly modulating a key regulator of apoptosis could lead to on-target toxicity in healthy tissues.
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is a RING E3 ligase best known as a negative regulator of the p53 tumor suppressor.[22] Ligands for MDM2 are typically based on the nutlin scaffold, which inhibits the MDM2-p53 interaction.[][23]
Advantages:
-
Dual p53-Activating and Degradation Activity: In cancer cells with wild-type p53, MDM2-recruiting PROTACs can both degrade the target protein and stabilize p53, leading to a potent anti-tumor effect.[24][25]
-
Well-Characterized Ligands: A number of potent and selective MDM2 inhibitors have been developed and can be readily incorporated into PROTACs.[26]
Disadvantages:
-
Limited Degradation Efficacy: MDM2-based PROTACs have, in some cases, shown lower degradation efficiency compared to those recruiting VHL or CRBN.[27][28]
-
Challenging Physicochemical Properties: The nutlin scaffold is relatively large and can contribute to poor drug-like properties in the resulting PROTACs.[23][28]
Quantitative Comparison of E3 Ligase Ligands
The choice of an E3 ligase ligand is often guided by quantitative data on its binding affinity to the E3 ligase and the degradation potency of the resulting PROTAC. The following tables provide a comparative summary of this data for the different ligand classes.
Table 1: Binding Affinities of Representative E3 Ligase Ligands
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL | 185 nM[29][30] | Isothermal Titration Calorimetry (ITC) |
| VH101 | VHL | 44 nM[29][30] | Surface Plasmon Resonance (SPR) |
| Pomalidomide | CRBN | ~180 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | CRBN | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Nutlin-3 | MDM2 | 90 nM (IC50)[31] | Not Specified |
| MI-219 (MDM2 binder) | MDM2 | <1 nM (Ki)[32] | Fluorescence Polarization |
Table 2: Comparative Degradation Data for BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| ARV-825 | CRBN | <1 nM[2] | ~98% | Burkitt's Lymphoma (BL) |
| dBET1 | CRBN | ~4 nM | >90% | MV4-11 |
| A1874 | MDM2 | 30-100 nM[23] | ~75% | RS4;11 |
| Representative VHL-PROTAC | VHL | 2.58 nM[30] | 94% | PC3 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
The characterization of E3 ligase ligands and the evaluation of PROTACs rely on a suite of biophysical and cell-based assays. Below are generalized protocols for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd or IC50) of a ligand for its E3 ligase.
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled probe. When the probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger E3 ligase protein, its tumbling is slowed, leading to an increase in polarization. An unlabeled test ligand will compete with the fluorescent probe for binding, causing a decrease in polarization in a concentration-dependent manner.[32]
Methodology:
-
Reagent Preparation: Prepare a purified E3 ligase protein complex (e.g., VHL-ElonginB-ElonginC) and a fluorescently labeled tracer ligand.
-
Assay Setup: In a microplate, add a constant concentration of the E3 ligase and the fluorescent tracer.
-
Compound Addition: Add serial dilutions of the test ligand to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the test ligand concentration and fit the data to a suitable binding model to determine the IC50 or Kd.
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
Western Blot for Protein Degradation
Objective: To determine the degradation of a target protein in cells treated with a PROTAC.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. The intensity of the protein band on the blot is proportional to the amount of protein present.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal with an imaging system and quantify the band intensities to determine the extent of protein degradation. A loading control protein (e.g., GAPDH or β-actin) should also be blotted to normalize for any variations in protein loading.
Caption: Workflow for a Western Blot protein degradation assay.
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the design of a successful PROTAC. There is no single "best" choice; rather, the optimal ligand depends on the specific therapeutic context, the nature of the target protein, and the desired pharmacological properties of the degrader. VHL and CRBN ligands remain the workhorses of the field, each with a distinct set of advantages and disadvantages. IAP and MDM2 ligands offer intriguing possibilities, particularly in the context of cancer therapy. As the field of targeted protein degradation continues to mature, the exploration of novel E3 ligases and the development of new, highly selective ligands will undoubtedly expand the therapeutic potential of this exciting modality. This guide provides a foundational understanding of the key considerations and a data-driven framework to aid researchers in making informed decisions for their PROTAC discovery programs.
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- PROTAC Design - CRBN Ligand Modific
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- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews, 51(17), 7432-7472.
- MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. (2022). International Journal of Molecular Sciences, 23(21), 13133.
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A Senior Application Scientist's Guide: Comparative Analysis of Piperidine vs. Piperazine Linkers in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a cornerstone strategy for eliminating disease-causing proteins.[1] These heterobifunctional molecules operate by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce degradation.[2] A PROTAC molecule is composed of three distinct parts: a ligand for the POI, a ligand for an E3 ligase, and a connecting linker.[3] While historically viewed as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[2][]
This guide provides an in-depth comparative analysis of two prominent classes of linker motifs: saturated heterocycles, specifically piperidine and piperazine. The incorporation of these rings into a linker backbone is a deliberate strategy to impart conformational rigidity, moving away from overly flexible alkyl and polyethylene glycol (PEG) chains.[2][] This rigidity can pre-organize the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex—the crucial intermediate for effective protein degradation.[1][5] We will explore the distinct structural and functional advantages of each motif, provide supporting data, and detail the experimental protocols necessary for their evaluation, empowering researchers to make rational design choices for next-generation protein degraders.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
The fundamental role of a PROTAC is to act as a molecular matchmaker between the target protein and an E3 ligase. This induced proximity initiates a catalytic cycle where a single PROTAC molecule can trigger the degradation of multiple target protein copies.
Core Structural and Functional Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings used to add rigidity to PROTAC linkers.[1] This rigidity is advantageous as it can reduce the entropic penalty of binding and pre-organize the PROTAC into a productive conformation for ternary complex formation.[5] However, their distinct chemical structures lead to different impacts on a PROTAC's overall performance.
Piperidine Linkers: The Rigid Stabilizer
Incorporating a piperidine ring introduces a single basic amine and a rigid scaffold into the linker.[1] This structural constraint can lead to a more defined spatial orientation of the POI and E3 ligase ligands.
-
Impact on Efficacy: The primary advantage of piperidine is its ability to enhance metabolic stability.[6] Its rigid nature can protect the PROTAC from enzymatic degradation. This was exemplified in the development of clinical candidates ARV-110 and ARV-471, where replacing a flexible linker with a more rigid structure that included piperidine and piperazine motifs significantly boosted metabolic stability and potency.[1]
-
Physicochemical Properties: As a single basic amine, its influence on overall solubility is moderate but it avoids the complexities of multiple protonation states.
-
Design Considerations: The constrained nature of piperidine requires more precise design and optimization of linker length and attachment points. An improperly oriented rigid linker can introduce steric clashes that prevent the formation of a productive ternary complex.[5]
Piperazine Linkers: The Solubility Enhancer
Piperazine's defining feature is its two nitrogen atoms, which offer a unique set of advantages, primarily related to physicochemical properties.[1]
-
Impact on Efficacy: The second nitrogen atom provides an additional basic center that can be protonated, significantly enhancing the aqueous solubility of the PROTAC.[7][8] This is a critical feature, as many PROTACs are large molecules that push the boundaries of "drug-like" chemical space and often suffer from poor solubility.[]
-
Physicochemical Properties: The pKa of the piperazine ring is highly sensitive to the surrounding chemical environment.[7][10] Attaching electron-withdrawing groups (like an amide or a triazole) nearby can lower the pKa, reducing the likelihood of protonation at physiological pH.[7] This "tunability" allows medicinal chemists to finely modulate the PROTAC's properties.
-
Design Considerations: While beneficial for solubility, the presence of two basic centers can also increase interactions with biological membranes and transporters, impacting cell permeability and efflux. The synthetic strategy must carefully consider the placement of adjacent functional groups to achieve the desired protonation state.[7]
Head-to-Head Comparison: Performance Attributes
| Feature | Piperidine Linker | Piperazine Linker | Rationale & Causality |
| Primary Advantage | Enhanced Metabolic Stability[1][6] | Improved Aqueous Solubility[7][8] | Piperidine's rigid, saturated ring is less prone to metabolic enzymes. Piperazine's second nitrogen offers an extra site for protonation, increasing polarity and water solubility. |
| Conformational Rigidity | High | High | Both are saturated rings that restrict bond rotation, reducing the entropic cost of ternary complex formation compared to flexible PEG or alkyl chains.[5] |
| Solubility Impact | Moderate | High and Tunable | A single amine offers some polarity. Two amines, whose basicity can be modulated by adjacent groups, provide a powerful handle to increase solubility.[7] |
| Metabolic Stability | Generally High[1] | Moderate to High | While rigid, the piperazine ring can be a site for N-dealkylation. However, flanking it with amide bonds can improve its metabolic stability.[7] |
| Synthetic Accessibility | Readily Incorporated | Versatile handle for modular synthesis | Both piperidine and piperazine are common, commercially available building blocks in medicinal chemistry, compatible with standard coupling reactions.[1] |
| Design Challenge | Requires precise linker length optimization to avoid steric clash.[5] | Requires careful control of the chemical environment to tune pKa.[7][10] | Rigidity demands exact positioning. The electronic effects of neighboring groups dictate piperazine's protonation state and, thus, its physicochemical contribution. |
Experimental Section: Protocols for Linker Evaluation
A rigorous, self-validating experimental workflow is essential to compare linker performance objectively. The process involves synthesis, biophysical characterization of the ternary complex, and cell-based degradation assays.
Protocol 1: Synthesis of a PROTAC with a Piperidine-Containing Linker
This protocol describes a general multi-step synthesis using 1-Boc-4-formylpiperidine as a key building block.[6]
-
Reductive Amination:
-
Dissolve the first ligand (containing a primary or secondary amine, 1.0 eq) and 1-Boc-4-formylpiperidine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), and stir at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography. The rationale here is to form a stable C-N bond, connecting the piperidine ring to the first ligand.
-
-
Boc Deprotection:
-
Dissolve the product from Step 1 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the amine salt. This step is critical to unmask the secondary amine on the piperidine ring for subsequent coupling.
-
-
Amide Coupling:
-
Dissolve the second ligand (containing a carboxylic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0-4.0 eq). The base neutralizes the TFA salt from the previous step and facilitates the coupling.
-
Add the amine salt from Step 2 (1.1 eq) to the activated carboxylic acid solution.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC using reverse-phase preparative HPLC to achieve >95% purity. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Assessing Ternary Complex Formation by TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to quantify the formation of the POI-PROTAC-E3 complex.[11]
-
Reagent Preparation:
-
Obtain or prepare purified, tagged proteins: e.g., His-tagged POI and GST-tagged E3 ligase complex.
-
Prepare fluorescently labeled antibodies: e.g., Terbium (Tb)-conjugated anti-His antibody (donor) and d2-conjugated anti-GST antibody (acceptor).
-
Serially dilute the PROTACs (piperidine vs. piperazine variants) in assay buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the POI, E3 ligase, and the serially diluted PROTAC. Incubate for 60 minutes at room temperature to allow complex formation.
-
Add the antibody mixture (anti-His-Tb and anti-GST-d2) to all wells. Incubate for another 60 minutes. The choice of incubation time is critical to ensure the system reaches equilibrium.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., at 340 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the PROTAC concentration. A bell-shaped curve (the "hook effect") is characteristic of PROTACs, where at high concentrations, binary complexes are favored over the ternary complex, leading to a decrease in the FRET signal.[12] The peak of this curve represents the optimal concentration for ternary complex formation.
-
Protocol 3: Measuring Protein Degradation by Western Blot
Western blotting is the gold standard for quantifying the reduction in cellular protein levels.[13]
-
Cell Culture and Treatment:
-
Plate a relevant human cell line at an appropriate density and allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO). The treatment duration should be sufficient to allow for protein turnover.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay. This normalization step is crucial for accurate quantitative comparison.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).
-
Conclusion and Future Outlook
The choice between piperidine and piperazine linkers in PROTAC design is not a matter of inherent superiority but of strategic selection based on the specific challenges of a given project.[1] Piperidine offers a robust path to enhancing metabolic stability through conformational rigidity. In contrast, piperazine provides a powerful tool for improving solubility, a common hurdle for these large molecules.
The decision-making process must be data-driven, relying on the systematic experimental workflow outlined above. By comparing key parameters such as ternary complex formation efficiency, DC₅₀, Dₘₐₓ, and physicochemical properties side-by-side, researchers can make an informed choice. The future of linker design is moving towards more sophisticated and functional linkers.[2][14] Understanding the fundamental contributions of core building blocks like piperidine and piperazine is essential for the rational design of the next generation of highly efficacious and selective protein degraders.
References
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A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
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Abeje, Y. E., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
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Abeje, Y. E., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
-
Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine. Benchchem.
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Kayumov, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy.
-
Lemetre, C., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv.
-
Maple, H., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology.
-
Overview of PROTAC Linkers: Types and Design. BOC Sciences.
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Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar.
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry.
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Comparing different coupling reagents for (6-Chloropyrazin-2-yl)methanamine hydrochloride
Starting Research on Compound
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A Comparative Guide to the Efficacy of PROTACs: The Emerging Role of the Pyrazine Moiety
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[][2] These heterobifunctional molecules offer a paradigm shift from traditional inhibition to the complete removal of disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[3][4] The efficacy of a PROTAC is intricately linked to its three core components: a warhead that binds the protein of interest (POI), an E3 ligase ligand, and, critically, the linker that tethers them.[5] While often viewed as a simple spacer, the linker's composition and properties profoundly influence a PROTAC's potency, selectivity, and pharmacokinetic profile.[][7]
This guide provides an in-depth comparative analysis of PROTACs featuring a pyrazine moiety within their linker versus those with more conventional linker designs. While direct head-to-head experimental data for identical PROTAC pairs differing only by the presence of a pyrazine group is limited in publicly available literature, this guide will construct a robust, evidence-based comparison founded on established principles of medicinal chemistry and PROTAC design. We will explore how the unique physicochemical properties of the aromatic pyrazine ring can be leveraged to enhance PROTAC performance.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[] The PROTAC is then released and can catalytically induce the degradation of multiple protein molecules.[3]
Caption: The catalytic cycle of a PROTAC, inducing ubiquitination and degradation of a target protein.
The Linker: More Than Just a Connection
The linker is a critical determinant of a PROTAC's success.[9] Its length, flexibility, and chemical composition dictate the geometry of the ternary complex, influencing the efficiency of ubiquitination.[] The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[10]
Commonly used linkers include flexible polyethylene glycol (PEG) or alkyl chains and, more recently, rigid structures like piperazine and piperidine rings.[11] The incorporation of a pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms, represents a compelling strategy to fine-tune linker properties.[12][13]
Pyrazine Moiety in PROTAC Linkers: A Hypothetical Comparison
Due to the limited direct comparative data, we will infer the potential effects of a pyrazine-containing linker by contrasting it with two common linker types: a flexible alkyl/PEG linker and a non-aromatic rigid piperazine linker.
| Feature | Flexible Linker (Alkyl/PEG) | Non-Aromatic Rigid Linker (Piperazine) | Aromatic Rigid Linker (Pyrazine) |
| Conformational Flexibility | High | Low | Low |
| Ternary Complex Formation | High entropy cost; may not favor a single productive conformation. | Pre-organizes the PROTAC, potentially leading to a more stable and productive ternary complex.[12] | Offers rigidity to pre-organize the PROTAC. The planar aromatic structure can further restrict rotational freedom.[] |
| Solubility | PEG linkers enhance solubility. | The basic nitrogens can be protonated at physiological pH, improving aqueous solubility.[2] | Aromatic nature can decrease aqueous solubility compared to PEG, but the nitrogen atoms can still contribute to polarity. |
| Cell Permeability | Can be challenging for larger, polar PEGylated PROTACs. | Can be improved by reducing the number of hydrogen bond donors.[2] | The planar structure and potential for intramolecular interactions can shield polar groups, potentially enhancing permeability.[3] |
| Metabolic Stability | Aliphatic C-H bonds can be sites of metabolic oxidation.[] | Generally more metabolically stable than alkyl chains.[12] | Aromatic rings are typically more resistant to metabolic oxidation than aliphatic chains.[] |
| Potential for Interactions | Primarily van der Waals interactions. | Hydrogen bonding via the nitrogen atoms. | π-π stacking interactions with aromatic residues on the target protein or E3 ligase; hydrogen bonding via nitrogen atoms.[4] |
The Rationale for Incorporating a Pyrazine Moiety
The unique properties of the pyrazine ring offer several potential advantages in PROTAC design:
-
Enhanced Rigidity and Pre-organization: The planarity of the pyrazine ring can impart significant rigidity to the linker.[] This can reduce the entropic penalty of forming the ternary complex, leading to a more stable and productive interaction between the POI and the E3 ligase.[14]
-
Modulation of Physicochemical Properties: As a bioisostere of benzene, pyridine, and pyrimidine, pyrazine can be used to fine-tune a PROTAC's properties.[12] The nitrogen atoms can act as hydrogen bond acceptors, potentially improving solubility and target engagement.[12]
-
Improved Metabolic Stability: Aromatic systems are generally less susceptible to metabolic degradation compared to aliphatic chains.[] Incorporating a pyrazine moiety could therefore enhance the in vivo half-life of a PROTAC.
-
Potential for π-π Interactions: The aromatic nature of the pyrazine ring allows for potential π-π stacking interactions with aromatic amino acid residues on the surface of the target protein or E3 ligase, which could further stabilize the ternary complex.[4]
Experimental Workflows for Comparative Efficacy Analysis
To empirically validate the hypothetical advantages of a pyrazine-containing PROTAC, a series of experiments should be conducted, comparing it against a structurally analogous PROTAC with a non-aromatic or flexible linker.
Caption: A streamlined workflow for the comparative evaluation of PROTAC efficacy.
Step-by-Step Methodologies
1. PROTAC Synthesis:
-
Objective: To synthesize two PROTACs with identical warheads and E3 ligase ligands, differing only in the linker composition (one with a pyrazine moiety and one with a comparable non-aromatic rigid or flexible linker).
-
Protocol:
-
Synthesize the pyrazine-containing linker and the control linker with appropriate functional groups for conjugation.
-
Conjugate the warhead to one end of the linker.
-
Conjugate the E3 ligase ligand to the other end of the linker.
-
Purify the final PROTACs using high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
2. In Vitro Ternary Complex Formation Assay (TR-FRET):
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Protocol:
-
Label the POI and E3 ligase with a suitable FRET pair (e.g., terbium and fluorescein).
-
In a microplate, incubate the labeled proteins with increasing concentrations of the test PROTACs.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the ternary complex affinity (KD) and cooperativity (α).
-
3. Cell-Based Protein Degradation Assay (Western Blot):
-
Objective: To measure the ability of the PROTACs to induce the degradation of the target protein in a cellular context.
-
Protocol:
-
Culture a relevant cell line expressing the POI.
-
Treat the cells with a range of concentrations of each PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH).
-
Detect with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of protein degradation.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
4. In Vivo Pharmacokinetic and Efficacy Studies:
-
Objective: To evaluate the in vivo performance of the most promising PROTAC.
-
Protocol:
-
Pharmacokinetics: Administer a single dose of the PROTAC to a cohort of animals (e.g., mice) via the intended route of administration. Collect blood samples at various time points and measure the plasma concentration of the PROTAC using LC-MS/MS to determine key PK parameters (e.g., Cmax, T1/2, AUC).
-
Efficacy: In a relevant disease model (e.g., a tumor xenograft model), treat animals with the PROTAC or vehicle control over a specified period. Monitor disease progression (e.g., tumor volume) and collect tissue samples at the end of the study to assess target protein degradation.
-
Conclusion and Future Perspectives
The incorporation of a pyrazine moiety into the linker of a PROTAC represents a promising, albeit underexplored, strategy for optimizing degrader performance. Based on established principles of medicinal chemistry, a pyrazine-containing linker has the potential to enhance rigidity, improve metabolic stability, and introduce favorable interactions that can lead to a more potent and effective PROTAC.
While this guide provides a strong theoretical framework and practical experimental workflows for comparison, further empirical studies are crucial to fully elucidate the impact of the pyrazine moiety on PROTAC efficacy. As the field of targeted protein degradation continues to advance, the rational design of linkers, including the strategic use of aromatic heterocycles like pyrazine, will be paramount in developing the next generation of highly effective and clinically successful PROTAC therapeutics.
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Zhang, X., et al. (2024). Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRAS G12D. Journal of Medicinal Chemistry, 67(2), 1147-1167. Retrieved from [Link]
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Li, Y., et al. (2021). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 13(16), 2758. Retrieved from [Link]
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Wang, F., et al. (2020). Identification, synthesis and biological evaluation of pyrazine ring compounds from Talaromyces minioluteus (Penicillium minioluteum). Organic Chemistry Frontiers, 7(22), 3616-3624. Retrieved from [Link]
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ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of small molecule PROTACs for potential anticancer effects. Retrieved from [Link]
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Gryba, I., et al. (2020). Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[][3][12]Oxadiazolo[3,4-B]Pyrazine and[][3][12]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. Molecules, 25(21), 5195. Retrieved from [Link]
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Kumar, A., et al. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. ACS Omega, 7(7), 6063–6076. Retrieved from [Link]
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A Strategic Guide to Evaluating the Pyrazine Ring's Impact on PROTAC Cell Permeability
Introduction: Navigating the Permeability Challenge in the "Beyond Rule of 5" Era
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology. By hijacking the cell's ubiquitin-proteasome system, they can catalytically induce the degradation of previously "undruggable" proteins.[1] This event-driven mechanism offers distinct advantages over traditional occupancy-based inhibition.[2] However, the very structure that makes a PROTAC effective—a bivalent molecule comprising two ligands joined by a linker—places it firmly in the "beyond Rule of 5" (bRo5) chemical space.[3] These molecules are typically large (MW > 800 Da), flexible, and possess a high polar surface area (PSA), all characteristics that present significant hurdles to achieving the cell permeability necessary for therapeutic efficacy.[4][5]
Low cell permeability is a primary cause of failure in PROTAC development, preventing these potent molecules from reaching their intracellular targets.[6] Consequently, medicinal chemists are in constant search of structural motifs and design principles that can predictably enhance permeability without compromising the PROTAC's primary function: forming a productive ternary complex.[7] This guide provides an in-depth comparison of strategies to evaluate one such motif—the pyrazine ring—as a strategic component in PROTAC linkers to intelligently modulate and improve cell permeability.
The Physicochemical Rationale: Why a Pyrazine Ring?
The linker is not merely a spacer; it is a critical determinant of a PROTAC's physicochemical properties and its ability to adopt a "permeable" conformation.[][9] Flexible alkyl or PEG linkers can incur a significant entropic penalty upon folding, while also increasing lipophilicity that can negatively impact solubility.[] The incorporation of rigid heterocyclic scaffolds, such as piperazine or piperidine, has been shown to improve aqueous solubility and cell permeability by pre-organizing the molecule and reducing conformational chaos.[5]
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, offers a unique combination of properties that make it an attractive linker element:
-
Structural Rigidity: The aromatic ring introduces a planar, rigid element into the linker. This reduces the number of rotatable bonds and can decrease the entropic cost of adopting a specific, folded conformation necessary for membrane transit.[10]
-
Polarity and Hydrogen Bonding: The two nitrogen atoms act as hydrogen bond acceptors (HBAs). This feature can be strategically exploited to promote the formation of intramolecular hydrogen bonds (IMHBs) with nearby hydrogen bond donors (HBDs) on the PROTAC, such as amide N-H groups.[7]
-
Modulated Lipophilicity: While aromatic, the nitrogen atoms make the pyrazine ring less lipophilic than a corresponding phenyl ring, offering a tool to fine-tune the molecule's overall LogP.
-
Symmetrical Dipole: Due to its symmetry, the pyrazine molecule itself has a zero net dipole moment, which can be an advantageous property when designing molecules to traverse the nonpolar lipid bilayer.[11]
The central hypothesis is that a pyrazine ring can act as a "molecular anchor" or "conformational hinge," facilitating the formation of stable, folded conformations that shield the PROTAC's polar surface area. This "chameleon-like" behavior—adopting a compact, less polar shape in the lipophilic membrane interior while remaining soluble in the aqueous cytosol—is a key strategy for enhancing the permeability of bRo5 compounds.[2][12]
Experimental Validation: A Comparative Analysis
To objectively assess the impact of a heterocyclic ring like pyrazine, a matched-pair analysis is the gold standard. Here, we present a comparative guide using data from a seminal study by Kihlberg and colleagues, which systematically evaluated the effect of linker composition on the permeability of VHL-based PROTACs.[7] While their study used a pyridine-containing linker (a close analog to pyrazine), the principles are directly transferable and provide a powerful illustration of the strategy.
The study compared two PROTACs: PROTAC 5 , with a phenyl linker, and PROTAC 6 , with a pyridine linker. This single-atom change allows for the isolation of the nitrogen heterocycle's effect.
Comparative Physicochemical and Permeability Data
| Property | PROTAC 5 (Phenyl Linker) | PROTAC 6 (Pyridine Linker) | Rationale for Comparison |
| Structure | ...-NH-CO-Ph -O-... | ...-NH-CO-Pyr -O-... | Matched pair differing only by the aromatic ring. |
| MW (Da) | 1004.3 | 1005.3 | Virtually identical molecular weight. |
| TPSA (Ų) | 228 | 241 | Similar 2D polar surface area. |
| cLogP | 5.3 | 4.8 | Pyridine slightly lowers calculated lipophilicity. |
| HBD | 7 | 7 | Identical number of hydrogen bond donors. |
| HBA | 13 | 14 | Pyridine adds one hydrogen bond acceptor. |
| PAMPA Pₑ (10⁻⁶ cm/s) | 0.2 ± 0.1 | 0.9 ± 0.3 | 4.5-fold increase in passive permeability. |
Data synthesized from Kihlberg, J. et al., J Med Chem. 2025.[7][13]
Interpretation of Results
The experimental data is striking. Despite having nearly identical molecular weights and similar 2D TPSA, PROTAC 6 demonstrated a 4.5-fold higher passive permeability in the PAMPA assay compared to its phenyl analog.[7] This cannot be explained by simple 2D descriptors. The causal factor is the PROTAC's ability to adopt different 3D conformations.
The authors' analysis revealed that the nitrogen atom in the pyridine ring of PROTAC 6 forms a stabilizing intramolecular hydrogen bond with the adjacent amide N-H group.[7] This IMHB helps to "pin" the molecule into a more folded, compact conformation. This folded state effectively shields the polar amide groups from the nonpolar environment of the artificial membrane, reducing the energetic penalty of desolvation and thus increasing the rate of passive diffusion.[6][12]
This result strongly supports the hypothesis that incorporating a nitrogen-containing heterocycle like pyridine—and by direct extension, pyrazine—is a valid and effective strategy for improving PROTAC permeability. A pyrazine ring, with its second nitrogen atom, could offer additional or alternative IMHB opportunities depending on the linker geometry, potentially leading to even greater permeability enhancements.
Experimental Protocols for Permeability Assessment
To generate reliable and comparative data, rigorous and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for the two most common permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method that specifically measures passive diffusion, making it ideal for isolating the effects of molecular structure on intrinsic permeability.[1][14]
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of each PROTAC in 100% DMSO.
-
Donor Solution: Dilute the stock solution to a final concentration of 10-20 µM in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., < 5%).[15]
-
Lipid Solution: Prepare a 1% lecithin in dodecane solution. Sonicate briefly to ensure complete dissolution.[15]
-
Acceptor Buffer: Use the same buffer as for the Donor Solution.
-
-
Plate Preparation:
-
Use a 96-well microtiter plate system with a donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF) and a matched acceptor plate.
-
Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to permeate the membrane for 5-10 minutes. Gently blot any excess from the underside.
-
-
Assay Execution:
-
Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Add 150-200 µL of the donor solution (containing the test PROTAC) to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells. This forms the "sandwich".
-
Incubate the plate assembly at room temperature for 5 to 18 hours in a moist chamber to prevent evaporation.[1][15]
-
-
Sample Analysis & Calculation:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells. An additional sample should be taken from the donor solution to determine the initial concentration (C₀).
-
Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = [-ln(1 - Cₐ(t) / C_eq)] * V_D * V_A / [(V_D + V_A) * A * t]
-
Where Cₐ(t) is the concentration in the acceptor well at time t, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane surface area, and t is the incubation time.
-
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express efflux transporters. It is considered a gold standard for predicting human intestinal absorption and provides more biologically relevant data than PAMPA.[3][16]
Trustworthiness Note: PROTACs often suffer from low recovery in Caco-2 assays due to non-specific binding or low solubility. To generate reliable data, it is critical to optimize the protocol, for example, by adding a protein like Bovine Serum Albumin (BSA) to the assay buffer.
Methodology:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable filter supports (e.g., 96-well Transwell plates) at an appropriate density.
-
Culture the cells for 21 days to allow for full differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
-
Assay Execution:
-
Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). For PROTACs, it is highly recommended to supplement this buffer with 0.25-0.5% BSA to improve recovery.
-
Plate Preparation: Gently wash the cell monolayers on both the apical (top) and basolateral (bottom) sides with the pre-warmed (37°C) transport buffer.
-
A-to-B Permeability: To measure absorption, add the test PROTAC (at 1-10 µM in transport buffer) to the apical side and fresh transport buffer to the basolateral side.
-
B-to-A Permeability: To measure efflux, add the test PROTAC to the basolateral side and fresh buffer to the apical side. This is crucial for identifying substrates of efflux pumps like P-glycoprotein.
-
Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes, with gentle shaking.
-
-
Sample Analysis & Calculation:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantify the PROTAC concentration using LC-MS/MS.
-
The apparent permeability coefficient (P_app) is calculated: P_app = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER): ER = P_app (B-to-A) / P_app (A-to-B)
-
An ER > 2 typically indicates that the compound is a substrate for active efflux.[16]
-
-
Conclusion and Future Directions
The challenge of PROTAC cell permeability requires a departure from traditional medicinal chemistry rules and an embrace of new design strategies. The evidence strongly suggests that the strategic incorporation of rigid, nitrogen-containing heterocycles like pyrazine into PROTAC linkers is a highly effective method for enhancing passive permeability. By acting as a conformational anchor to facilitate intramolecular hydrogen bonding, the pyrazine ring promotes a folded, "chameleon-like" state that is better suited to traverse the cell membrane.
This guide provides the scientific rationale and detailed experimental frameworks for researchers to systematically evaluate this strategy. By employing a matched-pair analysis and utilizing robust, optimized permeability assays like PAMPA and Caco-2, drug development professionals can generate the high-quality, comparative data needed to make informed decisions and accelerate the design of the next generation of orally bioavailable PROTAC therapeutics.
References
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Kihlberg, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ChemRxiv. [Link]
-
Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672267. [Link]
-
Kihlberg, J., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
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Kihlberg, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. [Link]
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Kihlberg, J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
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Fallan, C., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Gray, N. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]
-
Cyprotex (Evotec). (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Kihlberg, J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
-
Fallan, C., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health. [Link]
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Foley, C. A., et al. (2021). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. Request PDF on ResearchGate. [Link]
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Anderson, J. S., et al. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal-Organic Framework. Request PDF on ResearchGate. [Link]
-
Cao, X., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry. [Link]
-
Scott, D. E., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1538–1545. [Link]
-
BMH Learning. (2021, June 15). PAMPA Permeability Assay. YouTube. [Link]
-
Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453. [Link]
-
Anderson, J. S., et al. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal-Organic Framework. Inorganic Chemistry, 56(6), 3349–3356. [Link]
-
Udayakumar, D., et al. (n.d.). List of marketed drugs having pyrazine nucleus along with its biological activity. ResearchGate. [Link]
-
Quan, W., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
Gąsiorowska, J., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. International Journal of Molecular Sciences, 23(11), 6331. [Link]
-
Jiang, Y., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. [Link]
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Head-to-head comparison of different chloropyrazine isomers in synthesis
An In-Depth Guide to Chloropyrazine Isomers in Synthesis: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous therapeutic agents.[1] Chloropyrazines, as versatile intermediates, provide a reactive handle for elaborating this privileged core. However, not all chloropyrazine isomers are created equal. The seemingly subtle shift of a methyl group on the pyrazine ring can dramatically alter the molecule's synthetic accessibility and reactivity profile.
This guide offers a detailed, head-to-head comparison of 2-chloropyrazine and its methylated analogs. We will dissect the nuances of their synthesis and explore how isomeric differences in electronic and steric properties dictate their performance in key cross-coupling reactions, providing the field-proven insights necessary for strategic synthetic planning.
Synthetic Accessibility of Key Chloropyrazine Isomers
The ease and efficiency of preparing the starting chloropyrazine isomer is a critical first consideration in any synthetic campaign. While the parent 2-chloropyrazine is readily accessible, the synthesis of its methylated derivatives presents unique challenges and considerations.
2-Chloropyrazine: The most direct route to 2-chloropyrazine is the vapor-phase chlorination of pyrazine at elevated temperatures (150-600 °C).[2] This method, while effective, can lead to the formation of dichlorinated byproducts, such as 2,6-dichloropyrazine.[3][4] Careful control of reaction conditions, including temperature and reactant ratios, is essential to maximize the yield of the desired monochlorinated product.[2]
2-Chloro-3-methylpyrazine: This isomer is typically prepared by the direct chlorination of 2-methylpyrazine.[5] The methyl group directs chlorination to the adjacent C3 position. A common procedure involves passing chlorine gas into a solution of 2-methylpyrazine in a solvent like carbon tetrachloride, often in the presence of a base such as pyridine to neutralize the HCl byproduct.[5]
2-Chloro-5-methylpyrazine & 2-Chloro-6-methylpyrazine: The synthesis of these isomers often requires multi-step sequences, as direct chlorination of methylpyrazine can lead to mixtures. One approach mirrors pyridine chemistry, involving the chlorination of the corresponding methyl-2-pyrazinol (or its tautomer) with a chlorinating agent like phosphorus oxychloride (POCl₃). Alternative strategies may involve building the pyrazine ring from appropriately substituted precursors.[6][7]
Workflow: General Synthesis of Chloropyrazine Isomers
Caption: General synthetic routes to chloropyrazine isomers.
Table 1: Comparison of Synthetic Routes
| Isomer | Common Starting Material | Typical Reagents | Key Considerations |
| 2-Chloropyrazine | Pyrazine | Cl₂ (gas) | High temperature; potential for over-chlorination.[2] |
| 2-Chloro-3-methylpyrazine | 2-Methylpyrazine | Cl₂ (gas), Pyridine | Good regioselectivity due to the directing effect of the methyl group.[5] |
| 2-Chloro-5-methylpyrazine | 5-Methyl-2(1H)-pyrazinone | POCl₃ or SOCl₂ | Multi-step synthesis often required; avoids isomeric mixtures. |
| 2-Chloro-6-methylpyrazine | 6-Methyl-2(1H)-pyrazinone | POCl₃ or SOCl₂ | Similar multi-step approach to the 5-methyl isomer. |
Head-to-Head Reactivity in Cross-Coupling Reactions
The utility of chloropyrazines as synthetic intermediates is most evident in their participation in palladium-catalyzed cross-coupling reactions. The choice of isomer has profound implications for reaction efficiency, governed by a delicate interplay of electronic and steric factors.
Theoretical Background:
-
Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates the C-Cl bond towards the rate-determining oxidative addition step in the catalytic cycle, making even the relatively inert C-Cl bond reactive.[8][9] An electron-donating methyl group can slightly counteract this effect, but its positional influence on the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Cl bond is more nuanced.
-
Steric Effects: The steric hindrance around the reaction center is a major determinant of reactivity. A methyl group positioned ortho to the chlorine atom (i.e., 2-chloro-3-methylpyrazine) presents a significant steric barrier to the bulky palladium catalyst, potentially slowing down the oxidative addition step and subsequent transformations.[10][11] In contrast, methyl groups at the C5 or C6 positions are remote and exert minimal steric influence on the C2-Cl bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse for forming C(sp²)-C(sp²) bonds, crucial for creating biaryl structures common in pharmaceuticals.[8] While aryl bromides are generally more reactive, advancements in catalyst technology have made chloropyrazines highly viable and cost-effective substrates.[9]
Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Isomer Comparison:
-
2-Chloropyrazine: Serves as the baseline. Its reactivity is good due to the ring's electron-deficient nature, often requiring modern phosphine ligands (e.g., SPhos, XPhos) for high yields.[12]
-
2-Chloro-3-methylpyrazine: The ortho-methyl group significantly impedes the approach of the palladium catalyst. This steric hindrance often necessitates higher catalyst loadings, more forcing conditions (higher temperatures), or specialized, less bulky catalyst systems to achieve comparable yields to the other isomers.
-
2-Chloro-5-methylpyrazine & 2-Chloro-6-methylpyrazine: These isomers exhibit reactivity very similar to the parent 2-chloropyrazine. The remote methyl group has a negligible steric effect on the C-Cl bond, and its electronic donating effect is not significant enough to deactivate the ring substantially.
Table 2: Representative Performance in Suzuki-Miyaura Coupling
(Data is illustrative, based on typical outcomes)
| Isomer | Coupling Partner | Catalyst System (mol%) | Base | Temp (°C) | Approx. Yield | Key Factor |
| 2-Chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | 100 | >90% | Electronic Activation |
| 2-Chloro-3-methylpyrazine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 120 | 60-75% | Steric Hindrance |
| 2-Chloro-5-methylpyrazine | Phenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | 100 | >90% | Minimal Steric Effect |
| 2-Chloro-6-methylpyrazine | Phenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | 100 | >90% | Minimal Steric Effect |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for synthesizing aryl amines from aryl halides.[13][14] This reaction is particularly important in drug discovery, as the aniline and related motifs are prevalent in bioactive molecules.
Workflow: Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Isomer Comparison:
The principles observed in Suzuki coupling hold true for C-N bond formation.
-
2-Chloropyrazine, 2-Chloro-5-methylpyrazine, 2-Chloro-6-methylpyrazine: These substrates are generally good partners for Buchwald-Hartwig amination. The choice of ligand (e.g., Josiphos, BrettPhos) and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is crucial for achieving high conversion.[15]
-
2-Chloro-3-methylpyrazine: The steric clash between the ortho-methyl group, the incoming amine, and the bulky phosphine ligand on the palladium center makes this substrate particularly challenging. The reaction often fails or gives low yields with sterically demanding secondary amines. Primary amines are more successful, but harsher conditions are typically required compared to the other isomers.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, installing an alkyne moiety onto the pyrazine ring.[16] This reaction typically uses a dual catalyst system of palladium and copper(I).[17] Aryl chlorides are the least reactive halides for this transformation, making the electronic activation from the pyrazine ring essential for success.[18]
Isomer Comparison:
The reactivity trend follows a now-familiar pattern.
-
2-Chloropyrazine and its 5- and 6-methyl analogs: These isomers undergo Sonogashira coupling with terminal alkynes under relatively standard (albeit optimized) conditions for aryl chlorides. Success hinges on an active catalyst system and an appropriate base (typically an amine like diisopropylamine or triethylamine).
-
2-Chloro-3-methylpyrazine: This isomer is the most challenging substrate. The steric hindrance from the C3-methyl group severely disfavors the reaction. Achieving successful coupling often requires a switch to the more reactive 2-bromo- or 2-iodo-3-methylpyrazine analog. If the chloro-isomer must be used, very high temperatures and specialized catalysts may be needed, with yields often remaining modest.
Protocol: Representative Suzuki-Miyaura Coupling of 2-Chloro-6-methylpyrazine
This protocol provides a practical, self-validating system for the coupling of an unhindered chloropyrazine isomer.
Objective: To synthesize 2-methyl-6-phenylpyrazine.
Materials:
-
2-Chloro-6-methylpyrazine (1.0 mmol, 128.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-6-methylpyrazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation and poor yields.
-
-
Add degassed toluene and degassed water via syringe.
-
Causality: Using degassed solvents further minimizes exposure to oxygen. The small amount of water can aid in dissolving the phosphate base and facilitate the transmetalation step.
-
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Trustworthiness: The reaction is monitored to ensure completion. The disappearance of the starting chloropyrazine is a key indicator.
-
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-6-phenylpyrazine.
Conclusion and Strategic Recommendations
The choice of a chloropyrazine isomer is a critical decision point in synthetic design that extends beyond simple availability.
-
For maximal reactivity and flexibility, 2-chloropyrazine , 2-chloro-5-methylpyrazine , and 2-chloro-6-methylpyrazine are the preferred building blocks. Their unhindered C-Cl bond readily participates in a wide range of cross-coupling reactions under standard, modern catalytic conditions.
-
2-Chloro-3-methylpyrazine should be approached with caution. Its utility is limited by the significant steric hindrance imposed by the ortho-methyl group. While not unreactive, it requires more forceful conditions, specialized catalysts, and is often incompatible with bulky coupling partners. For synthetic targets requiring this substitution pattern, it is often more efficient to introduce the C3-methyl group after the key C-C or C-N bond has been formed, or to start from the more reactive bromo- or iodo-analog.
By understanding these intrinsic differences in reactivity, researchers can make more informed strategic decisions, optimizing reaction conditions, minimizing byproduct formation, and ultimately accelerating the path toward their target molecules.
Decision Workflow: Isomer Selection
Caption: Decision guide for selecting the optimal chloropyrazine isomer.
References
- The Crucial Role of 2-Chloropyrazine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-CHLORO-3-METHYLPYRAZINE CAS#: 95-58-9 - ChemicalBook.
- The Role of 2-Chloropyrazine in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity. Benchchem.
- A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
- A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. Benchchem.
- The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds. ZCPC.
- US Patent US2396066A - Preparation of 2-chloropyrazine.
- US Patent US4612377A - Preparation of 2-chloro-5-methylpyridine.
- 2-Chloropyrazine | 14508-49-7 - ChemicalBook.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.
- Preparation of 2-chloro-5-methylpyridine - P
- 2-Chloro-6-methylpyrazine - Chem-Impex.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- DE Patent DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine.
- Buchwald–Hartwig amin
- C–C Coupling in sterically demanding porphyrin environments. PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira Coupling - Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Chemistry LibreTexts.
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A Comparative Guide to the Development and Validation of an LC-MS/MS Method for the Quantification of (6-Chloropyrazin-2-yl)methanamine
This guide provides a comprehensive walkthrough for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (6-Chloropyrazin-2-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this and structurally similar small molecules. We will explore the rationale behind experimental choices, compare different analytical strategies, and present a fully validated method that meets stringent regulatory standards.
Introduction to (6-Chloropyrazin-2-yl)methanamine and the Need for a Validated Assay
(6-Chloropyrazin-2-yl)methanamine is a pyrazine derivative, a class of heterocyclic compounds of interest in medicinal chemistry and materials science.[1][2] Accurate quantification of such small molecules in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[3] LC-MS/MS has become the gold standard for these applications due to its high sensitivity, selectivity, and throughput.[4]
The development of a reliable LC-MS/MS method is not a one-size-fits-all process. It involves a series of systematic experiments to optimize sample preparation, chromatographic separation, and mass spectrometric detection. Subsequently, the method must be rigorously validated to ensure it is fit for its intended purpose, adhering to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][6]
This guide will use (6-Chloropyrazin-2-yl)methanamine as a model compound to illustrate the decision-making process in method development and validation, providing a framework that can be adapted for other small molecules.
Comparative Strategies in LC-MS/MS Method Development
The development of a robust LC-MS/MS method involves a careful selection and optimization of several key components: sample preparation, liquid chromatography, and mass spectrometry. Here, we compare common approaches and justify the selection for our target analyte.
Sample Preparation: A Critical First Step
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences that can cause matrix effects, and concentrate the analyte to improve sensitivity.[7] The most common techniques for small molecule bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8]
| Technique | Principle | Advantages | Disadvantages | Applicability for (6-Chloropyrazin-2-yl)methanamine |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[9] | Simple, fast, and inexpensive.[7] | Less clean extracts, high potential for matrix effects.[10] | A good starting point for method development due to its simplicity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[9] | Cleaner extracts than PPT, can be selective.[8] | More labor-intensive, requires solvent optimization.[11] | Suitable for the basic nature of the analyte, allowing for pH adjustment to enhance partitioning. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent.[9] | Provides the cleanest extracts, high recovery, and concentration factor.[11] | More expensive and requires method development for sorbent and solvent selection.[7] | Ideal for achieving the lowest limits of quantification and minimizing matrix effects. |
Decision for this Method: For this guide, we will proceed with Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent. The basic nature of the amine group on (6-Chloropyrazin-2-yl)methanamine allows for strong retention on a cation exchange sorbent, leading to a highly selective extraction and significantly cleaner sample compared to PPT and LLE. This choice is crucial for mitigating matrix effects, which can lead to ion suppression or enhancement and compromise data accuracy.[12][13][14][15]
Caption: A decision-making diagram for sample preparation techniques.
Liquid Chromatography: Achieving Optimal Separation
The goal of liquid chromatography is to separate the analyte from any remaining matrix components and potential metabolites before it enters the mass spectrometer.[4] Key parameters to optimize include the choice of column, mobile phase, and gradient elution.
For a basic compound like (6-Chloropyrazin-2-yl)methanamine, a reverse-phase C18 column is a suitable starting point. To achieve good peak shape and retention for a basic analyte, it is often necessary to use a mobile phase with an acidic modifier, such as formic acid, to ensure the analyte is in its protonated form.[10]
Comparison of Mobile Phase Modifiers:
| Modifier | Advantages | Disadvantages |
| Formic Acid (0.1%) | Volatile and compatible with MS, provides good peak shape for basic compounds. | May not provide sufficient retention for very polar compounds. |
| Ammonium Formate | Provides good buffering capacity and can improve peak shape. | Can sometimes cause ion suppression. |
| Trifluoroacetic Acid (TFA) | Excellent for peak shape but can cause significant ion suppression in the MS. | Generally avoided for LC-MS/MS. |
Optimized Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[16] The first step is to optimize the ionization source parameters and identify the precursor and product ions for the analyte.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen due to the basic nature of the analyte, which is readily protonated.
-
MRM Transitions: The protonated molecule [M+H]+ is selected as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). For (6-Chloropyrazin-2-yl)methanamine (C5H6ClN3, MW: 143.58), the protonated molecule is m/z 144.0. Through collision-induced dissociation, characteristic product ions are identified. Two transitions are typically monitored for confirmation and quantification.
Step-by-Step Validated LC-MS/MS Method
The following protocol is the result of the optimization process described above.
Experimental Protocol
-
Standard and QC Preparation: Prepare stock solutions of (6-Chloropyrazin-2-yl)methanamine in a suitable organic solvent (e.g., methanol). Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples in the biological matrix of interest (e.g., human plasma).
-
Sample Preparation (SPE): a. Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water. b. Load 100 µL of plasma sample (standard, QC, or unknown) pre-treated with an acidic solution. c. Wash the cartridge with an acidic solution to remove neutral and acidic interferences. d. Wash with an organic solvent to remove non-polar interferences. e. Elute the analyte with a basic organic solvent. f. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system with the optimized conditions.
Method Validation: Ensuring Data Integrity
The optimized method was validated according to the EMA and FDA guidelines on bioanalytical method validation.[3][5][6] The following parameters were assessed:
Caption: Key parameters for bioanalytical method validation.
Specificity and Selectivity
The method's ability to differentiate and quantify the analyte in the presence of other components in the sample was evaluated. This was done by analyzing blank matrix samples from at least six different sources. No significant interfering peaks were observed at the retention time of the analyte.
Linearity and Range
The linearity of the method was assessed by analyzing calibration curves prepared at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve was fitted with a linear regression model with a weighting factor of 1/x².
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Back-calculated Concentration | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing QC samples at four concentration levels (LLOQ, low, mid, and high) in five replicates on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 10% | < ±10% | < 15% | < ±15% |
| Low | 0.3 | < 5% | < ±5% | < 10% | < ±10% |
| Mid | 10 | < 5% | < ±5% | < 10% | < ±10% |
| High | 80 | < 5% | < ±5% | < 10% | < ±10% |
| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%Bias) within ±15% (±20% at LLOQ).[17] |
Lower Limit of Quantification (LLOQ)
The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.[18] For this method, the LLOQ was determined to be 0.1 ng/mL.
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the analyte response in post-extraction spiked samples to that in neat solutions. The recovery of the extraction procedure was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
| QC Level | Recovery (%) | Matrix Factor |
| Low | > 85% | 0.95 - 1.05 |
| High | > 85% | 0.95 - 1.05 |
| Acceptance Criteria: Consistent and reproducible recovery. Matrix factor close to 1 indicates minimal matrix effect.[18] |
Stability
The stability of the analyte was assessed under various conditions to ensure that the sample handling and storage procedures do not affect the quantification.
| Stability Test | Conditions | Result |
| Freeze-Thaw Stability | 3 cycles at -80°C | Stable |
| Short-Term Stability | 24 hours at room temperature | Stable |
| Long-Term Stability | 30 days at -80°C | Stable |
| Post-Preparative Stability | 48 hours in autosampler at 4°C | Stable |
| Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.[19] |
Comparison Against Performance Benchmarks and Alternative Methods
The developed and validated LC-MS/MS method for (6-Chloropyrazin-2-yl)methanamine meets and exceeds the typical performance benchmarks required for regulated bioanalysis. The achieved LLOQ of 0.1 ng/mL is highly sensitive and suitable for most pharmacokinetic studies. The high accuracy and precision ensure the reliability of the generated data.
While other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used for the analysis of pyrazine compounds, LC-MS/MS is generally preferred for non-volatile and thermally labile compounds, and for direct analysis of biological fluids with minimal sample derivatization.[20] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is another alternative, but it lacks the sensitivity and selectivity of mass spectrometric detection, making it unsuitable for bioanalysis at low concentrations.[21]
Conclusion
This guide has detailed the systematic development and rigorous validation of a highly sensitive and selective LC-MS/MS method for the quantification of (6-Chloropyrazin-2-yl)methanamine in a biological matrix. By comparing different strategies for sample preparation and chromatography, we have established a robust protocol that is fit for purpose in a regulated environment. The principles and methodologies described herein can be readily adapted by researchers for the development of high-quality analytical methods for other small molecules.
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available from: [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
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Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchGate. Available from: [Link]
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LC-MS Sample Preparation: Techniques & Challenges. Available from: [Link]
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Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - NIH. Available from: [Link]
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Guideline on bioanalytical method validation | EMA. Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available from: [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
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Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF. Available from: [Link]
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Small Molecules Quantitation | Proteomics - Yale School of Medicine. Available from: [Link]
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Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Validation of clinical LC-MS/MS methods: What you need to know - YouTube. Available from: [Link]
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Analysis of Pyrazine - American Chemical Society. Available from: [Link]
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A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - Frontiers. Available from: [Link]
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - MDPI. Available from: [Link]
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Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Available from: [Link]
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A Comparative Guide to the Purity Analysis of Commercial (6-Chloropyrazin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Building Blocks
(6-Chloropyrazin-2-yl)methanamine hydrochloride is a substituted pyrazine derivative increasingly utilized in medicinal chemistry. The presence of impurities, even at trace levels, can have significant consequences, potentially leading to the formation of undesired side products, reduced yields, and the introduction of toxic components into the final drug product.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and qualification of impurities in new drug substances.[2][3][4] This guide will compare the three cornerstone analytical techniques for purity determination—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—in the context of this specific molecule.
Understanding the Impurity Profile of this compound
A robust purity analysis begins with an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products.[2]
A likely synthetic route to (6-Chloropyrazin-2-yl)methanamine involves the reduction of a corresponding nitrile or a related precursor.[2][5] Based on the synthesis of analogous chloropyrazine compounds, the following impurities are plausible:[6]
-
Unreacted Starting Materials: Such as 2-chloro-6-cyanopyrazine or a related precursor.
-
Over-reacted or Di-substituted Byproducts: For instance, the formation of a bis-substituted pyrazine derivative.
-
Isomeric Impurities: The presence of the isomeric (5-chloropyrazin-2-yl)methanamine can be a concern depending on the starting materials and reaction conditions.
-
Oxidation Products: The pyrazine ring and the aminomethyl group can be susceptible to oxidation, especially during workup and storage.[6]
-
Residual Solvents: Organic solvents used in the synthesis and purification steps.[2]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities. A multi-pronged approach, leveraging the strengths of different techniques, is often the most effective strategy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. |
| Applicability | Ideal for non-volatile and thermally labile compounds, including the hydrochloride salt form of the analyte and many process-related impurities.[7] | Best suited for volatile and semi-volatile impurities, such as residual solvents and certain smaller molecular weight byproducts.[8][9] | Applicable to the main component and any impurities present in sufficient concentration, providing structural confirmation and direct quantification without a specific reference standard for each impurity.[1][10][11] |
| Sensitivity | High (typically to ~0.01% with UV detection). | Very high (sub-ppm levels for many volatile compounds). | Moderate (generally requires >0.1% for reliable quantification of impurities). |
| Quantitative Accuracy | High, but requires a reference standard for each impurity for accurate quantification. | High for volatile impurities with appropriate calibration. | High, and can provide an absolute purity value against a certified internal standard without needing impurity-specific standards.[10] |
| Structural Information | Limited to retention time and UV spectrum. Hyphenation with MS (LC-MS) provides molecular weight information. | Provides mass spectra, which can be used to identify known and unknown volatile impurities through library matching and fragmentation analysis.[9] | Provides detailed structural information for all observed components, aiding in the unambiguous identification of impurities.[1] |
Experimental Protocols
The following protocols are provided as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity determination of pharmaceutical compounds.[7] A reversed-phase method is generally suitable for this compound.
Rationale for Method Design:
-
Column: A C18 column is a good starting point due to its versatility for moderately polar compounds.
-
Mobile Phase: A buffered mobile phase is necessary to ensure the consistent ionization state of the amine and achieve reproducible retention times and good peak shape. A gradient elution is employed to separate compounds with a range of polarities.
-
Detection: UV detection at a wavelength where the pyrazine ring has significant absorbance (e.g., 254 nm or 270 nm) is appropriate.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the preferred method for the analysis of residual solvents and other volatile organic impurities.[1] Headspace sampling is often employed to introduce only the volatile components into the GC system.
Rationale for Method Design:
-
Headspace Sampling: This technique avoids the injection of non-volatile materials that can contaminate the GC inlet and column.
-
Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable for a wide range of common organic solvents.
-
Detection: Mass spectrometry provides definitive identification of the volatile impurities.
Step-by-Step Protocol:
-
Instrumentation: Headspace GC-MS system.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and seal the vial.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[10][11]
Rationale for Method Design:
-
Internal Standard: A certified internal standard with known purity is used for quantification. The standard should have signals that do not overlap with the analyte signals. Maleic acid is a common choice.
-
Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is required. DMSO-d6 is often suitable for hydrochloride salts.
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
Step-by-Step Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: DMSO-d6.
-
Internal Standard: Certified Maleic Acid.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add ~0.75 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
NMR Acquisition Parameters (¹H):
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Visualization of the Analytical Workflow
Caption: Workflow for comprehensive purity analysis.
Comparison with Alternatives
While this compound is a valuable building block, other substituted pyrazine or pyridine derivatives may be considered for similar synthetic applications. The choice of an alternative often depends on factors such as reactivity, cost, and the specific requirements of the target molecule. When evaluating an alternative, the same rigorous purity analysis described in this guide should be applied. The acceptable level of specific impurities may differ depending on their potential to interfere with subsequent synthetic steps or their toxicological profile.
Conclusion
Ensuring the purity of this compound is paramount for the successful development of safe and effective pharmaceuticals. A comprehensive analytical strategy, employing a combination of HPLC, GC-MS, and qNMR, provides a robust system for identifying and quantifying a wide range of potential impurities. By understanding the rationale behind each technique and implementing validated protocols, researchers and drug development professionals can confidently assess the quality of this critical starting material, ensuring compliance with regulatory standards and contributing to the overall quality of the final drug product.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Napolitano, J. G., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
Core. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. [Link]
-
vscht.cz. (n.d.). Analytica Chimica Acta. [Link]
-
ResearchGate. (2025). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
-
Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Data Validation: A Comparative Analysis of (6-Chloropyrazin-2-yl)methanamine hydrochloride and Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. Spectroscopic techniques are the bedrock of this confirmation, providing a molecular fingerprint that is unique to a given compound. However, the generation of high-quality spectroscopic data is only the first step; its validation is paramount to ensure data integrity and, ultimately, the reliability of research and development outcomes.
This guide provides an in-depth technical comparison of the expected spectroscopic data for (6-Chloropyrazin-2-yl)methanamine hydrochloride, a key pharmaceutical intermediate. Due to the limited availability of public domain spectra for this specific compound, this guide will utilize data from its close structural analog, 2-amino-6-chloropyrazine, and a common alternative amine salt, benzylamine hydrochloride, to illustrate the principles of spectroscopic data validation. We will delve into the causality behind experimental choices and outline a self-validating system for data acquisition and interpretation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
The Imperative of Spectroscopic Validation in Pharmaceutical Development
In the highly regulated environment of pharmaceutical development, every analytical method must be validated to ensure it is fit for its intended purpose[1][2][3]. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for this process[1][2][3]. For spectroscopic methods used in structural elucidation and purity assessment, this validation ensures that the data is accurate, precise, specific, and robust. This guide will adhere to the principles outlined in ICH Q2(R2) to establish a trustworthy methodology for spectroscopic data validation.
Comparative Spectroscopic Analysis
A comparative analysis of the spectroscopic data of this compound (represented by its structural analog 2-amino-6-chloropyrazine) and a common alternative, benzylamine hydrochloride, highlights the unique spectral features that allow for their differentiation and characterization.
| Spectroscopic Technique | This compound (Expected/Analog Data) | Benzylamine hydrochloride (Alternative) |
| ¹H NMR | Aromatic protons on the pyrazine ring, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons. | Aromatic protons of the benzene ring, a singlet for the methylene protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Carbon signals corresponding to the pyrazine ring and the methylene carbon. | Carbon signals for the benzene ring and the methylene carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base, and fragmentation patterns characteristic of the pyrazine ring and side chain. | A molecular ion peak for the benzylamine free base and a characteristic tropylium ion fragment. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations of the amine, C-H stretching of the aromatic ring and methylene group, C=N and C=C stretching of the pyrazine ring, and C-Cl stretching. | N-H stretching of the amine, C-H stretching of the aromatic ring and methylene group, and C=C stretching of the benzene ring. |
Experimental Protocols for Spectroscopic Data Validation
The following are detailed, step-by-step methodologies for the acquisition and validation of spectroscopic data, designed to create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Data Acquisition and Validation:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Shim the magnetic field to obtain optimal resolution.
-
Set appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum, including a DEPT experiment to aid in carbon type assignment.
-
-
Data Processing and Validation:
-
Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the reference standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the proposed structure.
-
For validation, the data should be consistent with the known structure and any impurities should be identifiable and quantifiable.
-
Mass Spectrometry (MS)
Protocol for Mass Spectrometry Data Acquisition and Validation:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Choose an appropriate ionization technique (e.g., ESI, APCI).
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation information.
-
-
Data Processing and Validation:
-
Determine the accurate mass of the molecular ion.
-
Calculate the elemental composition from the accurate mass.
-
Analyze the fragmentation pattern to confirm the structure.
-
The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass for the proposed formula.
-
Infrared (IR) Spectroscopy
Protocol for IR Spectroscopy Data Acquisition and Validation:
-
Sample Preparation:
-
For solid samples, use the KBr pellet or ATR method.
-
Ensure the sample is dry to avoid interference from water bands.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Validation:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Compare the observed spectrum with a reference spectrum if available, or with expected absorption frequencies for the proposed structure.
-
The presence of key functional group bands and the overall fingerprint of the spectrum should be consistent with the known structure.
-
Visualizing the Validation Workflow
A robust spectroscopic data validation workflow ensures a systematic and logical approach to confirming the identity and purity of a compound.
Caption: Workflow for Spectroscopic Data Validation.
In-Depth Discussion: Causality and Trustworthiness
The choice of spectroscopic methods is driven by the complementary information each provides. ¹H and ¹³C NMR spectroscopy are unparalleled for determining the carbon-hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal the connectivity of protons.
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the parent ion and its fragments, significantly increasing confidence in the structural assignment.
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of bonds such as N-H, C=O, and C-Cl provide direct evidence for the presence of these groups.
The trustworthiness of these techniques is established through a self-validating system. This begins with proper instrument calibration and the use of certified reference standards. For NMR, the chemical shift is referenced to a known standard (e.g., TMS), ensuring accuracy and comparability of data across different instruments. In mass spectrometry, calibration with a known compound of a similar mass ensures high mass accuracy. For IR, running a background spectrum accounts for atmospheric and instrumental variations.
Furthermore, the consistency of data across these orthogonal techniques provides a high degree of confidence in the final structural assignment. For example, the presence of an amine group suggested by IR spectroscopy should be corroborated by the presence of corresponding N-H signals in the ¹H NMR spectrum and a nitrogen-containing molecular formula from HRMS.
Conclusion
The validation of spectroscopic data is a critical, non-negotiable step in the characterization of pharmaceutical compounds. By adhering to a systematic and scientifically sound methodology, as outlined in authoritative guidelines like ICH Q2(R2), researchers can ensure the integrity and reliability of their data. This guide has provided a framework for this process, using this compound and its analogs as a case study. The principles of comparative analysis, detailed experimental protocols, and a self-validating workflow are essential for any scientist committed to the highest standards of scientific integrity in drug development.
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A Researcher's Guide to the Structural Validation of PROTACs: A Comparative Analysis Featuring (6-Chloropyrazin-2-yl)methanamine-Derived Linkers
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have opened a new frontier in therapeutics, moving beyond mere inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by forming a ternary complex, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted destruction.[3][4][5] The success of this elegant mechanism hinges on the formation of a stable and productive ternary complex, a process profoundly influenced by the chemical linker connecting the POI-binding and E3-binding ligands.[6][7]
This guide provides a deep, comparative analysis of the critical structural validation techniques required in PROTAC development. We will place a special focus on PROTACs synthesized with building blocks like (6-Chloropyrazin-2-yl)methanamine, a precursor to linkers incorporating rigid heterocyclic motifs such as pyrazine or piperazine.[8][9] The inclusion of such moieties stands in contrast to the more common flexible polyethylene glycol (PEG) or alkyl chains, offering potential advantages in pre-organizing the PROTAC for optimal ternary complex formation, but also presenting unique validation challenges.[7][10][] Our objective is to equip researchers with the rationale behind selecting specific validation methods, providing field-proven protocols and comparative data to guide the design of next-generation protein degraders.
The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular matchmaker between the target protein and an E3 ligase. This process initiates the ubiquitination of the target, flagging it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are not passive variables; they actively dictate the geometry and stability of the resulting ternary complex.[6]
Caption: PROTAC-mediated protein degradation workflow.
Part 1: Foundational Biophysical Validation
Before committing to resource-intensive high-resolution structural methods, it is imperative to confirm that the PROTAC can physically mediate the formation of a stable ternary complex. Biophysical techniques provide the foundational data on binding affinities, kinetics, and thermodynamics that underpin PROTAC function.
Key Biophysical Methods: A Comparative Overview
| Technique | Key Quantitative Outputs | Throughput | Structural Resolution | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd), Cooperativity (α) | Medium-High | None | Real-time kinetic data, high sensitivity, can dissect binary and ternary steps.[3][12] | Requires immobilization of a binding partner, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | None | Label-free, in-solution measurement providing a complete thermodynamic profile.[12][13] | High sample consumption, sensitive to buffer mismatch. |
| Differential Scanning Fluorimetry (DSF) | Protein melting temperature (Tm) shifts | High | None | Rapidly screens for binding by assessing changes in protein thermal stability.[12] | Indirect measure of binding; not all binding events cause a Tm shift. |
| Native Mass Spectrometry (MS) | Stoichiometry of complexes, relative abundance | Medium | Low (Subunit) | Label-free, reports on multiple species in solution simultaneously, low sample consumption.[14][15][16] | Doesn't provide affinity/kinetic data; complex mixtures can be hard to interpret. |
Experimental Causality: Why Start with Biophysics?
Initiating with biophysical assays is a self-validating step. Techniques like SPR and ITC provide the first quantitative proof that your PROTAC binds its intended targets and, crucially, whether these interactions are cooperative. Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second. A value of α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[17] This stability is often a prerequisite for successful crystallization or high-resolution Cryo-EM.[18] PROTACs with rigid linkers, such as those derived from (6-Chloropyrazin-2-yl)methanamine, may be designed to pre-organize the binding moieties, potentially enhancing cooperativity—a hypothesis that must be validated biophysically.
Part 2: High-Resolution Structural Elucidation
While biophysical methods confirm if a complex forms, high-resolution techniques reveal how it forms. This atomic-level detail is invaluable for structure-based drug design, allowing for the rational optimization of the linker and warheads to improve potency and selectivity.[1][18]
Comparative Analysis of High-Resolution Techniques
| Technique | Resolution | Key Insights | Best Suited For | Major Bottlenecks |
| X-Ray Crystallography | Atomic (~1.5-3.5 Å) | Precise protein-protein and protein-PROTAC interactions, solvent networks.[] | Stable, well-behaving, and cooperative ternary complexes.[18] | Requires well-diffracting crystals, which can be difficult to obtain for dynamic complexes.[18] |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic (~2.5-5 Å) | Overall architecture of large complexes, can capture multiple conformations.[17][][21] | Large (>100 kDa), flexible, or heterogeneous complexes not amenable to crystallization.[22] | Resolution can be limited for smaller proteins; requires specialized equipment. |
| NMR Spectroscopy | Atomic | Binding interfaces (CSPs), complex dynamics in solution, weak interactions.[23][24] | Smaller proteins (<40 kDa), studying dynamics and mapping binding sites in solution. | Structure calculation is complex; protein size is a major limitation. |
Causality in Method Selection: Linker Rigidity Matters
The choice between these powerful techniques is often dictated by the nature of the ternary complex itself, which is heavily influenced by the linker.
-
PROTACs with Flexible Linkers (e.g., PEG/Alkyl): These often result in dynamic and conformationally heterogeneous ternary complexes. Such flexibility can be a major hurdle for crystallization.[18] This makes Cryo-EM an increasingly attractive option, as it can analyze heterogeneous samples in a near-native state and computationally sort different conformations.[17][22]
-
PROTACs with Rigid Linkers (e.g., Heterocycle-based): A rigid linker, potentially derived from (6-Chloropyrazin-2-yl)methanamine, can reduce the conformational entropy of the ternary complex. This increased stability and homogeneity can significantly improve the chances of successful X-ray crystallography .[8] The resulting high-resolution structure can precisely reveal how the rigid linker orients the two proteins and if it makes direct, favorable contacts that contribute to cooperativity.
The Structural Validation Workflow: An Integrated Approach
A robust validation strategy does not rely on a single technique but integrates multiple methods in a logical sequence. Biophysical assays validate the system's potential, guiding the selection of a high-resolution method to provide the atomic blueprint for optimization.
Caption: Integrated workflow for PROTAC structural validation.
Part 3: Experimental Protocols
Trustworthiness in scientific reporting is built on methodological transparency. The following are condensed, representative protocols for key validation experiments.
Protocol 1: Ternary Complex Affinity and Kinetics by Surface Plasmon Resonance (SPR)
This protocol aims to measure the binary and ternary binding events to determine affinity, kinetics, and cooperativity.
-
Chip Preparation: Immobilize a high-affinity biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated SPR sensor chip to a target density of ~200-400 RU. Use a reference flow cell for background subtraction.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC (e.g., 1 nM to 1 µM) over the E3 ligase surface. Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD, ka, and kd.
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary KD.
-
Ternary Complex Formation: Prepare a matrix of samples. Pre-incubate a constant, saturating concentration of the POI (e.g., 10x its binary KD to the PROTAC) with a dilution series of the PROTAC.
-
Kinetic Titration: Inject this POI-PROTAC mixture over the immobilized E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Globally fit the binary and ternary data to a steady-state or kinetic ternary complex model to calculate the ternary KD and the cooperativity factor (α).[13]
Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
This protocol provides a complete thermodynamic signature of the binding events, validating affinity and stoichiometry in solution.[25]
-
Sample Preparation: Prepare purified, concentrated solutions of the POI, E3 ligase, and PROTAC in identical, degassed buffer to minimize heats of dilution. Accurately determine the concentration of all components.
-
Binary Titration 1 (PROTAC into POI): Load the PROTAC into the ITC syringe (e.g., 100 µM) and the POI into the sample cell (e.g., 10 µM). Perform a series of injections (e.g., 20 x 2 µL) and record the heat changes.
-
Binary Titration 2 (PROTAC into E3): Repeat the process, titrating the PROTAC into the E3 ligase.
-
Ternary Titration: To measure the ternary interaction and cooperativity, load the POI into the sample cell, but pre-saturate it with the PROTAC (e.g., 10 µM POI + 12 µM PROTAC). Titrate the E3 ligase into this pre-formed binary complex.
-
Data Analysis: Integrate the heat flow peaks for each injection. Fit the resulting binding isotherms to an appropriate model (e.g., one-site binding) to determine KD, ΔH, ΔS, and n (stoichiometry). Compare the KD from the ternary titration with the binary KD of E3-PROTAC to calculate cooperativity.[6][13]
Protocol 3: General Workflow for Ternary Complex Crystallization
This workflow outlines the critical steps to obtain a high-resolution crystal structure of the PROTAC-mediated ternary complex.[18]
-
Complex Formation & Purification: Based on biophysical data, select a PROTAC that forms a stable, stoichiometric, and preferably cooperative complex. Mix purified POI, E3 ligase, and the PROTAC at a slight molar excess of the PROTAC (e.g., 1:1.2:1.1 ratio of POI:PROTAC:E3). Incubate to allow for complex formation.
-
Size-Exclusion Chromatography (SEC): Purify the ternary complex using SEC. A successful complex will elute earlier than the individual proteins. Collect the peak corresponding to the ternary complex and concentrate it to a high concentration (e.g., 5-15 mg/mL).
-
Crystallization Screening: Use commercial and in-house sparse-matrix screens to test hundreds of crystallization conditions via sitting-drop or hanging-drop vapor diffusion at various temperatures.
-
Crystal Optimization: Optimize initial "hits" by systematically varying the concentrations of precipitant, buffer pH, and additives to grow larger, single, well-diffracting crystals.
-
Data Collection & Structure Solution: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with the known structures of the POI and E3 ligase as search models. Build the PROTAC molecule into the electron density map, refine the complete model, and validate its quality.[26]
Conclusion and Future Outlook
The structural validation of a PROTAC is a multifaceted endeavor that is essential for progressing from a chemical concept to a viable therapeutic candidate.[26][27] A hierarchical approach, beginning with foundational biophysical assays to confirm ternary complex formation and thermodynamics, followed by high-resolution structural studies, provides the most comprehensive understanding.[28]
For PROTACs synthesized with components like (6-Chloropyrazin-2-yl)methanamine, which impart rigidity to the linker, the structural validation strategy may be biased towards X-ray crystallography, as these molecules are more likely to form the stable, ordered complexes required for crystallization.[18] However, one must not discount Cryo-EM, which is rapidly evolving and provides an invaluable alternative for complexes that resist crystallization.[17][21] Ultimately, the choice of linker and the corresponding validation strategy are codependent. The empirical data gathered from this rigorous, multi-technique approach is the cornerstone of rational PROTAC design, enabling the optimization of potency, selectivity, and drug-like properties.
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Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. NanoImaging Services. [Link]
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Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]
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Crystallization of VHL-based PROTAC-induced ternary complexes. PubMed. [Link]
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Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]
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Protein Degrader Structure Determination Services. NanoImaging Services. [Link]
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Development of biophysical methods for characterization of PROTACs. DiVA portal. [Link]
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
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Example of a ternary complex. X-ray crystal structure of PROTAC 1... ResearchGate. [Link]
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PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]
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Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Link. [Link]
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Mechanistic and Structural Features of PROTAC Ternary Complexes. Discovery - the University of Dundee Research Portal. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
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Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. PMC. [Link]
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Application of cryo-EM in proteolysis targeting chimera (PROTAC). ResearchGate. [Link]
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Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
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Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Application of mass spectrometry for the advancement of PROTACs. PubMed. [Link]
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Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]
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Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
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Target Validation Using PROTACs: Applying the Four Pillars Framework. PubMed. [Link]
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Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods. [Link]
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Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
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Application of PROTACs in target identification and validation. ScienceOpen. [Link]
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A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK. ACS Publications. [Link]
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The structural analysis of protein-protein interactions by NMR spectroscopy. PubMed. [Link]
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Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. [Link]
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Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. PMC - NIH. [Link]
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Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]
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NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers. [Link]
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What Can NMR Spectroscopy Reveal About Protein Structures?. AZoLifeSciences. [Link]
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Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). PMC - NIH. [Link]
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PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of (6-Chloropyrazin-2-yl)methanamine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of viable synthetic routes to (6-Chloropyrazin-2-yl)methanamine hydrochloride, a critical building block in contemporary pharmaceutical research. As a Senior Application Scientist, my objective is not merely to present protocols but to offer a comparative analysis grounded in mechanistic understanding and practical scalability. We will explore three distinct synthetic strategies, evaluating each on its merits regarding efficiency, safety, and suitability for different scales of production, from discovery chemistry to process development. Each protocol is designed as a self-validating system, culminating in a rigorous analytical workflow to confirm product identity and purity.
Route 1: Direct Reduction of a Nitrile Precursor
This approach is arguably one of the most direct routes, contingent on the availability of the precursor, 6-chloropyrazine-2-carbonitrile. The core of this strategy is the reduction of the nitrile group to a primary amine.
Causality Behind Experimental Choices
The choice of reducing agent is paramount. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective, they present significant handling and safety challenges, especially at scale.[1] Catalytic hydrogenation offers a more scalable and safer alternative. We have selected Raney® Nickel, a well-established catalyst for nitrile reduction, valued for its high activity and the ability to be used under moderate hydrogen pressure.[2] The reaction is conducted in an acidic medium (acetic acid) which serves as both the solvent and a proton source to facilitate the reaction and prevent the formation of secondary and tertiary amine by-products.[3]
Experimental Protocol: Route 1
Step 1: Synthesis of 6-Chloropyrazine-2-carbonitrile This precursor can be synthesized from 2-amino-6-chloropyrazine via a Sandmeyer-type reaction, although it is often commercially available.
Step 2: Reduction of 6-Chloropyrazine-2-carbonitrile
-
To a solution of 6-chloropyrazine-2-carbonitrile (1.0 eq.) in glacial acetic acid (approx. 8 mL per gram of nitrile), add Raney® Nickel (approx. 0.7 g per gram of nitrile) as a slurry in water.
-
Pressurize the reaction vessel with hydrogen gas (50 psi or via a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake must not be allowed to dry. Quench the filter cake immediately with plenty of water.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether (2 M) until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Workflow and Mechanism Visualization
The reduction proceeds via the adsorption of the nitrile onto the nickel catalyst surface, followed by sequential addition of hydrogen atoms.
Caption: Workflow for the synthesis via nitrile reduction.
Route 2: Reductive Amination of an Aldehyde Precursor
Causality Behind Experimental Choices
Ester Reduction: The key challenge is to reduce the ester to an aldehyde without over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures (-78 °C).[5] Its bulky nature and Lewis acidity lead to the formation of a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup, thus preventing a second hydride addition.[6]
Reductive Amination: This reaction converts the aldehyde to the amine in a one-pot process. The aldehyde first reacts with an ammonia source to form an imine intermediate in situ.[7] A mild reducing agent, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine to the amine. These reagents are selective for the protonated iminium ion over the starting aldehyde, which is a critical aspect for achieving high yields.
Experimental Protocol: Route 2
Step 1: Synthesis of 5-Chloropyrazine-2-carbaldehyde
-
Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq.) in anhydrous toluene and cool the solution to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by flash chromatography.
Step 2: Reductive Amination to Form the Target Amine
-
Dissolve the crude 5-chloropyrazine-2-carbaldehyde (1.0 eq.) in methanol.
-
Add ammonium chloride (5.0 eq.) followed by a 7 N solution of ammonia in methanol (2.0 eq.).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise. Caution: NaBH₃CN is toxic and should be handled with care.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by carefully adding 2 M aqueous HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane.
-
Discard the organic layers. Basify the aqueous layer to pH >10 with 6 M NaOH and extract with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate.
-
Form the hydrochloride salt as described in Route 1.
Workflow and Mechanism Visualization
Caption: Workflow for synthesis via reductive amination.
Route 3: SₙAr Approach from 2,5-Dichloropyrazine
This route leverages the electron-deficient nature of the pyrazine ring to facilitate a Nucleophilic Aromatic Substitution (SₙAr) reaction. It is a multi-step process that offers a different strategic approach, often employed in process chemistry for its potential scalability and cost-effectiveness.[4]
Causality Behind Experimental Choices
The SₙAr reaction is driven by the electron-withdrawing effect of the pyrazine nitrogens, which stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.[3] A protected glycine derivative is used as the nucleophile. The protecting groups serve two purposes: to prevent self-condensation and to facilitate the subsequent decarboxylation step. The final steps involve a one-pot deprotection and decarboxylation under acidic conditions to reveal the desired aminomethyl group.[4]
Experimental Protocol: Route 3
Step 1: SₙAr Reaction
-
To a solution of 2,5-dichloropyrazine (1.0 eq.) in acetonitrile, add N-(diphenylmethylene)glycine tert-butyl ester (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the SₙAr adduct.
Step 2: Deprotection and Decarboxylation
-
Dissolve the purified SₙAr adduct (1.0 eq.) in a mixture of toluene and water.
-
Add concentrated hydrochloric acid (5.0 eq.).
-
Heat the mixture to 75 °C and stir for 3-5 hours until conversion is complete (monitored by LC-MS).
-
Cool the mixture to room temperature and separate the layers.
-
Wash the aqueous layer with toluene to remove the benzophenone byproduct.
-
Concentrate the acidic aqueous layer under reduced pressure to obtain the crude hydrochloride salt.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).
Workflow and Mechanism Visualization
Caption: Workflow for the SₙAr and decarboxylation route.
Comparative Analysis of Synthetic Routes
The choice of an optimal synthetic route depends heavily on the project's specific constraints, such as scale, timeline, cost, and available equipment.
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: SₙAr Approach |
| Overall Yield | Moderate to High | Moderate | Moderate to High |
| Purity Profile | Good; potential for amine by-products | Good; requires careful control of stoichiometry | Good; requires chromatographic purification of intermediate |
| Number of Steps | 1-2 (depending on nitrile availability) | 2 | 2 |
| Reagent Safety | Raney® Ni is pyrophoric. LiAlH₄ is highly reactive. | DIBAL-H is pyrophoric. NaBH₃CN is toxic. | Uses standard lab reagents; benzophenone byproduct. |
| Scalability | Good; catalytic hydrogenation is highly scalable. | Moderate; requires cryogenic temperatures. | Good; reactions are amenable to large scale. |
| Cost & Availability | Dependent on 6-chloropyrazine-2-carbonitrile cost. | DIBAL-H is relatively expensive. | 2,5-Dichloropyrazine is an inexpensive starting material. |
| Ideal Application | Large-scale synthesis where the nitrile is available. | Discovery/medicinal chemistry due to flexibility. | Process development and large-scale manufacturing. |
Scientist's Insight: For rapid, small-scale synthesis in a discovery setting, Route 2 offers the most flexibility, starting from a common ester functionality. For larger-scale campaigns where cost and safety are primary drivers, Route 3 is highly attractive due to its inexpensive starting material and scalable reaction conditions. Route 1 is the most efficient choice if the nitrile precursor is readily and economically available.
Validation of Product Identity and Purity
Confirming the structure and purity of the final product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating analytical package.
Analytical Workflow
Caption: Comprehensive analytical workflow for product validation.
Protocol: Sample Preparation and Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Mass Spectrometry: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile/water. Analyze using an LC-MS system with electrospray ionization (ESI) in positive ion mode.
-
HPLC Analysis: Prepare a sample solution at ~1 mg/mL in a suitable mobile phase, such as acetonitrile/water with 0.1% TFA. Analyze using a reverse-phase C18 column with a gradient elution method.
Expected Analytical Data
Note: Specific spectral data for this compound is not widely published. The following are expected values based on the chemical structure and data for analogous pyrazine compounds. These should be confirmed experimentally.
| Analysis Method | Expected Results | Justification |
| ¹H NMR (DMSO-d₆) | δ ~8.8-9.0 (2H, m, pyrazine-H), δ ~4.3 (2H, s, CH₂), δ ~8.5 (3H, br s, NH₃⁺) | The two pyrazine protons will be in the aromatic region, deshielded by the electronegative nitrogen atoms. The methylene protons will appear as a singlet adjacent to the ammonium group. The ammonium protons will be a broad singlet due to exchange. |
| ¹³C NMR (DMSO-d₆) | δ ~155 (C-Cl), δ ~145-150 (pyrazine C-H carbons and quaternary C), δ ~40 (CH₂) | Carbons attached to chlorine and nitrogen will be significantly downfield. The methylene carbon will be in the aliphatic region. |
| Mass Spec (ESI+) | m/z ~144.03 [M+H]⁺ | Corresponds to the protonated free base (C₅H₆ClN₃). An isotope pattern for one chlorine atom (M+2 peak at ~33% intensity) should be observed. |
| HPLC Purity | >95% Area | A single major peak should be observed at the expected retention time, with minimal impurities. |
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A Senior Application Scientist's Guide to Validating PROTAC-Target Engagement: A Comparative Analysis Featuring a Pyrazine-Linked Degrader
Introduction: The Critical First Step in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond simple inhibition to induce the outright destruction of disease-causing proteins.[1] These heterobifunctional molecules act as a molecular bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to tag the POI for degradation.[2][3] The success of this elegant mechanism hinges on a sequence of events: the PROTAC must first enter the cell, engage its intended target, and form a productive ternary complex with the E3 ligase.[4]
Confirming target engagement within the complex cellular environment is, therefore, the foundational step in the validation of any new degrader.[5][6] Without direct evidence of binding, any downstream observation of protein degradation is merely a correlation. This guide provides a comparative overview of state-of-the-art methodologies for validating PROTAC-target engagement, explaining the causality behind experimental choices and providing detailed protocols.
For this analysis, we will consider a hypothetical case study: a novel PROTAC featuring a pyrazine-containing linker. The inclusion of rigid cyclic structures like pyrazine or piperazine in the linker is a common strategy to pre-organize the molecule's conformation, potentially reducing the entropic penalty of binding and enhancing the stability of the ternary complex.[7][8][9] However, this rigidity can also impose constraints that may hinder the formation of a productive complex. This makes rigorous, multi-faceted validation not just best practice, but an absolute necessity.
Section 1: The Foundational Question: Does the PROTAC Bind its Target in Cells?
Before assessing degradation, we must unequivocally prove that the PROTAC engages its target in a physiologically relevant setting. Two powerful and widely adopted methods for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Method A: Cellular Thermal Shift Assay (CETSA®)
CETSA is revered for being a label-free technique that validates target engagement in intact cells or even tissues.[10] The core principle is that when a ligand binds to a protein, it generally confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[11][12] This change in thermal stability provides direct evidence of a physical interaction.[13]
Causality Behind the Choice: CETSA's primary advantage is its physiological relevance; it requires no modification to the PROTAC or the target protein, providing a true measure of engagement in a native context.[11][14] This is crucial for our pyrazine-linked degrader, as its binding might be dependent on cellular factors or post-translational modifications absent in purified, recombinant systems.
-
Cell Culture & Treatment: Plate cells (e.g., HEK293) to achieve ~80% confluency. Treat with various concentrations of the pyrazine-linked PROTAC or a vehicle control for 2-4 hours.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend the pellet in PBS supplemented with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C for 3 minutes. Include a non-heated control sample kept on ice.[11]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize protein concentration using a BCA assay. Analyze the abundance of the target protein in each sample by Western Blot.
-
Data Interpretation: Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A shift of the melting curve to a higher temperature in the PROTAC-treated samples indicates target stabilization and thus, engagement.
Method B: NanoBRET™ Target Engagement (TE) Assay
The NanoBRET TE assay is a proximity-based method that measures target occupancy in living cells.[15] It relies on bioluminescence resonance energy transfer (BRET) between a target protein genetically fused to NanoLuc® luciferase (the energy donor) and a fluorescently-labeled tracer that binds to the target's active site (the energy acceptor). A PROTAC that engages the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[16]
Causality Behind the Choice: NanoBRET offers high-throughput, quantitative data from live cells.[17] A key advantage is its ability to provide an "availability index" by comparing the PROTAC's potency in intact cells versus permeabilized cells.[16][18] This allows us to dissect target binding from cellular permeability—a critical parameter for bulky PROTAC molecules. For our pyrazine-linked degrader, this can reveal if a lack of activity is due to poor binding or simply an inability to cross the cell membrane.
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the POI fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the pyrazine-linked PROTAC in Opti-MEM™ medium.
-
Assay Setup: Add the fluorescent tracer and NanoLuc substrate to the cells, followed immediately by the PROTAC dilutions.
-
Measurement: Incubate for 2 hours at 37°C. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC50, representing the concentration at which 50% of the target is engaged.
Section 2: The Mechanistic Question: Does Engagement Lead to a Ternary Complex?
Successful target engagement is only half the battle. The PROTAC's ultimate function is to form a ternary complex between the POI and an E3 ligase.[19] Directly measuring this event in live cells provides crucial mechanistic insight and helps validate the linker's design.
Method C: NanoBRET™ Ternary Complex Formation Assay
This assay format again uses BRET to detect the proximity of the POI and the E3 ligase.[20] Here, the POI is fused to NanoLuc (donor), and the E3 ligase (e.g., CRBN or VHL) is fused to HaloTag®, which is then labeled with a fluorescent ligand (acceptor).[16] The addition of a successful PROTAC will bridge the two, bringing the donor and acceptor into close proximity and generating a BRET signal.
Causality Behind the Choice: This assay provides direct, real-time evidence of the key mechanistic step in the PROTAC's action within a live cell.[20] It is invaluable for optimizing linker design. For our pyrazine-linked degrader, a strong target engagement signal (from CETSA or NanoBRET TE) but a weak ternary complex signal would suggest that the linker's rigid geometry prevents a productive orientation of the POI and E3 ligase.
-
Cell Preparation: Co-transfect cells with two plasmids: one expressing the POI-NanoLuc fusion and another expressing the HaloTag-E3 ligase fusion.
-
HaloTag Labeling: Treat the cells with the fluorescent HaloTag ligand and incubate to allow labeling. Wash to remove excess ligand.
-
Assay: Resuspend cells and add the NanoLuc substrate. Dispense into a 96-well plate containing serial dilutions of the pyrazine-linked PROTAC.
-
Measurement: Read the donor and acceptor emissions and calculate the BRET ratio.
-
Data Interpretation: A dose-dependent increase in the BRET signal confirms PROTAC-induced formation of the ternary complex. The resulting curve can be used to determine the EC50 for complex formation.
Section 3: The Functional Readout: Does the PROTAC Induce Degradation?
While this guide focuses on engagement, the validation workflow must close the loop by confirming the desired functional outcome: protein degradation. The HiBiT system is an exceptionally sensitive and quantitative method for this purpose.
Method D: HiBiT Protein Degradation Assay
The HiBiT system uses a small 11-amino-acid peptide tag (HiBiT) that can be inserted into the endogenous locus of the target protein using CRISPR/Cas9 gene editing.[21][22] This avoids overexpression artifacts. The HiBiT tag has a high affinity for a complementary larger protein fragment, LgBiT. When LgBiT and a luciferase substrate are added to cell lysates, they combine with the HiBiT-tagged protein to form an active luciferase, producing a bright luminescent signal directly proportional to the amount of target protein.[23]
Causality Behind the Choice: Using CRISPR to tag the endogenous protein provides the most biologically relevant system for quantifying degradation.[22] Its high sensitivity and broad dynamic range are ideal for accurately determining key degradation parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[24]
-
Cell Line: Use a cell line where the endogenous POI has been tagged with HiBiT via CRISPR/Cas9.
-
Treatment: Plate the HiBiT-tagged cells and treat with a serial dilution of the pyrazine-linked PROTAC for a desired time course (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection: Add a lytic reagent containing both LgBiT protein and luciferase substrate directly to the wells.
-
Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation. Measure luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to calculate DC50 and Dmax values.
Section 4: The Global View: Is the Degradation Selective?
A critical final step is to ensure the pyrazine-linked degrader is selective for the POI and does not cause widespread, unintended degradation of other proteins.
Method E: Quantitative Mass Spectrometry-Based Proteomics
This is the ultimate tool for assessing a PROTAC's selectivity.[5] In a typical experiment, cells are treated with the PROTAC or vehicle. The proteomes are then extracted, digested into peptides, labeled with isobaric tags (like TMT), and analyzed by mass spectrometry. This allows for the simultaneous identification and quantification of thousands of proteins across different conditions.[1]
Causality Behind the Choice: Proteomics provides an unbiased, global view of the PROTAC's impact on the entire proteome.[25][26] It is the gold standard for confirming on-target degradation while simultaneously identifying any off-target liabilities, which is essential information for any molecule intended for therapeutic development.[27]
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Yield comparison of different synthetic pathways to (6-Chloropyrazin-2-yl)methanamine
An In-Depth Guide to the Synthetic Strategies for (6-Chloropyrazin-2-yl)methanamine: A Comparative Yield Analysis
(6-Chloropyrazin-2-yl)methanamine is a crucial building block in contemporary medicinal chemistry, notably serving as a key intermediate in the synthesis of several pharmaceutical agents. The efficiency of its synthesis directly impacts the scalability and economic viability of drug manufacturing processes. This guide provides a detailed comparison of two prominent synthetic pathways, offering insights into their respective yields, operational challenges, and overall suitability for large-scale production.
Introduction to Synthetic Challenges
The synthesis of (6-Chloropyrazin-2-yl)methanamine, while conceptually straightforward, presents several practical challenges. These include controlling regioselectivity on the pyrazine ring, managing sensitive intermediates, and ensuring high purity of the final product. The choice of synthetic route is therefore a critical decision, balancing factors such as starting material cost, reaction robustness, and overall process efficiency. This guide will dissect two distinct approaches: a "First-Generation" route proceeding via a reductive amination pathway and a "Second-Generation" route based on a nucleophilic aromatic substitution (SNAr) and decarboxylation strategy.
Pathway 1: The Reductive Amination Approach (First-Generation)
This initial strategy commences with the reduction of a commercially available pyrazine ester to an aldehyde, which then undergoes reductive amination to furnish the protected amine intermediate.
Mechanistic Rationale
The core of this pathway lies in two well-established transformations. The first is the partial reduction of an ester to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, as it can be selective for this transformation at low temperatures, preventing over-reduction to the alcohol. The subsequent reductive amination involves the in situ formation of an imine between the aldehyde and an amine source (in this case, a protected amine equivalent), which is then reduced to the target amine.
Experimental Protocol
Step 1: Reduction of Methyl 5-chloropyrazine-2-carboxylate to 5-Chloropyrazine-2-carbaldehyde [1]
-
A solution of methyl 5-chloropyrazine-2-carboxylate (20.0 g, 116 mmol) in tetrahydrofuran (THF, 197 mL) is cooled to an internal temperature of -27 °C.
-
A 1 M solution of DIBAL-H in toluene (151 mL, 151 mmol) is added dropwise over 90 minutes, maintaining the internal temperature below -23 °C.
-
The resulting suspension is stirred at -27 °C for 3 hours.
-
The reaction is quenched by the addition of ethyl acetate (EtOAc, 400 mL), followed by warming to 20 °C.
-
An aqueous workup is performed using a saturated solution of Rochelle salt (600 mL). The aqueous phase is separated and extracted with EtOAc.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield 5-chloropyrazine-2-carbaldehyde.
Step 2: Reductive Amination to tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate [1]
-
To a solution of 5-chloropyrazine-2-carbaldehyde (from the previous step) in a suitable solvent, tert-butyl carbamate is added.
-
A reducing agent, such as sodium triacetoxyborohydride, is introduced under acidic conditions.
-
The reaction is stirred until completion, monitored by an appropriate technique (e.g., TLC or LCMS).
-
Upon completion, the reaction is worked up, and the product is purified, often requiring chromatography to remove impurities.[1]
Pathway 1: Workflow
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (6-Chloropyrazin-2-yl)methanamine hydrochloride
Introduction: As a chlorinated heterocyclic amine, (6-Chloropyrazin-2-yl)methanamine hydrochloride is a valuable building block in pharmaceutical research and development. However, its chemical properties necessitate a rigorous and informed approach to its handling and disposal. Improper disposal not only risks non-compliance with stringent environmental regulations but also poses significant safety hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and best laboratory practices. Our objective is to empower researchers to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions and the required disposal pathway. This compound is classified under the Globally Harmonized System (GHS) with several key hazards.[1]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust.[1]
Beyond these immediate health effects, the compound's chlorinated nature is a critical factor for disposal. Halogenated organic compounds are specifically regulated because their improper incineration can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[2] Therefore, it must be segregated as halogenated organic waste .[3]
Table 1: Key Safety and Hazard Information
| Parameter | Description | Source(s) |
|---|---|---|
| GHS Pictograms | Warning (Exclamation Mark) | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Route of Exposure | Ingestion, Skin Contact, Eye Contact, Inhalation (of dust) | [1][4] |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, face shield (if splash risk), lab coat. | [1][5] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1] | [1] |
| First Aid: Skin | Wash off with soap and plenty of water. If irritation persists, consult a physician.[1] | [1] |
| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] | [1] |
| First Aid: Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |[1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling hazardous chemicals is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
-
Engineering Control: All handling and waste consolidation of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[3] This is the most effective way to prevent inhalation of dust particles and contain any potential spills.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[1]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or full suit may be necessary.[1]
-
Section 3: Step-by-Step Disposal Protocol
Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[6] The following steps ensure compliance and safety.
Step 3.1: Waste Characterization and Segregation
The first and most critical step is correctly identifying the waste.[7][8]
-
Designation: This compound must be disposed of as hazardous chemical waste .
-
Segregation: It must be collected in a waste container designated for Halogenated Organic Solids or Halogenated Organic Liquids if in solution. It is crucial to not mix halogenated waste with non-halogenated waste, as this complicates and increases the cost of disposal.[3][9] Keep it segregated from incompatible materials, particularly strong oxidizing agents.
Step 3.2: Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
-
Container Choice: Use a container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) carboys or the original product bottle are often suitable.[9][10] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[3] The container must have a secure, tight-fitting screw cap.[9]
-
Labeling: The container must be labeled clearly at the moment the first drop of waste is added.[2] The label must include:
-
The words "HAZARDOUS WASTE" .[9]
-
The full, unabbreviated chemical name: "this compound" .
-
If in a solution, list all constituents and their approximate percentages.
-
An indication of the primary hazards (e.g., "Irritant," "Toxic").
-
Step 3.3: Waste Accumulation
Waste must be stored safely in a designated laboratory area.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , such as a secondary containment bin within a fume hood or a ventilated cabinet.[11]
-
Closure: The container must remain closed at all times except when waste is being added.[10][11] This is a common regulatory violation and a critical safety measure to prevent the release of vapors.
Step 3.4: Final Disposal
Final disposal must be handled by trained professionals.
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[1] The only acceptable method is to arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7]
-
Documentation: You will be required to complete a waste pickup request form or manifest.[8] This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[6]
Section 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or if dust is airborne.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2, including respiratory protection if dust is present.
-
Contain the Spill:
-
For Solid Spills: Gently sweep or vacuum the material to avoid creating dust.[1][4] Place the collected material and any contaminated cleaning supplies into a pre-labeled hazardous waste container.
-
For Liquid Spills (Solutions): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Scoop the absorbent material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow from characterization to final disposal.
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A Comprehensive Guide to the Safe Handling of (6-Chloropyrazin-2-yl)methanamine hydrochloride
This document provides essential safety and logistical information for the handling and disposal of (6-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No. 1794737-26-0). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols are grounded in established safety principles and data from closely related chemical structures, ensuring a comprehensive approach to risk mitigation.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is synthesized from the SDS of the closely related isomer (5-Chloropyrazin-2-yl)methanamine and other similar chemical structures.[1][2] It is imperative to treat this compound with the precautions outlined below, assuming it shares similar hazard characteristics.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards is the first step in safe chemical handling. Based on data for analogous compounds, this compound is anticipated to pose the following risks:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3] This necessitates measures to prevent ingestion, such as prohibiting eating or drinking in the laboratory.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] Prolonged or repeated contact can lead to inflammation and discomfort.
-
Serious Eye Damage/Irritation (Category 2A/1): Causes serious eye irritation or damage.[2][3] The amine hydrochloride functional group can be corrosive to eye tissue, potentially leading to irreversible damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2] Inhalation of dust or aerosols can irritate the nose, throat, and lungs.
These classifications, derived from the Globally Harmonized System (GHS), underscore the importance of a multi-faceted personal protective equipment (PPE) strategy and careful handling to minimize all routes of exposure.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound.[7][8][9] Engineering controls, such as fume hoods, should always be the primary means of exposure control, with PPE providing an essential barrier.[10]
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Use chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield offers a secondary layer of protection for the entire face. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[10] Gloves must be inspected for tears or pinholes before each use. Follow proper glove removal techniques to avoid contaminating your skin.[2] |
| Body Protection | A full-length laboratory coat is mandatory. For operations with a higher risk of splashes or spills, consider a chemical-resistant apron or a full-body suit.[10] |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[2] If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes the risk of accidental exposure and ensures the integrity of your experiment.
Workflow for Handling this compound
Caption: Workflow for handling the chemical.
Detailed Protocol for Weighing and Solution Preparation:
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible.
-
Don all required PPE as specified in the table above.[11]
-
Gather all necessary equipment: spatulas, weigh paper or boat, beaker, stir bar, and the chosen solvent.
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood to avoid generating dust.[2]
-
Using a clean spatula, transfer the desired amount of the solid to the weigh paper.
-
Record the weight.
-
Carefully add the weighed solid to the beaker containing the solvent. To minimize splashing, add the solid to the liquid, not the other way around.
-
If necessary, use a small amount of the solvent to rinse any remaining solid from the weigh paper into the beaker.
-
Place the stir bar in the beaker and cover it with a watch glass or parafilm to prevent aerosol release during mixing.
-
-
Post-Handling:
-
Tightly seal the stock container of this compound and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4]
-
Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Emergency Procedures: Be Prepared for Accidents
Even with meticulous planning, accidents can happen.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] Clean the spill area with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination.
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this substance, including contaminated consumables (gloves, weigh paper, pipette tips), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13][14]
-
Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[13][14]
-
Disposal Protocol: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash. Incineration at high temperatures is often the preferred method for destroying halogenated organic compounds to prevent the formation of toxic byproducts.[15]
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while protecting yourself, your colleagues, and the environment.
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine hydrochloride. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Halogenated Waste. Retrieved from [Link]
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ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Elan Chemical. (2017). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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PubMed. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
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National Institutes of Health. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
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- 5. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
